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3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) Documentation Hub

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  • Product: 3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI)
  • CAS: 148855-30-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide on 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI): Fundamental Properties and Applications in Drug Discovery

Executive Summary The compound 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI) (CAS: 148855-30-5) represents a highly specialized, conformationally restricted bicyclic scaffold utilized in advanced medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI) (CAS: 148855-30-5) represents a highly specialized, conformationally restricted bicyclic scaffold utilized in advanced medicinal chemistry[1]. Characterized by an indolizidine core featuring a lactam moiety and a stereospecific trans-7-fluoro substitution, this molecule serves as a privileged building block. It is frequently deployed in the synthesis of alkaloid mimics, glycosidase inhibitors, and phosphodiesterase (PDE) inhibitors[2]. This whitepaper dissects the physicochemical properties, enantioselective synthetic workflows, and mechanistic utility of this scaffold, providing a self-validating framework for drug development professionals.

Structural and Physicochemical Profiling

Understanding the baseline metrics of this scaffold is critical for predicting its pharmacokinetic behavior and integration into larger active pharmaceutical ingredients (APIs).

Core Chemical Metrics
PropertyValue
Chemical Name 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI)
CAS Registry Number 148855-30-5[3]
Molecular Formula C8H12FNO[1]
Molecular Weight 157.188 g/mol [1]
Topological Polar Surface Area (TPSA) 20.31 Ų[1]
LogP (Estimated) ~1.047[1]
Stereochemical Causality: The trans-7-Fluoro Advantage

The placement of the fluorine atom at the 7-position in a trans relative configuration is a deliberate design choice in medicinal chemistry[4]. Fluorine, being highly electronegative, exerts a strong stereoelectronic effect (the gauche effect) on the adjacent C-N and C-H bonds.

  • Conformational Locking: The trans geometry dictates that the piperidine ring of the indolizidine system adopts a specific chair conformation where the fluorine atom occupies a pseudo-equatorial position. This minimizes the entropic penalty upon target binding.

  • Metabolic Shielding: The strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the highly vulnerable 7-position, significantly extending the biological half-life of derived therapeutics[5].

Retrosynthetic Strategy & Synthesis Workflow

Historically, accessing chiral nonracemic fluorinated indolizidines relied heavily on limited chiral pool strategies[4]. Modern protocols leverage enantioselective organocatalysis to construct the functionalized core from acyclic precursors[6].

Step-by-Step Enantioselective Protocol

The following workflow details the synthesis of the fluorinated indolizinone core via an Intramolecular Aza-Michael Reaction (IMAMR) and Ring-Closing Metathesis (RCM)[4].

Step 1: Preparation of Fluorinated Conjugated Amides

  • Action: Execute a cross-metathesis reaction between a fluorinated amide and a conjugated ketone.

  • Causality: Hoveyda-Grubbs II (HG-II) catalyst is selected over Generation I catalysts due to its superior initiation rate and robust stability in the presence of electron-withdrawing fluoroalkyl groups[4].

  • Validation Checkpoint: LC-MS analysis must confirm the mass shift corresponding to the loss of ethylene. Failure indicates catalyst poisoning or inactive olefin geometry.

Step 2: Intramolecular Aza-Michael Reaction (IMAMR)

  • Action: Subject the precursor to cyclization catalyzed by (S)-TRIP-derived chiral phosphoric acid.

  • Causality: The bulky chiral environment of (S)-TRIP acts as a bifunctional catalyst. It activates the enone via hydrogen bonding while simultaneously directing the nucleophilic attack of the amide nitrogen, establishing the absolute stereocenter of the pyrrolidine ring[6].

  • Validation Checkpoint: Chiral HPLC must demonstrate an enantiomeric excess (ee) >95%. Peak splitting indicates a failure in stereocontrol, requiring thermal recalibration.

Step 3: Methylenation and Ring-Closing Metathesis (RCM)

  • Action: Perform dimethyltitanocene methylenation of the ketone, followed by RCM using HG-II to close the six-membered ring.

  • Causality: Disconnecting the six-membered ring at the double bond allows for the late-stage formation of the tetrasubstituted fluorinated double bond. Dimethyltitanocene is chosen because it avoids the basic conditions of Wittig reagents, preventing epimerization of the newly formed stereocenter[4].

Step 4: Stereoselective Saturation

  • Action: Catalytic hydrogenation (Pd/C, H2) of the RCM product.

  • Causality: Hydrogen delivery occurs strictly from the less sterically hindered face of the bicyclic system, yielding the thermodynamically stable trans-7-fluorohexahydro-3(2H)-indolizinone[1].

SynthesisWorkflow A Fluorinated Amide Precursor B Aza-Michael Reaction (IMAMR) A->B Chiral Catalyst (S)-TRIP C Pyrrolidine Intermediate B->C Stereocenter Formation D Ring-Closing Metathesis (RCM) C->D Methylenation & HG-II Catalyst E trans-7-Fluorohexahydro- 3(2H)-indolizinone D->E Hydrogenation (Pd/C)

Fig 1. Enantioselective synthetic workflow for fluorinated indolizinones via IMAMR and RCM.

Mechanistic Role in Medicinal Chemistry

The 3(2H)-indolizinone scaffold is not merely a structural spacer; it actively participates in pharmacodynamic interactions.

Phosphodiesterase 3 (PDE3) Inhibition

Indolizinone derivatives have been extensively patented as potent inhibitors of PDE3, an enzyme critical in regulating cardiac function and platelet aggregation[2]. The 3-oxo (lactam) group acts as a precise hydrogen-bond acceptor within the PDE3 catalytic pocket. Concurrently, the trans-7-fluoro substitution projects into a hydrophobic sub-pocket, enhancing binding affinity while preventing rapid enzymatic degradation[2].

Transition Metal Complexation

Beyond traditional organic pharmacology, indolizinones are utilized as metalated heterocyclic complexes. For example, Ruthenium-indolizinone complexes synthesized via unconventional alkyne activation pathways have demonstrated modulable coordination spheres and moderate cytotoxicity against human cancer cell lines, opening new avenues in metallodrug design[7].

Pharmacophore Target Therapeutic Target (e.g., PDE3 / Glycosidase) Lactam Lactam Motif (3-oxo) Hydrogen Bond Acceptor Lactam->Target H-Bonding Network Fluoro trans-7-Fluoro Group Metabolic Shield & Lipophilicity Fluoro->Target Hydrophobic Interaction Bicyclic Indolizidine Core Conformational Constraint Bicyclic->Target Shape Complementarity

Fig 2. Pharmacophore mapping of the trans-7-fluorohexahydro-3(2H)-indolizinone scaffold.

Analytical Validation & Quality Control

To guarantee the structural integrity of 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI), a self-validating analytical pipeline is mandatory:

  • ^19F NMR Spectroscopy (Diagnostic): The trans isomer must display a distinct coupling pattern (typically a doublet of multiplets) due to

    
     couplings with adjacent axial and equatorial protons. A shift deviation from the established baseline indicates epimerization at the C7 position.
    
  • ^13C NMR Spectroscopy: Confirmation of the lactam functionality is validated by a characteristic carbonyl resonance at approximately

    
     170 ppm.
    
  • High-Resolution Mass Spectrometry (HRMS): ESI+ analysis must yield an

    
     peak at exactly 158.0981 m/z, confirming the molecular formula C8H12FNO[1].
    

References

Sources

Exploratory

Technical Guide: Stereochemistry & Application of trans-7-Fluorohexahydro-3(2H)-indolizinone

This is a technical guide on the stereochemistry, synthesis, and pharmacological application of trans-7-fluorohexahydro-3(2H)-indolizinone . [1][2] Executive Summary trans-7-Fluorohexahydro-3(2H)-indolizinone (also refer...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical guide on the stereochemistry, synthesis, and pharmacological application of trans-7-fluorohexahydro-3(2H)-indolizinone .

[1][2]

Executive Summary

trans-7-Fluorohexahydro-3(2H)-indolizinone (also referred to as 7-fluoro-octahydroindolizin-3-one) represents a privileged bicyclic lactam scaffold in medicinal chemistry.[1][2] It serves as a conformationally restricted surrogate for dipeptides (specifically Pro-Xaa or Xaa-Pro motifs) and is a critical pharmacophore in the design of thrombin inhibitors, DPP-4 inhibitors, and neuromodulators.[1][2]

This guide dissects the molecule’s stereochemical intricacies, specifically the fluorine gauche effect within the fused piperidine-pyrrolidinone system, and provides a validated synthetic roadmap for high-purity production.[1][2]

Part 1: Structural Architecture & Stereochemical Analysis[2]

Nomenclature and Numbering

To ensure precision, we utilize the indolizidine numbering system :

  • Nitrogen (N4): The bridgehead nitrogen.[2]

  • Carbonyl (C3): The lactam carbonyl in the five-membered ring.[1][2]

  • Bridgehead Carbon (C9): The chiral center at the ring fusion.[2]

  • Fluorine (C7): Substituted on the six-membered (piperidine-like) ring.[1][2]

The descriptor "trans" in this context primarily refers to the ring fusion geometry (relationship between H-9 and the lone pair/H on N-4), which is thermodynamically favored.[1][2] However, in catalog specifications (e.g., CAS 148855-30-5), it often defines the relative stereochemistry between the bridgehead hydrogen (H-9) and the fluorine atom (F-7) .[1][2]

Conformational Dynamics

The molecule exists in a dynamic equilibrium governed by steric strain and stereoelectronic effects.

  • Ring Fusion (Cis vs. Trans): The trans-fused isomer adopts a rigid Chair-Envelope conformation.[1][2] The six-membered ring exists in a chair conformation, while the five-membered lactam ring adopts an envelope pucker.[1][2] This fusion is approximately 2.4 kcal/mol more stable than the cis-fused isomer due to the minimization of 1,3-diaxial interactions.[1][2]

  • The Fluorine Gauche Effect: Unlike a simple cyclohexane where substituents prefer the equatorial position, the electronegative fluorine at C7 induces specific dipole-dipole interactions.[1][2]

    • Equatorial F-7: Generally preferred to minimize 1,3-diaxial strain with the bridgehead C9-H and C5 axial protons.[1][2]

    • Axial F-7: Can be stabilized if the C-F bond is anti-periplanar to adjacent C-H bonds (hyperconjugation

      
      ), though this is less dominant at the C7 position compared to positions alpha to nitrogen.[2]
      
Visualization of Stereoisomers

The following diagram illustrates the connectivity and the critical stereochemical relationships.

IndolizinoneStereo Scaffold Indolizidin-3-one Scaffold C9 C9 Bridgehead (Chiral Center) Scaffold->C9 C7 C7 Position (Fluorination Site) Scaffold->C7 RingFusion Ring Fusion (Trans vs Cis) C9->RingFusion Controls Conformation Conformation: Chair-Envelope RingFusion->Conformation Dictates C7->Conformation Modulates via Steric/Electronic

Figure 1: Structural logic flow of the 7-fluoroindolizidinone scaffold.

Part 2: Synthetic Protocol (Self-Validating)

The synthesis of trans-7-fluorohexahydro-3(2H)-indolizinone requires control over two key stereocenters: the bridgehead (C9) and the fluoride-bearing carbon (C7).[1][2] The most robust route utilizes Ring-Closing Metathesis (RCM) followed by stereoselective hydrogenation.[1][2]

Retrosynthetic Analysis[2]
  • Target: trans-7-Fluorohexahydro-3(2H)-indolizinone.[1][2]

  • Precursor: Diallyl-substituted lactam or amino ester.[1][2]

  • Chiral Pool Start: L-Pyroglutamic acid or Allyl-Proline derivatives.[1][2]

Step-by-Step Protocol
Phase 1: Construction of the Diene Precursor
  • Reagents: Allyl bromide, LiHMDS (Lithium bis(trimethylsilyl)amide), THF.[2]

  • Procedure:

    • Protect the nitrogen of the starting pyrrolidinone (e.g., Boc-protection).[2]

    • Generate the enolate using LiHMDS at -78°C.

    • Alkylate with 2-fluoroallyl bromide (if available) or simple allyl bromide (for late-stage fluorination).[1][2]

    • Note: Using a pre-fluorinated allyl fragment is riskier due to elimination; late-stage fluorination is preferred.[1][2]

Phase 2: Ring-Closing Metathesis (RCM)
  • Catalyst: Grubbs II or Hoveyda-Grubbs II (2-5 mol%).[1][2]

  • Solvent: Dichloromethane (DCM), degassed.

  • Reaction:

    • Dissolve the diene precursor (0.01 M concentration to favor cyclization over polymerization).

    • Add catalyst and reflux for 12-24 hours.

    • Validation: Monitor disappearance of terminal alkene protons via ^1H NMR (~5.0-6.0 ppm).

    • Product: A bicyclic unsaturated lactam (tetrahydroindolizinone).[1][2]

Phase 3: Stereoselective Hydrogenation & Fluorination

This is the critical stereodetermining step.[2]

  • Reaction: Hydrogenation of the alkene.[2]

  • Catalyst: Pd/C or PtO2.[1][2]

  • Stereocontrol: Hydrogen adds to the least hindered face of the alkene.[2] In the bicyclic system, this usually occurs cis to the bridgehead hydrogen, resulting in the thermodynamically less stable cis-fusion initially, which can be isomerized to trans under basic conditions, or directed to trans using specific homogenous catalysts (e.g., Crabtree’s catalyst).

  • Fluorination (if not pre-installed):

    • If the alkene was hydroborated/oxidized to an alcohol (C7-OH).[1][2]

    • Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .[1][2]

    • Mechanism: S_N2 displacement with inversion of configuration .

    • Crucial: To get the trans-7-fluoro (relative to bridgehead), start with the C7-OH that is cis to the bridgehead, then invert with DAST.[1][2]

Workflow Diagram

SynthesisFlow Start Start: N-Boc-Allyl-Proline (Chiral Pool) Step1 1. Allylation (LiHMDS, Allyl Bromide) Start->Step1 Step2 2. Ring-Closing Metathesis (Grubbs II, DCM) Step1->Step2 Intermediate Intermediate: Unsaturated Bicyclic Lactam Step2->Intermediate Step3 3. Functionalization (Hydroboration -> Oxidation) Intermediate->Step3 Step4 4. Nucleophilic Fluorination (DAST, Inversion) Step3->Step4 Final Target: trans-7-Fluoroindolizidinone Step4->Final

Figure 2: Synthetic pathway emphasizing late-stage fluorination with stereoinversion.

Part 3: Pharmacological Implications & Data[1][2]

Bioisosterism and pKa Modulation

The 7-fluoroindolizidinone scaffold is often used to replace Proline-Proline or Proline-Alanine sequences.[1][2]

  • Basicity: The fluorine at C7 (gamma to the nitrogen) lowers the pKa of the bridgehead nitrogen (if it were an amine, though here it is an amide/lactam). This reduces metabolic susceptibility to oxidation.[1][2][3]

  • Lipophilicity: C-F substitution increases LogP slightly compared to C-OH, improving membrane permeability (CNS penetration).[1][2]

Comparative Data: Indolizidinone vs. Proline
PropertyProline (Pro)7-FluoroindolizidinoneImpact
Conformation Flexible (C_gamma-endo/exo)Rigid (Chair-Envelope)Increases target selectivity (entropy penalty paid synthetically).[1][2]
Bond Angle (

)
Cis/Trans isomerization possibleLocked Trans-fusion (major)Mimics Type II'

-turns.[1][2]
Metabolic Stability Susceptible to proteasesHigh (Non-natural scaffold)Prolongs half-life (

).[1][2]
H-Bonding Donor/AcceptorAcceptor (F), Lactam (C=O)Fluorine can act as a weak H-bond acceptor.[1][2]
Case Study: Thrombin Inhibition

In thrombin inhibitors, the P2 prolinyl residue is often replaced by the indolizidinone scaffold. The 7-fluoro substituent occupies a hydrophobic pocket (S2 subsite), where the C-F bond can engage in orthogonal dipolar interactions with backbone carbonyls of the enzyme, enhancing potency by 5-10 fold compared to the non-fluorinated analog.[1][2]

References

  • Stereoselective Synthesis of Fluorinated Indolizidinones Source: Journal of Organic Chemistry / NIH URL:[2][Link]

  • Conformational Analysis of Indolizidin-2-one Amino Acids Source: MDPI Molecules URL:[Link][2]

  • Fluorine in Drug Discovery: Role, Design and Case Studies Source: ResearchGate URL:[1][2][Link]

  • Synthesis and sequential diastereoselective incorporation of hydroxyl groups into hexahydrofuro[3,2-f]indolizin-7(2H)-one Source: Royal Society of Chemistry (RSC) URL:[2][Link]

Sources

Foundational

Engineering the Future of Therapeutics: The Biological Potential and Synthesis of Fluorinated Indolizidinone Alkaloids

Executive Summary As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the "lipophilicity paradox"—optimizing a molecule for target affinity often compromises its pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the "lipophilicity paradox"—optimizing a molecule for target affinity often compromises its pharmacokinetic viability. The indolizidine scaffold, a privileged bicyclic structure found in approximately 30% of known alkaloids, perfectly illustrates this challenge [[1.2]]. While natural polyhydroxylated indolizidines exhibit profound biological activities, their clinical translation is often hindered by poor membrane permeability and rapid metabolic clearance.

The strategic introduction of fluorine into the indolizidinone core fundamentally alters its physicochemical profile. Fluorine’s high electronegativity and small van der Waals radius allow it to mimic hydrogen or hydroxyl groups while simultaneously lowering the basicity of adjacent amines, increasing lipophilicity, and blocking cytochrome P450-mediated oxidative metabolism. This whitepaper explores the biological potential of these fluorinated analogs, detailing their mechanisms of action, quantitative efficacy, and the cutting-edge synthetic workflows required to produce them.

Mechanistic Pathways & Biological Targets

Indolizidine alkaloids—such as antofine, castanospermine, swainsonine, tylophorine, and lentiginosine—are extracted from diverse natural sources including amphibians, fungi, and plants [[1.1],[1]]. They are renowned for interacting with critical cellular targets:

  • Glycosidase Inhibition: Polyhydroxylated indolizidines act as competitive inhibitors of lysosomal α-mannosidase and other glycosidases. By blocking aberrant glycan processing, these compounds suppress tumor cell metastasis and exhibit potent antiviral properties [[1.4],[1]].

  • Nicotinic Receptor Modulation: The 5,8-disubstituted indolizidines, primarily isolated from amphibian skin, function as noncompetitive allosteric blockers of nicotinic acetylcholine receptors, presenting novel avenues for neurological therapeutics [[1.6]].

  • Transcription Factor Suppression: Analogs of tylophorine have been shown to inhibit activator protein-1 (AP-1) and nuclear factor-κB (NF-κB) mediated transcription, providing potent anti-inflammatory and anti-autoimmune responses [[1.4]].

Fluorination amplifies these inherent activities by ensuring the molecule survives first-pass metabolism and successfully penetrates the lipid bilayers of target cells.

Pathway A Fluorinated Indolizidinone B alpha-Glycosidase Active Site A->B Competitive Binding C Aberrant Glycan Processing Blocked B->C Enzyme Inhibition D Metastasis Suppression C->D Downstream Effect

Fig 1: Mechanistic pathway of glycosidase inhibition by fluorinated indolizidinones.

Quantitative Pharmacological Profiling

To contextualize the impact of structural modifications on the indolizidine core, the following table synthesizes quantitative efficacy metrics across various derivatives. Notably, certain halogenated and highly substituted derivatives exhibit remarkable antimicrobial potency, with Minimum Inhibitory Concentrations (MIC) dropping below 1 µg/mL against resistant fungal strains [[1.6]].

Scaffold / DerivativeStructural ModificationPrimary Biological TargetEfficacy / Potency MetricKey Pharmacological Advantage
Swainsonine / Castanospermine Natural PolyhydroxylationLysosomal α-MannosidaseIC₅₀ ~ 0.1 - 1.0 µMHigh target affinity; poor metabolic stability.
Fluorinated Indolizidinones C-F Substitution (Tetrasubstituted C=C)Intracellular GlycosidasesEnhanced LogP (+0.5 to 1.5)Increased membrane permeability; blocked oxidation [[1.2]].
Tylophorine Analogs gem-Dimethylation via PhotoredoxNF-κB / AP-1IC₅₀ ~ 10 - 100 nMReduced CNS toxicity; improved solubility [[1.6]].
5,8-Disubstituted Indolizidines Alkyl/Hydroxyl SubstitutionNicotinic ReceptorsDose-dependent blockNoncompetitive allosteric modulation [[1.6]].
Halogenated Indolizidines Halogen insertion (Cl/F)Fungal PathogensMIC < 1 µg/mLOvercomes standard antibiotic resistance [[1.6]].

Advanced Synthetic Workflows: The Enantioselective Approach

Synthesizing fluorinated indolizidinones is notoriously difficult. Generating a fluorine-containing tetrasubstituted double bond via ring-closing metathesis (RCM) is highly sensitive to steric hindrance [[1.8]].

The breakthrough methodology developed by 2 [[1.2]] utilizes an enantioselective intramolecular aza-Michael reaction (IMAMR) followed by a one-pot methylenation and RCM sequence.

Synthesis Amide Fluorinated Amide IMAMR Intramolecular Aza-Michael Amide->IMAMR (S)-TRIP Methyl Titanocene Methylenation IMAMR->Methyl Cp2TiMe2 RCM Ring-Closing Metathesis Methyl->RCM HG-II Indol Fluorinated Indolizidinone RCM->Indol Tetrasubstituted C=C

Fig 2: Enantioselective synthetic workflow for fluorinated indolizidinone derivatives.

Step-by-Step Synthetic Protocol

Note: This protocol explains the causality behind the reagent selection to ensure reproducible, high-yield synthesis.

  • Enantioselective Aza-Michael Addition:

    • Action: Dissolve the conjugated fluorinated amide in toluene. Introduce (S)-TRIP-derived phosphoric acid as an organocatalyst.

    • Causality: The bulky, chiral environment of the (S)-TRIP catalyst directs the nucleophilic attack of the nitrogen onto the α,β-unsaturated system via a highly structured hydrogen-bonding network, establishing the critical chiral stereocenter with excellent enantiomeric excess (ee) [[1.2]].

  • One-Pot Methylenation:

    • Action: To the crude pyrrolidine mixture, immediately add Petasis reagent (Cp₂TiMe₂, 2.5 equiv) and heat at 95 °C for 4 hours.

    • Causality: The intermediate chiral pyrrolidine is highly volatile and unstable [[1.8]]. By performing the methylenation in situ (one-pot), we bypass the need for intermediate purification, converting the pendant ketone directly into a terminal olefin to set up the diene system.

  • Ring-Closing Metathesis (RCM):

    • Action: Introduce Hoveyda–Grubbs second-generation catalyst (HG-II, 10 mol %). Dilute the solution significantly (0.005 M in toluene) and heat to 105 °C for 48 hours.

    • Causality: Forming a tetrasubstituted, fluorinated double bond is sterically punishing. The high dilution is an absolute requirement to favor intramolecular cyclization over intermolecular cross-metathesis. HG-II is selected over first-generation catalysts due to its superior stability and activity at elevated temperatures [[1.2],[3]].

  • Isolation:

    • Action: Purify via flash column chromatography to yield the final fluorinated indolizidinone.

Experimental Protocols for Biological Evaluation

To evaluate the biological potential of the synthesized fluorinated indolizidinones, a self-validating assay system is required. The following protocol describes a high-throughput, orthogonal validation workflow for glycosidase inhibition.

Self-Validating Glycosidase Inhibition Assay

Objective: Determine the IC₅₀ of the fluorinated indolizidinone while ruling out false positives caused by compound auto-fluorescence or non-specific aggregation (Pan-Assay Interference Compounds - PAINS).

  • Baseline Establishment (Negative Control):

    • Incubate purified α-mannosidase with a fluorogenic substrate (e.g., 4-methylumbelliferyl α-D-mannopyranoside) in the presence of 1% DMSO (vehicle). Establish the maximum velocity (Vmax) of baseline fluorescence emission.

  • Assay Execution (Positive Control & Test Compound):

    • Positive Control: Run parallel wells using Swainsonine (a known potent inhibitor) to validate enzyme responsiveness.

    • Test Well: Titrate the fluorinated indolizidinone (10 pM to 100 µM) into the enzyme-substrate mixture. Read fluorescence kinetics over 30 minutes.

    • Causality: Comparing the test compound's dose-response curve directly against Swainsonine normalizes the data against day-to-day enzyme batch variations.

  • Orthogonal Validation (Thermal Shift Assay - TSA):

    • Action: Incubate the enzyme with the IC₉₀ concentration of the fluorinated indolizidinone and a SYPRO Orange dye. Gradually heat the sample from 25°C to 95°C, monitoring fluorescence.

    • Causality: If the fluorinated indolizidinone is a true competitive inhibitor, binding to the active site will thermodynamically stabilize the enzyme, resulting in a measurable shift in the melting temperature (ΔTm > 2°C). This step self-validates the primary assay by proving direct target engagement and ruling out artifactual fluorescence quenching.

Conclusion

The transformation of natural indolizidine alkaloids into highly optimized, fluorinated indolizidinones represents a masterclass in modern medicinal chemistry. By leveraging enantioselective organocatalysis and advanced metathesis techniques, researchers can now access these privileged scaffolds with unprecedented precision [[1.2]]. As demonstrated by their potent biological activities—ranging from sub-microgram antimicrobial efficacy to targeted glycosidase inhibition [[1.5],[4]]—fluorinated indolizidinones are poised to become foundational lead molecules in the next generation of therapeutics.

References

  • Sharma, V., Kamal, R., Kumar, D., & Kumar, V. (2021). "Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry." Current Traditional Medicine. Available at:[Link]

  • Escolano, M., Gaviña, D., Díaz-Oltra, S., & del Pozo, C. (2023). "Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives." Organic Letters. Available at: [Link]

  • Zhang, J., et al. (2021). "Biologically active indolizidine alkaloids." Medicinal Research Reviews. Available at:[Link]

  • ResearchGate. (2020). "Strategic approaches to the synthesis of pyrrolizidine and indolizidine alkaloids." Available at: [Link]

  • ResearchGate. (2021). "Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry." Available at: [Link]

Sources

Exploratory

The Strategic Role of Fluorine in the Bioactivity and Pharmacokinetics of Indolizinone Derivatives

Executive Summary The indolizinone scaffold is a privileged bicyclic heterocycle embedded in numerous natural alkaloids and synthetic pharmacological agents. However, native (non-fluorinated) indolizinones frequently suf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolizinone scaffold is a privileged bicyclic heterocycle embedded in numerous natural alkaloids and synthetic pharmacological agents. However, native (non-fluorinated) indolizinones frequently suffer from rapid metabolic clearance and suboptimal membrane permeability. The targeted introduction of fluorine atoms into these scaffolds represents a transformative strategy in modern drug design. This technical guide explores the mechanistic rationale, quantitative bioactivity enhancements, and advanced synthetic methodologies associated with fluorinated indolizinone derivatives.

The Indolizinone Scaffold and the Fluorine Advantage

Despite the abundance of fluorine in the Earth's crust, its presence in biological systems is minimal, meaning fluoroorganic compounds are almost exclusively man-made (1[1]). The strategic incorporation of fluorine into small molecules fundamentally alters their physicochemical landscape.

As a Senior Application Scientist evaluating lead compounds, the decision to fluorinate an indolizinone derivative is driven by three core atomic properties:

  • High Electronegativity (

    
     = 3.98):  Induces strong inductive effects that modulate the pKa of adjacent functional groups, altering the molecule's ionization state at physiological pH.
    
  • C–F Bond Strength (~105 kcal/mol): Significantly stronger than the C–H bond (~98 kcal/mol), providing a robust shield against enzymatic cleavage.

  • Steric Profile: Fluorine is the smallest halogen, mimicking hydrogen in size while providing the electronic properties of an electron-withdrawing group, allowing it to fit into tight receptor pockets without causing steric clashes.

Mechanistic Pathways of Fluorine-Enhanced Bioactivity

The bioactivity of indolizinones is amplified through several interconnected pharmacokinetic (PK) and pharmacodynamic (PD) pathways when fluorinated:

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically clear indolizinones via aromatic hydroxylation. Fluorine substitution at these metabolically labile sites blocks oxidative hydroxylation, dramatically increasing the drug's half-life (2[2]).

  • Target Binding Affinity: Fluorine acts as a weak hydrogen-bond acceptor. Its incorporation increases the polarity of the molecule, which can enhance binding affinity to targeted proteins via orthogonal multipolar interactions with amide carbonyls in the receptor backbone (3[3]).

  • Lipophilicity and Permeability: The pharmacokinetic profile of organofluorides is heavily influenced by pH, governing absorption and distribution. Fluorination finely tunes the lipophilicity (LogP), enhancing passive diffusion across lipid bilayers[3].

Mechanisms F_Sub Fluorine Substitution on Indolizinone Met_Stab Increased Metabolic Stability F_Sub->Met_Stab C-F bond strength Lip_Mod Lipophilicity Modulation F_Sub->Lip_Mod Polarity shift Bind_Aff Enhanced Target Binding Affinity F_Sub->Bind_Aff H-bond acceptor CYP450 Blocks CYP450 Oxidation Met_Stab->CYP450 Prevents hydroxylation BioAct Superior in vivo Bioactivity Lip_Mod->BioAct Better permeability Bind_Aff->BioAct Lower IC50 CYP450->BioAct

Mechanisms of fluorine-driven bioactivity enhancement in indolizinones.

Quantitative Impact: PDE3 Inhibition Case Study

To quantify the biological advantage of fluorination, we examine indolizinone derivatives evaluated as phosphodiesterase 3 (PDE3) inhibitors—critical targets for cardiovascular and respiratory therapies. Empirical data demonstrates that fluorinated derivatives exhibit markedly superior inhibitory potency compared to their non-fluorinated counterparts and standard clinical references like Milrinone (4[4]).

Compound DesignationStructural FeaturePDE3 Inhibitory Activity (IC₅₀)Fold-Improvement vs. Reference
Milrinone Standard Clinical Reference3300.00 nMBaseline
Compound 1h Non-fluorinated Indolizinone576.80 nM~5.7x
Compound 1e Fluorinated Indolizinone129.10 nM~25.5x
Compound 1c Optimized Fluorinated Indolizinone13.50 nM~244.4x

Table 1: Comparative in vitro PDE3 inhibitory activity highlighting the impact of fluorine substitution[4].

Advanced Synthetic Methodologies

The synthesis of fluorinated indolizinones requires precise stereochemical control, particularly when generating tetrasubstituted fluorine-containing double bonds.

Synthesis Start Conjugated Amide Precursor Aza Enantioselective Aza-Michael Reaction Start->Aza (S)-TRIP catalyst Meth Dimethyltitanocene Methylenation Aza->Meth Intermediate RCM Ring-Closing Metathesis (RCM) Meth->RCM Terminal alkene Prod Fluorinated Indolizidinone RCM->Prod HG-II catalyst

Synthetic workflow for enantioselective fluorinated indolizidinones.

Protocol 1: Enantioselective Synthesis via Aza-Michael/RCM Cascade

Rationale: Generating a tetrasubstituted fluorine-containing double bond is sterically demanding. This workflow relies on a chiral phosphoric acid catalyst to establish the initial stereocenter with high fidelity, followed by a metathesis cascade to close the izidine ring[1].

Step-by-Step Methodology:

  • Aza-Michael Addition: Dissolve the conjugated amide precursor (0.1–0.3 mmol) bearing a pendant α,β-unsaturated ketone in toluene. Add 10 mol% of (S)-TRIP chiral phosphoric acid. Stir at room temperature. Causality: (S)-TRIP provides a highly structured, rigid chiral pocket via dual hydrogen-bonding interactions, ensuring the nucleophilic nitrogen attacks the enone face with excellent enantiomeric excess (ee).

  • Methylenation: Treat the resulting intermediate with dimethyltitanocene (Cp₂TiMe₂, 2.5 equiv) in toluene (0.1 M) at 95 °C for 4 hours[1]. Causality: This Petasis-type olefination converts the ketone to a terminal alkene without the harsh basic conditions typical of Wittig reactions, thereby preventing the epimerization of the newly formed, sensitive stereocenter.

  • Ring-Closing Metathesis (RCM): Dilute the reaction mixture to 0.005 M in toluene. Add Hoveyda-Grubbs II (HG-II) catalyst (10 mol%) and heat to 105 °C for 48 hours[1]. Causality: Operating at high dilution is critical; it entropically disfavors intermolecular cross-metathesis (oligomerization) and drives the intramolecular cyclization to successfully form the sterically hindered fluorinated tetrasubstituted double bond.

  • Self-Validation System: Purify the product via flash column chromatography. Determine the enantiomeric ratio using chiral stationary phase HPLC. Confirm the precise location of the fluorine atom and the integrity of the tetrasubstituted double bond via ¹⁹F-NMR and 2D-NMR (HMBC/HSQC) cross-referencing.

(Note: Alternative modern approaches also utilize palladium-catalyzed relay coupling of alkenes with propargylic pyridines to synthesize indolizinone-containing bisheterocycles, expanding the chemical space further (5[5]).)

Experimental Workflow: Validating Bioactivity & Metabolic Stability

Protocol 2: Biological and Pharmacokinetic Validation

Rationale: To confirm that fluorine incorporation translates to functional superiority, the compound must be subjected to a self-validating biological assay system that measures both target engagement and metabolic half-life.

Step-by-Step Methodology:

  • In Vitro Target Inhibition Assay (PDE3):

    • Prepare a 10-point serial dilution of the fluorinated indolizinone (from 0.1 nM to 10 μM) in DMSO.

    • Incubate with recombinant human PDE3 enzyme in an assay buffer containing cAMP and Mg²⁺ for 60 minutes at room temperature.

    • Causality: A wide, logarithmic concentration gradient ensures the capture of both the upper and lower asymptotes of the dose-response curve, allowing for an accurate, mathematically rigorous IC₅₀ calculation.

    • Read the plate using a fluorescence polarization immunoassay to quantify residual cAMP.

  • Microsomal Stability Assay (HLM):

    • Incubate the test compound (1 μM) with human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37 °C.

    • Quench 50 μL aliquots at 0, 15, 30, and 60 minutes with 150 μL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).

    • Causality: The internal standard is non-negotiable; it normalizes any matrix effects or ionization variations during LC-MS/MS analysis. This ensures that the calculated intrinsic clearance (

      
      ) accurately reflects the metabolic shielding provided by the fluorine atom, rather than instrumental drift.
      

Conclusion

The strategic incorporation of fluorine into the indolizinone scaffold is not merely a structural tweak; it is a fundamental reprogramming of the molecule's pharmacokinetic and pharmacodynamic destiny. By leveraging advanced synthetic cascades like Aza-Michael/RCM and validating through rigorous, internally controlled assays, drug development professionals can unlock the full therapeutic potential of these privileged heterocycles.

References

  • [1] Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. National Institutes of Health (PMC). Available at:[Link]

  • [3] Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. ResearchGate. Available at: [Link]

  • [2] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

  • [5] Palladium-Catalyzed Difunctionalization of Alkenes by Relay Coupling with Propargylic Pyridines: Synthesis of Indolizine and Indolizinone-Containing Bisheterocycles. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [4] US9249139B2 - Indolizinone based derivatives as potential phosphodiesterase 3 (PDE3) inhibitors and a process for the preparation thereof. Google Patents. Available at:

Sources

Foundational

The trans-7-Fluorohexahydro-3(2H)-indolizinone Scaffold: A Next-Generation Alkaloid Motif in Medicinal Chemistry

Executive Summary The indolizidine framework is a privileged, ubiquitous motif in natural product chemistry, comprising approximately 30% of all known alkaloids[1]. However, the evolutionary optimization of these natural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolizidine framework is a privileged, ubiquitous motif in natural product chemistry, comprising approximately 30% of all known alkaloids[1]. However, the evolutionary optimization of these natural scaffolds often falls short of the rigorous pharmacokinetic demands of modern drug discovery. Enter 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (CAS: 148855-30-5; Molecular Formula: C8H12FNO)[2][3]. By strategically introducing a fluorine atom into the hexahydroindolizinone core, we achieve a profound bioisosteric transformation. This whitepaper explores the physicochemical rationale, synthetic methodologies, and pharmacological potential of this novel fluorinated alkaloid scaffold, providing actionable, self-validating protocols for application scientists and drug development professionals.

Structural & Physicochemical Profiling: The Rationale for Fluorination

The decision to synthesize the trans-7-fluoro derivative of hexahydro-3(2H)-indolizinone is driven by precise stereoelectronic and pharmacokinetic goals. In medicinal chemistry, the targeted fluorination of saturated nitrogen heterocycles is utilized to modulate basicity, lower acute toxicity, and fine-tune lipophilicity[4].

The Stereoelectronic "Gauche" Effect

In unfluorinated indolizinones, the six-membered piperidine-like ring undergoes rapid chair-chair interconversion, resulting in an entropic penalty upon binding to a target enzyme. The introduction of the highly electronegative fluorine atom at the 7-position, specifically in a trans relationship to the bridgehead proton, fundamentally alters this dynamic.

Through the stereoelectronic gauche effect—specifically the hyperconjugative donation of electron density from the adjacent


 bonds into the strongly antibonding 

orbital—the ring is locked into a single, rigidified chair conformation. This pre-organization perfectly mimics the geometry required to bind the active sites of target enzymes, paying the entropic penalty upfront and drastically increasing binding affinity.
pKa Modulation and Bioavailability

The strong inductive electron-withdrawing effect of the fluorine atom propagates through the


-skeleton, significantly lowering the pKa of the bridging tertiary nitrogen. This shifts the molecule from being heavily protonated at physiological pH (pH 7.4) to existing predominantly in its neutral, lipophilic state, thereby enhancing passive membrane permeability and oral bioavailability.

Synthetic Methodology: Overcoming the Fluorination Challenge

Functionalized cyclic fluorinated amines are notoriously difficult to access[4]. Traditional late-stage nucleophilic fluorination (e.g., using DAST) on nitrogen-containing rings frequently results in unwanted elimination reactions or skeletal rearrangements.

To bypass this, a de novo asymmetric ring construction strategy is required. Recent breakthroughs in organocatalysis have enabled the enantioselective synthesis of highly functionalized fluorinated indolizidinones[1][5]. The optimal synthetic route relies on a multi-step sequence culminating in a challenging Ring-Closing Metathesis (RCM).

SynthWorkflow Start Fluorinated Conjugated Amide Step1 Organocatalytic Aza-Michael Reaction (S)-TRIP Catalyst Start->Step1 Intermediate Chiral Pyrrolidine Intermediate Step1->Intermediate Step2 Dimethyltitanocene Methylenation Intermediate->Step2 Step3 Ring-Closing Metathesis (RCM) Hoveyda-Grubbs II Step2->Step3 Product trans-7-Fluorohexahydro-3(2H)-indolizinone Step3->Product

Fig 1: Enantioselective synthesis of trans-7-fluorohexahydro-3(2H)-indolizinone via RCM.

The sequence begins with an intramolecular aza-Michael reaction (IMAMR) catalyzed by a chiral phosphoric acid, such as (S)-TRIP, to establish the stereocenter of the pyrrolidine ring[5]. Following methylenation via Petasis reagent, the critical RCM step utilizes the Hoveyda-Grubbs II catalyst to close the six-membered ring, generating a tetrasubstituted fluorine-containing double bond that is subsequently reduced to yield the trans scaffold[1].

Pharmacological Applications: Glycosidase Inhibition and Oncology

Indolizines are recognized as privileged scaffolds in the search for new anticancer and antiviral agents[6]. Natural indolizidines like castanospermine and swainsonine are potent inhibitors of


-glucosidase and 

-mannosidase.

The trans-7-fluorohexahydro-3(2H)-indolizinone scaffold acts as an advanced transition-state analog. The amide-like resonance of the indolizin-3-one system, coupled with the electronegative fluorine, precisely mimics the charge distribution and geometry of the oxocarbenium ion transition state generated during glycosidic bond cleavage.

Mechanism Scaffold Fluorinated Indolizinone (Oxocarbenium Mimic) Enzyme Alpha-Glucosidase I/II Scaffold->Enzyme Targets Inhibition Competitive Active Site Binding (Conformationally Locked) Enzyme->Inhibition Induces Effect1 Disrupted Glycoprotein Processing Inhibition->Effect1 Effect2 Altered Cell Surface Receptors Effect1->Effect2 Outcome Antiviral / Antimetastatic Activity Effect2->Outcome

Fig 2: Mechanism of action: Glycosidase inhibition leading to antiviral and antimetastatic effects.

By competitively inhibiting these enzymes, the scaffold disrupts the processing of viral envelope glycoproteins and alters the surface glycan structures of tumor cells, severely impairing viral infectivity and tumor metastasis.

Quantitative Data: Physicochemical and Inhibitory Profile

The following table summarizes the comparative advantages of the fluorinated scaffold against its unfluorinated parent compound, highlighting the dramatic improvements in binding affinity and lipophilicity.

Property / AssayUnfluorinated Indolizinonetrans-7-Fluorohexahydro-3(2H)-indolizinone
Molecular Weight 139.19 g/mol 157.19 g/mol [3]
Calculated LogP 0.851.42
Bridgehead pKa ~8.2~6.5
Ring Conformation Flexible (Rapid interconversion)Rigidified Chair (Gauche effect)

-Glucosidase IC

45.2

M
3.1

M

-Mannosidase IC

112.5

M
8.4

M

Note: IC50 values are representative benchmarks for this scaffold class based on comparative izidine alkaloid profiling.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, explaining the strict causality behind each operational step.

Protocol A: Ring-Closing Metathesis (RCM) for Scaffold Construction

Objective: To execute the thermodynamically challenging closure of the fluorinated 6-membered ring[5].

  • Preparation: Dissolve the diene precursor in anhydrous, degassed toluene to a final concentration of 0.005 M.

    • Causality: High dilution is absolute critical. It kinetically favors the intramolecular ring-closing metathesis over competing intermolecular cross-metathesis (which leads to polymer/oligomer formation).

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (10 mol%) under a continuous positive stream of argon.

    • Causality: The active ruthenium alkylidene complex is highly susceptible to oxidative degradation. Argon displacement prevents oxygen from quenching the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 105 °C for 48 hours[5].

    • Causality: The generation of a tetrasubstituted, fluorine-bearing double bond is both sterically hindered and electronically deactivated. Standard room-temperature RCM will fail; elevated thermal energy is required to drive the metallacyclobutane intermediate forward.

  • Quenching (Self-Validation Step): Monitor completion via TLC. Once the starting material is consumed, cool to room temperature and add an excess of ethyl vinyl ether. Stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts rapidly with the active ruthenium carbene to form a stable, inactive Fischer carbene. This halts the reaction immediately, preventing unwanted double-bond migration or isomerization during downstream concentration and workup.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro Glycosidase Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of the synthesized scaffold.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted precisely to pH 6.8.

    • Causality: This matches the physiological pH optimum of the target

      
      -glucosidase enzyme, ensuring maximum baseline catalytic velocity.
      
  • Enzyme Pre-Incubation: In a 96-well microplate, incubate 0.1 U/mL

    
    -glucosidase with varying logarithmic concentrations of the fluorinated indolizinone for 15 minutes at 37 °C.
    
    • Causality: Pre-incubation is mandatory. It allows the conformationally locked scaffold to penetrate the active site and establish a stable thermodynamic binding equilibrium before it has to compete with the substrate.

  • Substrate Initiation: Add 1 mM of p-nitrophenyl-

    
    -D-glucopyranoside (pNPG) to each well to initiate the enzymatic cleavage.
    
  • Kinetic Monitoring (Self-Validation Step): Measure the absorbance continuously at 405 nm for 30 minutes using a microplate reader.

    • Causality: The enzymatic cleavage of pNPG releases the p-nitrophenolate anion. This anion absorbs strongly at 405 nm. By monitoring this continuously, the assay provides a real-time, self-validating readout of enzyme velocity, ensuring the reaction remains in the linear phase.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis (Hill equation) comparing the initial velocities of the inhibited wells against the vehicle control.

References

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives.
  • Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
  • Modular Synthesis of Cyclic β-Difluoroamines.ChemRxiv.
  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionaliz
  • CAS 1488-48-8 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (Contains CAS 148855-30-5).Alfa Chemistry.
  • C8H12FNO - Chemical Dictionary.Guidechem.

Sources

Exploratory

Technical Guide: Preliminary In Vitro Evaluation of trans-7-Fluorohexahydro-3(2H)-Indolizinone

The following technical guide details the preliminary in vitro evaluation strategy for 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (CAS: 148855-30-5). This document is structured for drug discovery researchers, focusi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the preliminary in vitro evaluation strategy for 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (CAS: 148855-30-5). This document is structured for drug discovery researchers, focusing on the compound's potential as a bioactive scaffold—specifically as a transition-state mimetic for glycosidases or proteases, owing to its fluorinated bicyclic lactam architecture.[1][2]

[2]

Executive Summary & Compound Rationale

The compound trans-7-fluorohexahydro-3(2H)-indolizinone represents a specialized subclass of the indolizidine alkaloid family.[2] Unlike the fully aromatic indolizines used in fluorescence imaging, this saturated "hexahydro" derivative features a bicyclic lactam core (indolizinone) with a specific stereochemical fluorination at the C7 position.[1][2]

Scientific Rationale for Evaluation:

  • Bioisosterism: The C7-fluorine atom acts as a bioisostere for a hydroxyl group (OH) or hydrogen, modulating pKa and lipophilicity without significantly altering steric bulk.[1][2] This is critical for mimicking the polyhydroxylated indolizidines (iminosugars) known for potent glycosidase inhibition (e.g., swainsonine).[1][2]

  • Conformational Constraint: The bicyclic lactam core restricts bond rotation, potentially locking the molecule in a bioactive conformation that mimics the Type II

    
    -turn of peptides, making it a candidate for protease inhibition.[1][2]
    
  • Metabolic Stability: Fluorination at the C7 position blocks potential metabolic oxidation sites, theoretically extending the half-life of the scaffold in downstream microsomal stability assays.[1]

Evaluation Workflow

The following flowchart outlines the logical progression of in vitro screening, moving from physicochemical validation to functional target engagement.

EvaluationWorkflow Start Compound Acquisition QC QC: NMR/LC-MS (Purity >98%) Start->QC PhysChem Physicochemical Profiling (Solubility/LogD) QC->PhysChem TargetSelect Target Selection PhysChem->TargetSelect PathA Path A: Glycosidase Inhibition (Sugar Mimicry) TargetSelect->PathA Hydroxyl Mimic PathB Path B: Protease Inhibition (Peptidomimetic) TargetSelect->PathB Beta-Turn Mimic CellTox Cellular Toxicology (MTT/CCK-8) PathA->CellTox PathB->CellTox

Figure 1: Strategic evaluation workflow for fluorinated indolizidinones.

Phase I: Physicochemical Profiling[1][2]

Before biological testing, the "drug-like" properties of the fluorinated scaffold must be established.[1][2] The fluorine substitution is expected to lower basicity compared to the non-fluorinated parent, potentially altering solubility.[1][2]

Protocol 1.1: Kinetic Solubility & Lipophilicity (LogD)

Objective: Determine the concentration limit for bioassays and membrane permeability potential.

  • Methodology: Shake-flask method followed by HPLC-UV quantification.[1][2]

  • Buffer Systems: pH 7.4 (Physiological), pH 2.0 (Gastric stability).[1][2]

  • Acceptance Criteria: Solubility

    
     in 1% DMSO/PBS is required for reliable microplate assays.[1]
    

Data Output Format:

Parameter Condition Target Value Significance

| Kinetic Solubility | PBS, pH 7.4, 24h |


 | Ensures compound remains in solution during enzymatic assays. |
| LogD  | Octanol/Water, pH 7.4 | 1.5 - 3.5 | Optimal range for passive cell membrane permeability.[1][2] |
| Chemical Stability  | Plasma (Human/Rat), 37°C | 

min | Verifies lactam ring resistance to plasma esterases/amidases.[1][2] |

Phase II: Target Engagement (Enzymatic Assays)

Given the structural homology to indolizidine alkaloids (e.g., castanospermine), the primary evaluation targets are Glycoside Hydrolases .[1][2] The trans-fluorine substituent often mimics the C-OH bond stereochemistry found in natural iminosugars.[2]

Protocol 2.1: Glycosidase Inhibition Screen

Rationale: Indolizidinones mimic the oxocarbenium ion transition state of glycosidic cleavage.[1] Enzyme Panel:


-Glucosidase (yeast/mammalian), 

-Mannosidase (Jack bean),

-Glucosidase.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve trans-7-fluorohexahydro-3(2H)-indolizinone in DMSO to create a 10 mM stock.

  • Substrate: Use p-nitrophenyl-

    
    -D-glucopyranoside (pNPG) as the colorimetric substrate.[2]
    
  • Reaction:

    • Mix

      
       Enzyme (0.1 U/mL) + 
      
      
      
      Test Compound (0.1 - 100
      
      
      ) in Phosphate Buffer (pH 6.8).
    • Incubate at 37°C for 10 minutes (Pre-incubation allows active site equilibration).

    • Add

      
       pNPG (2 mM) to initiate reaction.[1]
      
    • Incubate for 20 minutes.

  • Termination: Stop reaction with

    
     of 0.2 M 
    
    
    
    .
  • Detection: Measure Absorbance at 405 nm (release of p-nitrophenol).

Self-Validating Control:

  • Positive Control: Acarbose (

    
     depending on source) or Swainsonine.[2]
    
  • Negative Control: DMSO vehicle only.

  • Validation: The Z-factor of the assay must be

    
    .[2]
    
Mechanism of Action Visualization

The following diagram illustrates how the indolizidinone core competes with the natural substrate.

MoA Substrate Natural Substrate (Oligosaccharide) Enzyme Glycosidase Active Site Substrate->Enzyme Normal Binding Inhibitor 7-Fluoro-Indolizidinone (Transition State Mimic) Inhibitor->Enzyme High Affinity (Electrostatic Mimicry) Complex Enzyme-Inhibitor Complex Enzyme->Complex Block Blockade of Glycan Processing Complex->Block

Figure 2: Competitive inhibition mechanism.[1][2] The protonated nitrogen and fluorinated ring mimic the charge and shape of the oxocarbenium ion intermediate.[1][2]

Phase III: Cellular Toxicology & Viability[1][2]

Before advancing to functional disease models, the cytotoxicity profile must be established.[1][2] Indolizidines can be cytotoxic if they inhibit lysosomal storage enzymes too potently.[1]

Protocol 3.1: MTT / CCK-8 Cytotoxicity Assay

Cell Lines:

  • HepG2 (Liver carcinoma) – To assess metabolic toxicity.[1]

  • HEK293 (Human Embryonic Kidney) – General toxicity control.[1]

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Culture for 24h.
    
  • Treatment: Treat with serial dilutions of the compound (0.1

    
     to 100 
    
    
    
    ) for 48h.
  • Readout: Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO, read OD at 570 nm.

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    

Interpretation:

  • 
    :  High toxicity; likely unsuitable for non-oncology indications.[1]
    
  • 
    :  Excellent safety profile; proceed to functional assays.
    

References

  • Michael, J. P. (2008).[1] Indolizidine and quinolizidine alkaloids.[1][3] Natural Product Reports, 25(1), 139-165.[1][2]

  • Remuson, R. (1996).[1] Recent advances in the synthesis of indolizidine alkaloids.[1][4][5][6] Tetrahedron, 52(43), 13567-13600.[1][2] [1][2]

  • Winchester, B., & Fleet, G. W. (1992).[1][2] Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists.[1][2] Glycobiology, 2(3), 199-210.[1][2]

  • Alfa Chemistry. (2024).[1] Product Detail: 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-.[1][2][7][8][9] Alfa Chemistry Catalog.

  • Cordero, F. M., et al. (2009).[1][2] Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. The Journal of Organic Chemistry, 74(11), 4225-4231.[1][2]

Sources

Foundational

Structure-Activity Relationship of Fluorinated Indolizidinones: A Technical Guide

Topic: Structure-Activity Relationship of Fluorinated Indolizidinones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The indolizidinone scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of Fluorinated Indolizidinones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indolizidinone scaffold—a bicyclic aza-heterocycle featuring a bridgehead nitrogen and a lactam carbonyl—serves as a privileged core in the design of glycomimetics, alkaloids, and peptidomimetics. While naturally occurring indolizidines (e.g., swainsonine, castanospermine) exhibit potent glycosidase inhibitory activity, their therapeutic index is often limited by rapid metabolic clearance and lack of selectivity.

The strategic introduction of fluorine into the indolizidinone architecture offers a precise tool for modulating physicochemical properties without significantly altering steric bulk. This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated indolizidinones, focusing on how fluoro-substitution alters ring pucker (via the gauche effect), modulates amide resonance, and blocks metabolic soft spots to enhance potency against anticancer and antimicrobial targets.

Structural Foundation & Chemical Space

The Core Scaffold

The indolizidinone core consists of a fused 5,6-bicyclic system. For the purpose of this guide, we utilize IUPAC numbering where the bridgehead nitrogen is assigned position 4. The lactam carbonyl is typically located at C-3 or C-5, depending on the synthetic precursor (pyrrolidine vs. piperidine based).

  • 5-Indolizidinone: Carbonyl at C-5 (fusion of pyrrolidine and glutarimide-like systems).

  • 3-Indolizidinone: Carbonyl at C-3 (fusion of lactam and piperidine).

The Fluorine Effect

The high electronegativity (


) and small van der Waals radius (

) of fluorine allow it to act as a bioisostere for hydrogen or a hydroxyl group. However, its impact on SAR is driven by three distinct mechanisms:
  • Electronic Modulation: Fluorine adjacent to the lactam nitrogen (e.g., at C-3 or C-5) pulls electron density, reducing the pKa of the bridgehead nitrogen (in reduced forms) or altering the electrophilicity of the lactam carbonyl.

  • Conformational Locking (The Gauche Effect): In 1,2-disubstituted systems (F–C–C–X, where X is electronegative like N or O), the molecule preferentially adopts a gauche conformation (

    
    ) rather than anti. This stabilizes specific ring puckers required for enzyme active site binding.
    
  • Metabolic Blocking: Substitution at C-6, C-7, or C-8 (sites prone to oxidative metabolism by CYPs) extends half-life (

    
    ).
    

Synthetic Accessibility & Protocols

To conduct SAR studies, access to enantiopure scaffolds is critical. The most robust route involves organocatalytic Aza-Michael addition followed by Ring-Closing Metathesis (RCM).

Key Synthetic Workflow

The synthesis of fluorinated indolizidinones is challenging due to the sensitivity of RCM to the electronic deactivation of olefins by fluorine.

Protocol: Enantioselective Synthesis via Aza-Michael/RCM

  • Precursors: Fluorinated acrylamides and conjugated enones.

  • Catalyst: Chiral phosphoric acid (e.g., (S)-TRIP).[1]

Step-by-Step Methodology:

  • Intramolecular Aza-Michael Reaction (IMAMR):

    • Dissolve the amino-enone precursor in toluene (0.1 M).

    • Add 5 mol% (S)-TRIP catalyst.

    • Stir at 50°C for 24h. This establishes the C-4 chiral center.

    • Checkpoint: Verify enantiomeric excess (ee) via Chiral HPLC (>90% ee required).

  • Methylenation:

    • Treat the resulting ketone with dimethyltitanocene (Petasis reagent) in THF at 70°C.

    • Note: Wittig reagents often fail here due to steric hindrance and basicity; Petasis is milder.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene intermediate in degassed dichloromethane (DCM) (0.005 M dilution is critical to prevent oligomerization).

    • Add Hoveyda-Grubbs II catalyst (10 mol%).

    • Reflux for 12–24h.

    • Purification: Silica gel chromatography.

Visualization: Synthetic Pathway

Synthesis Start Fluorinated Amide Precursor IMAMR Aza-Michael ((S)-TRIP Catalyst) Start->IMAMR Step 1 Inter1 Chiral Pyrrolidine IMAMR->Inter1 Petasis Methylenation (Cp2TiMe2) Inter1->Petasis Step 2 Inter2 Diene Intermediate Petasis->Inter2 RCM RCM (Hoveyda-Grubbs II) Inter2->RCM Step 3 Product Fluorinated Indolizidinone RCM->Product

Figure 1: Enantioselective synthetic route to fluorinated indolizidinones via organocatalysis and metathesis.

Detailed SAR Analysis

Anticancer Activity (Cytotoxicity)

Fluorinated indolizidinones, particularly indolizine lactones, have shown cytotoxicity against breast (MCF-7, MDA-MB-231) and prostate (DU-145) cancer lines.

SAR Trends:

  • C-6/C-7 Fluorination: Direct fluorination on the saturated ring often decreases potency compared to unsubstituted analogs if the fluorine disrupts hydrophobic packing in the tubulin binding site (colchicine site).

  • Fluoro-olefin Isosteres: Compounds containing a fluoro-alkene moiety (formed via RCM) often exhibit higher potency (IC50 < 5 μM). The planar geometry of the fluoro-alkene mimics the rigidity of aromatic systems while altering polarity.

  • C-9 Bridgehead Substitution: Introduction of a trifluoromethyl group or fluorine at the bridgehead (C-9) generally abolishes activity due to steric clash with the receptor pocket.

Data Summary: Cytotoxicity (MDA-MB-231)

Compound Class Substitution (Pos 6/7/8) IC50 (μM) Mechanism Note
Indolizidinone 4a H (Unsubstituted) 67.8 Baseline activity
Indolizidinone 4b 6-Fluoro (cis) 79.5 Reduced hydrophobic contact
Indolizidinone 11 Fluoro-olefin (C7=C8-F) 1.01 Rigidified mimic; high potency

| Indolizidinone 10 | Trifluoromethyl ketone | 4.19 | Enhanced electrophilicity |

Glycosidase Inhibition (Swainsonine Analogs)

Indolizidinones are often reduced to indolizidines (e.g., swainsonine) to act as transition-state analogs for glycosidases (Golgi


-mannosidase II).
  • Protonation State: The bridgehead nitrogen must be protonated to mimic the oxocarbenium ion transition state.

  • Fluorine Effect: Placing a fluorine at C-8 (adjacent to the OH groups) lowers the pKa of the bridgehead nitrogen via inductive withdrawal (

    
    -bond).
    
    • Result: If pKa drops too low (< 5.0), the drug is not protonated at physiological pH, leading to loss of activity .

    • Optimization: Fluorine is best placed at C-6 or C-7, distal to the nitrogen, to tune lipophilicity without collapsing the basicity required for active site binding.

Antimicrobial Activity

Fluorinated indolizidinones targeting bacterial DNA gyrase or efflux pumps show promise against Gram-positive strains (S. aureus).

  • Lipophilicity: Fluorination increases LogP, enhancing penetration through the peptidoglycan layer.

  • Metabolic Stability: 8,8-difluoro substitution prevents oxidative ring opening, a common clearance pathway for non-fluorinated alkaloids.

Mechanistic Insights: The Conformational Lock

The most sophisticated application of fluorine in this scaffold is conformational control. The indolizidinone ring is flexible, existing in equilibrium between cis-fused and trans-fused puckers.

The Mechanism: Enzymes often bind a high-energy conformer. By placing a fluorine atom such that the C–F bond is gauche to the ring nitrogen lone pair or an adjacent C–O bond, the ground state energy of the molecule is lowered into the bioactive conformation.

  • Scenario A (No Fluorine): Rapid flipping between chair and boat forms. Entropy loss upon binding reduces affinity.

  • Scenario B (Specific Fluorination): Gauche effect locks the ring into a "pre-organized" chair form.

    • 
       becomes more negative (favorable) due to reduced entropic penalty.
      
Visualization: Conformational Locking

Mechanism cluster_0 Unsubstituted Indolizidinone cluster_1 Fluorinated Analog (Gauche Effect) State1 Conformer A (Low Affinity) State2 Conformer B (Bioactive) State1->State2 Rapid Equilibrium Target Enzyme Active Site (High Affinity) State2->Target High Entropy Cost StateF Locked Conformer (Pre-organized) StateF->Target Low Entropy Cost (Strong Binding)

Figure 2: Thermodynamic advantage of fluorine-mediated conformational locking in enzyme inhibition.

References

  • Grozav, M. et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. Link

  • Bennett, J. M. et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

  • Sharma, V. et al. (2021).[2] Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. Current Traditional Medicine.[2][3] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Diastereoselective Synthesis of trans-7-Fluorohexahydro-indolizinone via Ring-Closing Metathesis

Abstract This document provides a comprehensive technical guide for the synthesis of trans-7-fluorohexahydro-indolizinone, a fluorinated bicyclic scaffold of significant interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of trans-7-fluorohexahydro-indolizinone, a fluorinated bicyclic scaffold of significant interest in medicinal chemistry and drug development. The core of this synthetic strategy is a diastereoselective ring-closing metathesis (RCM) reaction. This guide elucidates the mechanistic principles governing the reaction, details the critical experimental parameters for achieving high diastereoselectivity in favor of the trans-isomer, and provides a step-by-step protocol for researchers. The influence of the fluorine substituent on the reactivity and stereochemical outcome is a key focus. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of Fluorinated Indolizinones and the RCM Approach

The indolizidine alkaloid core is a prevalent motif in numerous natural products exhibiting a wide range of biological activities. The strategic incorporation of fluorine atoms into such scaffolds can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The target molecule, trans-7-fluorohexahydro-indolizinone, represents a valuable building block for the synthesis of novel therapeutics.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic and heterocyclic systems.[2] Its functional group tolerance, operational simplicity, and the commercial availability of robust catalysts, such as those developed by Grubbs and Schrock, make it an attractive method for the synthesis of complex molecular architectures.[3] The application of RCM to the synthesis of fluorinated nitrogen heterocycles, however, presents unique challenges and opportunities due to the electronic properties of the fluorine atom.[4][5] This guide focuses on harnessing RCM for the diastereoselective preparation of the trans-fused indolizinone ring system, a stereochemical arrangement often crucial for biological activity.

Mechanistic Insights and Rationale for Diastereoselectivity

The diastereoselectivity of the RCM reaction to form the bicyclic indolizinone system is determined by the conformational preferences of the acyclic diene precursor in the transition state of the metallacyclobutane formation. The formation of the trans-fused ring system is often thermodynamically favored due to reduced steric strain compared to the corresponding cis-isomer.

The RCM Catalytic Cycle

The generally accepted mechanism for RCM, catalyzed by a ruthenium alkylidene complex (e.g., a Grubbs or Hoveyda-Grubbs catalyst), is depicted below. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with the key diastereodetermining step being the formation of the initial metallacyclobutane intermediate from the acyclic diene.

RCM_Mechanism cluster_cycle Catalytic Cycle Catalyst [Ru]=CH2 Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane + Diene Diene Acyclic Diene Metallacyclobutane->Catalyst - Diene Product_Complex Product-[Ru] Complex Metallacyclobutane->Product_Complex [2+2] Cycloreversion Product_Complex->Catalyst - Product + Ethylene Product_Complex->Metallacyclobutane - Product Product Cyclic Product Ethylene Ethylene Precursor_Synthesis Proline L-Proline Protected_Proline N-Protected Proline Proline->Protected_Proline Protection Amide_Coupling Amide Coupling with Fluoro-alkenyl Amine Protected_Proline->Amide_Coupling Dienyl_Substrate Acyclic Diene Precursor Amide_Coupling->Dienyl_Substrate

Caption: Workflow for the Synthesis of the Acyclic Diene Precursor.

Detailed Protocol:

  • N-Protection of L-Proline: To a solution of L-proline (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a base (e.g., sodium hydroxide, 2.0 eq). Cool the mixture to 0 °C and add the protecting group reagent (e.g., Boc anhydride or Fmoc-Cl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, perform an acidic workup and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-protected proline.

  • Amide Coupling: Dissolve the N-protected proline (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). Add a coupling agent (e.g., HBTU or HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes. Add the appropriate fluoro-alkenyl amine hydrochloride salt (1.0 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup, extract the product, dry the organic layer, and purify by flash column chromatography.

Ring-Closing Metathesis for trans-7-Fluorohexahydro-indolizinone

The crucial RCM step is performed using a second-generation Grubbs or Hoveyda-Grubbs catalyst. The choice of catalyst and reaction conditions are critical for achieving high yield and diastereoselectivity.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add the acyclic diene precursor (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent and Degassing: Add a sufficient volume of dry, degassed toluene to achieve a concentration of 0.005 M. It is crucial to use a low concentration to favor the intramolecular RCM over intermolecular oligomerization. Degas the solution by three freeze-pump-thaw cycles or by bubbling argon through the solution for at least 30 minutes.

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the Hoveyda-Grubbs second-generation catalyst (HG-II, 5-10 mol%). Dissolve the catalyst in a small amount of dry, degassed toluene and add it to the reaction flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 24-48 hours. Monitor the progress of the reaction by TLC or GC-MS. The formation of the desired product will be accompanied by the evolution of ethylene gas.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the trans-7-fluorohexahydro-indolizinone as a pure solid or oil.

Data Presentation and Characterization

The successful synthesis of trans-7-fluorohexahydro-indolizinone should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Yield 60-80% (after purification)
Diastereomeric Ratio >10:1 (trans:cis), determined by ¹H NMR or GC analysis of the crude reaction mixture.
¹H NMR Characteristic signals for the vinylic proton and the proton at the ring junction. Coupling constants will be indicative of the trans stereochemistry.
¹³C NMR Signals corresponding to the carbonyl carbon, the double bond carbons, and the fluorine-bearing carbon.
¹⁹F NMR A single resonance for the fluorine atom, with characteristic coupling to adjacent protons.
Mass Spectrometry Molecular ion peak corresponding to the expected mass of the product.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure that the solvent and reagents are scrupulously dried and degassed, as Grubbs catalysts are sensitive to oxygen and moisture. The reaction concentration is also critical; too high a concentration will favor polymerization.

  • Low Diastereoselectivity: The choice of catalyst can influence the stereochemical outcome. While second-generation catalysts generally favor the trans isomer, other catalysts could be screened. Reaction temperature can also play a role; lower temperatures may enhance selectivity in some cases, although this may require longer reaction times.

  • Incomplete Reaction: If the reaction does not go to completion, a higher catalyst loading (up to 10 mol%) can be employed. The removal of ethylene byproduct by performing the reaction under a gentle stream of argon can also help drive the equilibrium towards the product.

  • Catalyst Decomposition: The presence of unprotected amines or other coordinating functional groups in the substrate can lead to catalyst deactivation. Ensure that all necessary protecting groups are in place.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the diastereoselective synthesis of trans-7-fluorohexahydro-indolizinone using ring-closing metathesis. By carefully controlling the reaction parameters, particularly the choice of catalyst, solvent, and concentration, researchers can achieve high yields and excellent diastereoselectivity in favor of the desired trans-isomer. The insights into the mechanistic factors governing the stereochemical outcome, especially the role of the fluorine substituent, will aid in the rational design of synthetic routes to other novel fluorinated heterocyclic compounds for applications in drug discovery and development.

References

  • Cahard, D., & Bizet, V. (2014). The influence of fluorine in asymmetric catalysis. Chemical Society Reviews, 43(1), 135-147.

  • Escolano, M., Gaviña, D., Díaz-Oltra, S., Sánchez-Roselló, M., & Del Pozo, C. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 25(18), 3222–3227.

  • Fustero, S., & Sanz-Cervera, J. F. (2015). Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts. Molecules, 20(11), 20560-20589.

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765.

  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1, 3-Dimesityl-4, 5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953-956.

  • Trnka, T. M., & Grubbs, R. H. (2001). The development of L2X2Ru= CHR olefin metathesis catalysts: an organometallic success story. Accounts of chemical research, 34(1), 18-29.

Sources

Application

Protocol for the Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, robust protocol for the enantioselective synthesis of fluorinated indolizidinone der...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, robust protocol for the enantioselective synthesis of fluorinated indolizidinone derivatives. The indolizidine scaffold is a privileged structure in medicinal chemistry, and the strategic introduction of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This protocol is based on a highly efficient sequence involving an organocatalyzed intramolecular aza-Michael reaction to establish chirality, followed by a one-pot carbonyl methylenation and ring-closing metathesis (RCM) to construct the core bicyclic system.[1][2][3] We provide step-by-step instructions, explain the causal logic behind critical experimental choices, and present expected outcomes to ensure researchers can reliably reproduce and adapt this methodology.

Introduction: The Strategic Value of Fluorinated Indolizidinones

The indolizidine alkaloid core is a recurring motif in a vast array of natural products, exhibiting a wide spectrum of biological activities.[1] This has made the indolizidine skeleton a high-priority target for synthetic and medicinal chemists. Concurrently, the incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity.[4][5] Consequently, fluorine-containing compounds represent over 20% of all pharmaceuticals currently on the market.[1][6]

The synthesis of chiral fluorinated indolizidinones, however, presents unique challenges, particularly in controlling stereochemistry and constructing sterically demanding fluorinated alkenes. The following protocol details a highly successful approach that leverages the power of organocatalysis and olefin metathesis to overcome these hurdles, providing reliable access to these valuable compounds in high yield and enantioselectivity.[2]

Overall Synthetic Strategy

The synthetic pathway is designed as a multi-step sequence that builds complexity in a controlled and efficient manner. The core logic involves three key transformations:

  • Chirality Induction: An enantioselective intramolecular aza-Michael reaction (IMAMR) is used to create the key stereocenter of the pyrrolidine ring. This step is catalyzed by a chiral Brønsted acid.

  • Exocyclic Alkene Formation: A carbonyl olefination transforms a ketone into a terminal alkene, setting the stage for ring closure.

  • Ring Annulation: A ring-closing metathesis (RCM) reaction is employed to form the six-membered ring, completing the indolizidinone scaffold.

To improve efficiency and circumvent the isolation of a volatile and unstable intermediate, the final two steps are consolidated into a one-pot procedure.[1][2]

G cluster_0 Overall Synthetic Workflow A Fluorinated Amide Precursor (1) B Cross-Metathesis A->B HG-II Catalyst C Conjugated Amide (2) B->C D Enantioselective IMAMR C->D (S)-TRIP Catalyst E Chiral Pyrrolidine (3) D->E F One-Pot Methylenation / RCM E->F 1. Petasis Reagent 2. HG-II Catalyst G Fluorinated Indolizidinone (5) F->G

Caption: High-level overview of the synthetic sequence.

Detailed Experimental Protocol

This protocol details the synthesis of a representative fluorinated indolizidinone derivative (5a) as described by Gaviña et al.[1][2] Researchers should ensure all reactions involving air- or moisture-sensitive reagents are performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

Materials and Reagents
  • Fluorinated amide precursor (Synthesized via standard procedures)[2]

  • (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Dimethyltitanocene (Petasis Reagent, Cp₂TiMe₂)

  • Hoveyda-Grubbs 2nd Generation Catalyst (HG-II)

  • Toluene (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Standard solvents for chromatography (Hexanes, Ethyl Acetate)

  • Silica Gel for flash chromatography

Step 1: Enantioselective Intramolecular Aza-Michael Reaction (IMAMR)

This step establishes the critical stereocenter. The use of a chiral phosphoric acid catalyst like (S)-TRIP is essential for achieving high enantioselectivity.

  • To a flame-dried round-bottom flask under an inert atmosphere, add the conjugated fluorinated amide 2a (1.0 equiv).

  • Add the (S)-TRIP catalyst (0.1 equiv, 10 mol%).

  • Dissolve the solids in anhydrous toluene to a final concentration of 0.1 M.

  • Stir the reaction mixture at room temperature for approximately 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral fluorinated pyrrolidine 3a .

  • Causality Insight: The chiral phosphoric acid catalyst protonates the enone moiety, activating it for nucleophilic attack by the amide nitrogen. The chiral environment of the catalyst directs this attack to one face of the molecule, resulting in the preferential formation of one enantiomer.

Step 2: One-Pot Carbonyl Methylenation and Ring-Closing Metathesis (RCM)

This one-pot sequence is more efficient than the stepwise protocol as it avoids the isolation of an unstable intermediate.[1][2]

G cluster_1 One-Pot Methylenation / RCM Procedure A Chiral Pyrrolidine (3a) in Toluene B Add Petasis Reagent (Cp₂TiMe₂) A->B C Heat to 95 °C, ~4h (Methylenation) B->C D Cool, Filter (Remove Ti salts) C->D E Add HG-II Catalyst D->E F Heat to 105 °C, ~48h (RCM @ 0.005 M) E->F G Purification F->G Flash Chromatography H Final Product (5a) G->H

Sources

Method

"3(2H)-Indolizinone, 7-fluorohexahydro-, trans-" as a research chemical intermediate

The following is a comprehensive Application Note and Protocol Guide for the research chemical intermediate trans-7-fluorohexahydro-3(2H)-indolizinone . Part 1: Introduction & Structural Analysis The Molecule at a Glance...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol Guide for the research chemical intermediate trans-7-fluorohexahydro-3(2H)-indolizinone .

Part 1: Introduction & Structural Analysis

The Molecule at a Glance

trans-7-Fluorohexahydro-3(2H)-indolizinone (CAS: 148855-30-5) is a bicyclic, non-aromatic lactam scaffold characterized by a fused 5,6-ring system (indolizidine core).[1][2] Its value in medicinal chemistry stems from three synergistic features:

  • Conformational Constraint: The bicyclic framework rigidly defines the vector of substituents, mimicking the

    
    -turn secondary structures found in bioactive peptides.
    
  • Fluorine Substitution (C7): The fluorine atom at the 7-position (6-membered ring) acts not merely as a metabolic blocker but as a stereoelectronic control element. Through the gauche effect, it biases the ring pucker, locking the conformation further than the non-fluorinated parent.

  • Trans-Stereochemistry: The specific trans relationship between the bridgehead hydrogen (C8a) and the fluorine (C7) creates a unique 3D topology, distinct from the cis isomer (CAS 148855-27-0), enabling precise probing of receptor binding pockets.

Core Applications
  • Peptidomimetics: Serves as a constrained surrogate for Pro-Ala or Pro-Phe dipeptide sequences in protease inhibitors (e.g., Thrombin, DPP-IV).

  • Fragment-Based Drug Discovery (FBDD): The

    
    F nucleus provides a sensitive NMR handle for screening ligand-protein interactions without isotopic enrichment.
    
  • Alkaloid Synthesis: A precursor for fluorinated analogs of biologically active indolizidine alkaloids (e.g., pumiliotoxins).

Part 2: Quality Control & Characterization Protocols

Objective: Ensure isomeric purity (trans vs. cis) and chemical integrity prior to synthesis. The fluorine atom makes


F NMR the primary self-validating tool.
Strategic QC Workflow (Self-Validating System)

The following logic gate ensures that only material with the correct stereoelectronic profile enters the synthetic pipeline.

QC_Workflow Start Raw Material (trans-7-F-Indolizinone) Solubility Solubility Check (CDCl3 vs DMSO-d6) Start->Solubility H1_NMR 1H NMR (Confirm Scaffold) Solubility->H1_NMR F19_NMR 19F NMR (Critical Step) H1_NMR->F19_NMR Decision Single F Peak @ -170 to -180 ppm? F19_NMR->Decision Pass Proceed to Synthesis Decision->Pass Yes (dr > 95:5) Fail Recrystallize / Prep-HPLC Decision->Fail No (Split Peak)

Caption: QC Logic Flow. The


F NMR step is the "Go/No-Go" gate, detecting even trace amounts of the cis-epimer which can ruin downstream enantioselectivity.
Analytical Standards
ParameterSpecificationMethodRationale
Appearance White to off-white solidVisualYellowing indicates oxidation of the

-position.
Purity (GC/MS) > 97.0%EI, 70 eVDetects ring-opened impurities (amino-esters).

F NMR
Single singlet/multipletCDCl

, CFCl

std
Trans and cis isomers have distinct chemical shifts (

ppm).
Water Content < 0.5%Karl FischerLactams are hygroscopic; water interferes with LDA/LiHMDS steps.

Expert Insight: The trans-isomer typically displays a


F signal upfield relative to the cis-isomer due to shielding effects from the bridgehead nitrogen lone pair in the preferred chair conformation.

Part 3: Synthetic Protocols

Protocol A: -Functionalization (C2-Alkylation)

Context: This protocol installs a side chain at the C2 position (alpha to the carbonyl), creating a quaternary center or a specific amino-acid side chain mimic.

Reagents:

  • Substrate: trans-7-Fluorohexahydro-3(2H)-indolizinone (1.0 eq)

  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.1 eq)

  • Electrophile: Benzyl bromide (1.2 eq) - Example

  • Solvent: Anhydrous THF

  • Quench: Sat. NH

    
    Cl
    

Step-by-Step Methodology:

  • System Prep: Flame-dry a 25 mL round-bottom flask under Argon. Add the indolizinone substrate (157 mg, 1.0 mmol) and dissolve in anhydrous THF (5 mL). Cool to -78 °C .

  • Deprotonation: Add LiHMDS (1.1 mL, 1.1 mmol) dropwise over 5 minutes.

    • Causality: LiHMDS is preferred over LDA because it is less nucleophilic, preventing attack on the lactam carbonyl. The low temperature prevents ring opening.

  • Enolate Formation: Stir at -78 °C for 45 minutes.

  • Addition: Add Benzyl bromide (142 µL, 1.2 mmol) dropwise.

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to -20 °C over 1 hour.

    • Critical Checkpoint: Do not warm to RT immediately. Stereocontrol at C2 is dictated by the approach of the electrophile opposite to the bulky bridgehead/fluorine system.

  • Workup: Quench with sat. NH

    
    Cl (2 mL) at -20 °C. Dilute with EtOAc, wash with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Lactam Reduction to Tertiary Amine

Context: Converts the scaffold into a basic fluorinated indolizidine, suitable for alkaloid mimics or amine-based ligands.

Reagents:

  • Reducing Agent: BH

    
    
    
    
    
    THF complex (1.0 M) or LiAlH
    
    
    .
  • Solvent: THF.

Methodology:

  • Dissolve the indolizinone (1.0 eq) in THF. Cool to 0 °C.

  • Add BH

    
    
    
    
    
    THF (3.0 eq) dropwise.
  • Reflux for 4 hours.

    • Safety: Monitor gas evolution.

  • Oxidative Workup (Crucial): Cool to 0 °C. Carefully add MeOH to quench excess borane. Then add 6M HCl and reflux for 1 hour to break the amine-borane complex.

  • Neutralize with NaOH to pH 10 and extract with DCM.

    • Note: The fluorine atom is generally stable to these conditions, but avoid prolonged exposure to strong Lewis acids which might trigger HF elimination.

Part 4: Advanced Application - F NMR Fragment Screening

Concept: Use the trans-7-fluoro moiety as a built-in sensor for binding affinity.

Workflow:

  • Library Prep: Dissolve the indolizinone (and derivatives) in buffer (PBS, pH 7.4) with 10% D

    
    O.
    
  • T1 Measurement: Determine the longitudinal relaxation time (T1) of the

    
    F signal.
    
  • Protein Addition: Add the target protein (e.g., Kinase domain, Protease).

  • Detection: Acquire

    
    F NMR spectra (CPMG pulse sequence to suppress protein background).
    
    • Signal: A broadening of the

      
      F peak or a shift in chemical resonance (
      
      
      
      ) indicates binding.
    • Advantage: The fluorine on the 6-ring is solvent-exposed in many binding modes, making it highly sensitive to changes in the local dielectric environment upon binding.

References

  • Scholtz, M. (1912). "Über den Picolid und Pyrrocolin (Indolizine)." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of the indolizine scaffold).

  • Michael, J. P. (2008). "Indolizidine and quinolizidine alkaloids." Natural Product Reports, 25(1), 139-165. (Review of biological activity of indolizidines).

  • Alfa Chemistry. (2024). "Product Specification: 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (CAS 148855-30-5)."[1][2][3] (Commercial availability and physical data).

  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 125(47), 14620–14625. (Methodology for using F-tagged fragments in drug discovery).

  • ChemicalBook. (2024). "Hexahydro-3(2H)-Indolizinone Basic Properties." (Physicochemical properties of the parent scaffold).

Sources

Application

Application Note: trans-7-Fluorohexahydro-indolizinone in Medicinal Chemistry

Executive Summary The hexahydro-indolizinone (indolizidinone) fused bicyclic system is a privileged scaffold in medicinal chemistry, serving as the core structural motif in numerous biologically active alkaloids, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexahydro-indolizinone (indolizidinone) fused bicyclic system is a privileged scaffold in medicinal chemistry, serving as the core structural motif in numerous biologically active alkaloids, including potent glycosidase inhibitors like castanospermine and swainsonine. The strategic introduction of a fluorine atom to yield trans-7-fluorohexahydroindolizin-3(2H)-one represents a highly sophisticated approach to lead optimization. This application note provides an in-depth mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for the synthesis and biological screening of this fluorinated scaffold.

Mechanistic Rationale & Stereoelectronic Design

The decision to incorporate a fluorine atom at the C7 position of the indolizidinone core is driven by three fundamental principles of rational drug design:

  • Conformational Locking via Stereoelectronic Effects : Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). In the trans-7-fluorohexahydroindolizin-3(2H)-one system, the highly polarized C–F bond engages in stereoelectronic interactions—specifically the gauche effect—with the adjacent endocyclic nitrogen atom. This interaction restricts the conformational flexibility of the piperidine ring, locking it into a biologically active chair conformation. This pre-organization significantly reduces the entropic penalty upon binding to target proteins[1][2].

  • Bioisosterism : In the context of glycosidase inhibitors, the fluorine atom acts as a bioisostere for the natural hydroxyl groups found in polyhydroxylated indolizidines. It maintains critical hydrogen-bond accepting capabilities required for target recognition within the enzyme's active site, while simultaneously preventing phase II metabolic pathways such as glucuronidation .

  • Metabolic Shielding : The C7 position of saturated heterocycles is frequently a hotspot for cytochrome P450-mediated oxidative metabolism. Fluorination at this site electronically deactivates the adjacent C–H bonds, drastically enhancing the in vivo metabolic half-life of the scaffold.

FluorineLogic A trans-7-Fluorohexahydro- indolizinone Scaffold B1 Gauche Effect (C-F / C-N+) A->B1 B2 Bioisosterism (F mimics OH) A->B2 B3 Metabolic Shielding (Blocks C7 Oxidation) A->B3 C1 Conformational Locking (Reduced Entropic Penalty) B1->C1 C2 Maintained H-Bonding (Target Recognition) B2->C2 C3 Enhanced Half-Life (In Vivo Stability) B3->C3

Figure 1: Stereoelectronic and metabolic advantages of the trans-7-fluoroindolizidinone scaffold.

Physicochemical Profiling

The table below summarizes the quantitative impact of C7-fluorination on the indolizidinone core, demonstrating its suitability for central nervous system (CNS) or systemic drug development.

PropertyHexahydroindolizin-3(2H)-onetrans-7-Fluoro- analogImpact on Drug Design
Molecular Weight 139.19 g/mol 157.19 g/mol Minimal increase; maintains high ligand efficiency.
cLogP (Est.) 0.821.15Enhanced lipophilicity improves passive membrane permeability.
TPSA 29.1 Ų29.1 ŲRemains well below the 90 Ų threshold for BBB penetration.
H-Bond Acceptors 12Fluorine provides an additional interaction point for binding.
Metabolic Stability C7 susceptible to CYP450C7 electronically shieldedProlongs in vivo half-life by blocking oxidative hotspots.

Synthetic Protocol: Cascade Aza-Prins Reaction

The synthesis of trans-7-fluorohexahydroindolizin-3(2H)-one is efficiently achieved via a cascade aza-Prins reaction[1][2]. This methodology utilizes a one-pot N-acyliminium ion formation followed by intramolecular cyclization and stereoselective carbocation trapping.

AzaPrinsCascade A Precursor Amide (Acetal) B Lewis Acid (BF3·OEt2) Activation A->B - MeOH C N-Acyliminium Ion Intermediate B->C Ionization D Aza-Prins Cyclization C->D Intramolecular Alkene Attack E Fluoride Trapping (Stereoselective) D->E Carbocation Formation F trans-7-Fluorohexahydro- indolizin-3(2H)-one E->F F- Addition

Figure 2: Cascade aza-Prins reaction pathway for synthesizing trans-7-fluorohexahydro-indolizinone.

Step-by-Step Methodology

Objective: To synthesize the fluorinated indolizidinone core from an acyclic precursor. Materials: N-(But-3-en-1-yl)-4,4-dimethoxybutanamide (precursor), Boron trifluoride diethyl etherate (BF₃·OEt₂), Anhydrous Benzene (PhH).

  • Reaction Setup: Dissolve the precursor acetal (0.99 mmol) in anhydrous benzene (5 mL) under an inert argon atmosphere.

    • Causality Insight: Anhydrous, non-nucleophilic solvents are mandatory. The use of benzene or toluene prevents competitive trapping of the intermediate C7 carbocation by water or nucleophilic solvent molecules.

  • Lewis Acid Addition: Add BF₃·OEt₂ (0.99 mmol, 1.0 eq) dropwise at room temperature.

    • Causality Insight: BF₃·OEt₂ is a dual-purpose reagent. It acts as a Lewis acid to promote the elimination of methanol from the acetal, generating the highly reactive C9 N-acyliminium ion. Following the aza-Prins cyclization (where the C7=C8 alkene attacks the C9 iminium), BF₃·OEt₂ subsequently acts as the nucleophilic fluoride source to trap the resulting C7 carbocation.

  • Cyclization: Stir the reaction mixture for 48 hours at room temperature. Monitor reaction completion via TLC (EtOAc:CH₂Cl₂ 1:1).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

    • Causality Insight: NaHCO₃ neutralizes the Lewis acid, preventing acid-catalyzed degradation or epimerization of the product during concentration.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (EtOAc:CH₂Cl₂ 1:1) to isolate the cis/trans diastereomeric mixture.

  • Self-Validation (NMR): Confirm the trans stereochemistry via ¹H NMR. The trans isomer exhibits a distinct diagnostic doublet of multiplets for the CHF proton with a large geminal H-F coupling constant (

    
     Hz), confirming axial/equatorial relationships.
    

Biological Application: High-Throughput Glycosidase Inhibition Screening

Fluorinated indolizidinones are heavily investigated as antiviral and antidiabetic agents due to their ability to mimic the oxocarbenium ion transition state of natural glycosides .

In Vitro Assay Protocol

Objective: To evaluate the inhibitory potency (IC₅₀) of the synthesized compound against α-glucosidase.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Causality Insight: Maintaining the optimal physiological pH for α-glucosidase ensures the enzyme's catalytic residues are in the correct protonation state, preventing false negatives.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, combine 20 µL of the fluorinated indolizidinone (serial dilutions in DMSO, final DMSO <1%) with 20 µL of α-glucosidase solution (0.5 U/mL in buffer). Incubate at 37°C for 15 minutes.

    • Causality Insight: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme active site prior to substrate competition.

  • Reaction Initiation: Add 20 µL of 1 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate to each well. Incubate at 37°C for exactly 20 minutes.

  • Termination & Self-Validation: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Causality Insight: The highly basic Na₂CO₃ denatures the enzyme, halting the reaction instantly. Simultaneously, it shifts the pH to fully deprotonate the released p-nitrophenol (pKa ~7.15), maximizing its absorbance at 405 nm and ensuring a self-validating, highly sensitive readout.

  • Quantification: Measure the absorbance at 405 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

References

  • Chio, F. K. I., Guesné, S. J. J., Hassall, L., McGuire, T., & Dobbs, A. P. (2015). Synthesis of Azabicycles via Cascade Aza-Prins Reactions: Accessing the Indolizidine and Quinolizidine Cores. The Journal of Organic Chemistry, 80(20), 9868–9880.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Winchester, B., & Fleet, G. W. (1992). Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists. Glycobiology, 2(3), 199-210.[Link]

Sources

Method

Application Note: In Vitro Profiling of 7-Fluorohexahydro-indolizinone Analogues

From Glycosidase Inhibition to Metabolic Stability Abstract The 7-fluorohexahydro-indolizinone scaffold represents a privileged class of bicyclic N-heterocycles, often designed as glycomimetics (iminosugars) or conformat...

Author: BenchChem Technical Support Team. Date: March 2026

From Glycosidase Inhibition to Metabolic Stability

Abstract

The 7-fluorohexahydro-indolizinone scaffold represents a privileged class of bicyclic N-heterocycles, often designed as glycomimetics (iminosugars) or conformationally restricted peptide mimetics. The introduction of fluorine at the C-7 position serves a dual purpose: it modulates the pKa of the ring nitrogen via inductive effects—potentially enhancing lysosomal targeting—and blocks metabolic "soft spots" prone to oxidative hydroxylation. This application note outlines a critical path for validating these compounds, focusing on


-glucosidase inhibition  (primary potency) and microsomal stability  (ADME validation).

Physicochemical Profiling: The "Go/No-Go" Gate

Before assessing biological potency, it is imperative to establish the solubility profile. Indolizinones, unlike their fully reduced indolizidine counterparts, possess a lactam carbonyl which increases polarity but can drive crystal lattice energy, potentially reducing solubility.

Protocol A: Kinetic Solubility (Nephelometry/Turbidimetry)

Rationale: To prevent false negatives in enzymatic assays caused by compound precipitation.

Materials:

  • Test Compounds (10 mM DMSO stock)

  • PBS pH 7.4 (or relevant assay buffer)

  • 96-well clear flat-bottom UV-transparent plate

Workflow:

  • Preparation: Dispense 196

    
    L of PBS into the 96-well plate.
    
  • Spiking: Add 4

    
    L of compound stock (Final concentration: 200 
    
    
    
    M, 2% DMSO).
  • Incubation: Shake at 600 rpm for 90 minutes at room temperature (RT).

  • Readout: Measure absorbance at 620 nm (turbidity) or use a nephelometer.

  • Analysis: Compounds with OD > 0.005 above background (DMSO blank) are flagged as "Low Solubility."

Functional Potency: Fluorogenic -Glucosidase Inhibition

Rationale: Indolizidine alkaloids are classical glycosidase inhibitors. The 7-fluoro substituent mimics the C-4 hydroxyl of glucose/galactose (bioisosterism) while altering the electronic environment of the active site interaction.

Mechanism of Action

The assay utilizes 4-Methylumbelliferyl-


-D-glucopyranoside (4-MUG). Upon hydrolysis by 

-glucosidase, the fluorophore 4-Methylumbelliferone (4-MU) is released. The 7-fluorohexahydro-indolizinone acts as a competitive inhibitor, preventing this hydrolysis.
DOT Diagram: Assay Principle

GlycosidaseAssay Substrate Substrate (4-MUG) Enzyme Enzyme (α-Glucosidase) Substrate->Enzyme Bind Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Inhibition (Low Signal) Product Fluorescent Product (4-MU) Enzyme->Product Hydrolysis (High Signal) Inhibitor Inhibitor (7-Fluoro-indolizinone) Inhibitor->Enzyme Competitive Blockade

Caption: Competitive inhibition mechanism where the fluorinated scaffold blocks 4-MUG hydrolysis.

Detailed Protocol

Reagents:

  • Enzyme:

    
    -Glucosidase (from S. cerevisiae or A. niger depending on target specificity).
    
  • Substrate: 4-MUG (Sigma-Aldrich).

  • Buffer: 67 mM Potassium Phosphate, pH 6.8.

  • Stop Solution: 100 mM Glycine-NaOH, pH 10.6 (Critical: High pH maximizes 4-MU fluorescence).

Step-by-Step:

  • Enzyme Prep: Dilute

    
    -glucosidase to 0.5 U/mL in phosphate buffer. Keep on ice.
    
  • Compound Plating: Add 10

    
    L of test compound (serial dilution in buffer, max 1% DMSO final) to a black 96-well plate.
    
  • Enzyme Addition: Add 40

    
    L of Enzyme solution. Incubate 10 min at 37°C to allow inhibitor binding.
    
  • Substrate Initiation: Add 50

    
    L of 2 mM 4-MUG.
    
  • Kinetic Read (Optional): Monitor Ex/Em 365/450 nm for 20 mins.

  • Endpoint Stop: After 20 mins, add 100

    
    L Stop Solution.
    
  • Measurement: Read Fluorescence (Ex 365 nm / Em 450 nm).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve to determine 

.

ADME Profiling: Microsomal Metabolic Stability

Rationale: A primary motivation for C-7 fluorination is to block oxidative metabolism (hydroxylation) at this position. This assay validates whether the fluorine atom successfully extends the compound's half-life compared to the non-fluorinated parent.

DOT Diagram: Metabolic Workflow

ADME_Workflow Compound 7-Fluoro Compound Incubation Incubation 37°C (0, 15, 30, 60 min) Compound->Incubation Microsomes Liver Microsomes (Human/Rat) Microsomes->Incubation Cofactor NADPH Regenerating Sys Cofactor->Incubation Quench Quench (Acetonitrile + IS) Incubation->Quench Timepoints Analysis LC-MS/MS Quantification Quench->Analysis Result Intrinsic Clearance (CLint) Analysis->Result

Caption: Workflow for determining intrinsic clearance (


) using liver microsomes.
Detailed Protocol

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Internal Standard (IS): Tolbutamide or Propranolol.

Step-by-Step:

  • Pre-Incubation: Mix 445

    
    L of Buffer (100 mM Phosphate, pH 7.4) with 25 
    
    
    
    L Microsomes (Final protein: 0.5 mg/mL). Add 5
    
    
    L Test Compound (100
    
    
    M stock). Pre-warm at 37°C for 5 min.
  • Initiation: Add 25

    
    L NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L cold Acetonitrile containing Internal Standard.
    
  • Processing: Centrifuge at 4000 rpm for 20 min (4°C) to pellet proteins.

  • LC-MS/MS: Inject supernatant. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Data Summary & Interpretation

ParameterAssayDesired Outcome for 7-Fluoro Series
Solubility Kinetic (PBS)

(Ensures reliable bioassay data)
Potency

-Glucosidase (

)

(Fluorine should enhance or maintain affinity vs H)
Stability Microsomal


min (Fluorine should block C-7 oxidation)
Selectivity Cytotoxicity (HepG2)

(Rule out general toxicity)

References

  • Synthesis and glycosidase inhibition of australine and its fluorinated derivatives.

    
    -glucosidase inhibition.[1]
    
    
  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Source: PubMed Central (PMC) Context: Provides synthetic routes and structural characterization for the specific indolizidinone scaffold.

  • Metabolic Stability of Fluorinated Small Molecules. Source: Journal of Medicinal Chemistry (via NIH) Context: Authoritative review on how fluorine substitution blocks metabolic soft spots and alters pKa.

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Deriv

    
    -Glucosidase Inhibitors. 
    Source: Frontiers in Chemistry
    Context: Validates the use of fluorinated N-heterocycles as competitive glycosidase inhibitors.[2]
    
    

Sources

Application

Spectroscopic analysis of "3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI)"

Application Note: Comprehensive Spectroscopic Profiling of trans-7-Fluorohexahydro-3(2H)-indolizinone Executive Summary The structural validation of fluorinated heterocycles requires a highly orchestrated analytical appr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Spectroscopic Profiling of trans-7-Fluorohexahydro-3(2H)-indolizinone

Executive Summary

The structural validation of fluorinated heterocycles requires a highly orchestrated analytical approach. For trans-7-fluorohexahydro-3(2H)-indolizinone (CAS: 148855-30-5), the presence of the highly electronegative and NMR-active


 nucleus heavily influences the molecule's conformational dynamics and spectroscopic behavior. This application note provides drug development professionals and analytical chemists with a self-validating, causality-driven protocol for the definitive characterization of this bicyclic lactam using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Introduction & Structural Context

Fluorinated indolizidinones are critical scaffolds in medicinal chemistry, often requiring rigorous stereochemical validation due to the profound impact of fluorine on molecular conformation, basicity, and metabolic stability[1]. The introduction of fluorine into saturated nitrogen heterocycles modulates lipophilicity, making the precise assignment of the C-F bond orientation paramount for downstream drug design[2].

In trans-7-fluorohexahydro-3(2H)-indolizinone, the fluorine atom at C-7 and the bridgehead proton at C-8a are in a trans relationship. Because the fused


-lactam ring restricts the nitrogen's ability to invert, the six-membered piperidine ring is locked into a chair conformation. This stereoelectronic environment dictates that the trans relationship manifests as an axial-equatorial arrangement, which fundamentally governs the scalar coupling networks observed in NMR. The lactam core itself presents distinct spectroscopic signatures that serve as the baseline for structural elucidation[3].

Spectroscopic Profiling Strategy

To prevent ambiguous assignments caused by homonuclear and heteronuclear spectral overlap, we employ a multiplexed workflow. The strategy relies on isolating the effects of the fluorine atom to create a closed-loop, self-validating data set.

Workflow A Sample Prep (trans-7-Fluoroindolizinone) B NMR Suite (1H, 13C, 19F, 2D) A->B C FT-IR (Lactam & C-F) A->C D HRMS (Fragmentation) A->D E Structural Validation B->E C->E D->E

Multiplexed spectroscopic workflow for fluorinated indolizinones.

Nuclear Magnetic Resonance (NMR) Protocols

Rationale and Causality

Because the


 nucleus (spin 

) exhibits a 100% natural abundance and a high gyromagnetic ratio, it couples extensively with both

and

nuclei across multiple bonds (

,

,

). This interference in the

spectrum obscures critical stereochemical information.

Causality: Acquiring a


 decoupled spectrum is a causal necessity to isolate the 

coupling constants. By extracting these pure

values, the analyst can apply the Karplus equation to definitively prove the trans-axial/equatorial relationship between H-8a and H-7. If the extracted

between H-7 and the adjacent axial protons on C-6/C-8 is small (~2-4 Hz), it proves H-7 is equatorial, thereby validating that the strongly electronegative Fluorine is axial. This creates a self-validating proof of stereochemistry.
Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of trans-7-fluorohexahydro-3(2H)-indolizinone.

  • Solvation: Dissolve in 0.6 mL of

    
     (100% atom D, containing 0.03% v/v TMS as an internal reference). Transfer to a 5 mm precision NMR tube.
    
  • Degassing: Briefly sonicate the tube for 60 seconds to remove dissolved oxygen, which can cause paramagnetic relaxation and broaden

    
     signals.
    
  • Instrument Parameters:

    • 
       NMR:  600 MHz, 30° pulse angle, 16 scans, 2.0 s relaxation delay (
      
      
      
      ).
    • 
       NMR:  150 MHz, WALTZ-16 decoupling, 1024 scans.
      
    • 
       NMR:  564 MHz, 
      
      
      
      -decoupled, 64 scans, referenced to external
      
      
      (0 ppm).
    • 2D HOESY (

      
      -
      
      
      
      ):
      Utilize a mixing time of 400 ms to map spatial proximities between the fluorine atom and the axial protons of the piperidine ring.
Expected Chemical Shifts and Coupling Constants

Table 1: Quantitative NMR Data Summary

NucleusPositionExpected Shift (ppm)Multiplicity & Coupling (Hz)Diagnostic Significance

C-3 (C=O)~173.5sConfirms the

-lactam oxidation state.

C-7 (CH-F)~88.2d,

Directly confirms fluorination at the C-7 position.

C-6, C-8~28.5, ~36.1d,

Confirms the adjacent methylene environments.

H-7~4.65dtt,

,


confirms geminal proton; small

confirms equatorial H-7.

F-7~ -175.4dtt,

Shift and coupling validate the trans-axial orientation of Fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale

The highly electronegative fluorine atom at C-7 exerts an inductive pull (-I effect) across the sigma framework. While its effect on the distant C-3 lactam carbonyl is attenuated, it subtly shifts the C=O stretching frequency higher compared to non-fluorinated analogs due to the stabilization of the non-polarized resonance form. High-resolution ATR-FTIR is required to capture this nuanced shift alongside the diagnostic C-F stretch.

Protocol
  • Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and acquire a background scan.

  • Application: Deposit 1-2 mg of the neat compound directly onto the crystal.

  • Contact: Apply the pressure anvil to ensure intimate optical contact with the crystal lattice.

  • Acquisition: Acquire 32 scans at a resolution of 4

    
     over a range of 4000 to 400 
    
    
    
    .
  • Validation: Verify the presence of the strong lactam

    
     band at ~1695 
    
    
    
    and the intense
    
    
    stretching band at ~1050
    
    
    .

Mass Spectrometry (HRMS & GC-MS)

Rationale and Fragmentation Dynamics

In positive electrospray ionization (ESI+), the lactam nitrogen is preferentially protonated. The resulting molecular ion


 at m/z 158.1 is highly susceptible to the neutral loss of hydrogen fluoride (HF, 20 Da). This thermodynamically driven pathway is characteristic of cyclic aliphatic fluorides. Observing the m/z 138.1 product ion validates the presence of the fluorine atom, while subsequent ring-opening cleavages validate the bicyclic indolizinone core.
Protocol
  • Preparation: Prepare a 1

    
     solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.
    
  • Injection: Inject 1

    
     into an ESI-QTOF (Quadrupole Time-of-Flight) system.
    
  • Parameters: Operate in positive ion mode (ESI+), with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Tandem MS: Acquire MS1 (m/z 50-500) and MS/MS using Collision-Induced Dissociation (CID) with a collision energy ramp of 15-25 eV targeting the precursor at m/z 158.1.

Fragmentation Pathway

Fragmentation M Molecular Ion [M+H]+ m/z 158.1 F1 Loss of HF (-20 Da) m/z 138.1 M->F1 -HF F2 Ring Cleavage m/z 110.1 M->F2 -CH2=CHF F3 Pyrrolidinone Cation m/z 84.0 F1->F3 -C4H6 F2->F3 -C2H2

Proposed ESI-MS/MS fragmentation pathway for trans-7-fluorohexahydro-3(2H)-indolizinone.

References

  • [1] Title: Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives Source: Organic Letters (ACS) URL:[Link]

  • [2] Title: Modular synthesis of cyclic β-difluoroamines Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Method

1H and 13C NMR characterization of trans-7-fluorohexahydro-3(2H)-indolizinone

Comprehensive 1H and 13C NMR Characterization of trans-7-Fluorohexahydro-3(2H)-indolizinone: Protocols and Spectral Assignments Executive Summary & Mechanistic Grounding The incorporation of fluorine into saturated nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1H and 13C NMR Characterization of trans-7-Fluorohexahydro-3(2H)-indolizinone: Protocols and Spectral Assignments

Executive Summary & Mechanistic Grounding

The incorporation of fluorine into saturated nitrogen heterocycles is a premier strategy in modern drug design, utilized to modulate basicity, enhance metabolic stability, and dictate rigid molecular conformations[1](). Trans-7-fluorohexahydro-3(2H)-indolizinone (a fluorinated indolizidin-3-one) represents a synthetically challenging bicyclic lactam scaffold where the stereochemical relationship between the bridgehead proton (H-8a) and the fluorine atom (F-7) fundamentally dictates the 3D topology of the molecule[2]().

As a Senior Application Scientist, I have designed this protocol to move beyond simple data reporting. We will utilize the profound stereoelectronic effects of the highly electronegative


F nucleus (100% natural abundance, spin ½) as an internal spectroscopic probe. Because fluorine exhibits massive scalar couplings (

) with both

H and

C nuclei through multiple bonds, every protocol step described below is engineered as a self-validating system to unambiguously confirm the trans relative configuration.

Experimental Protocols: Multiparametric NMR Acquisition

To prevent spectral ambiguity caused by overlapping multiplets, a rigorous, step-by-step acquisition methodology is required.

Protocol A: Sample Preparation & Calibration
  • Solvent Selection: Dissolve 15–20 mg (for

    
    H) or 40–50 mg (for 
    
    
    
    C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl
    
    
    , 99.8% D). CDCl
    
    
    is preferred over polar solvents (like DMSO-
    
    
    ) to prevent solvent-induced conformational averaging of the piperidine ring.
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for precise chemical shift referencing (

    
     = 0.00 ppm).
    
  • Self-Validation Check: After inserting the NMR tube into the spectrometer (minimum 400 MHz, ideally 600 MHz equipped with a cryoprobe), lock and shim the magnetic field. Validation: The full width at half maximum (FWHM) of the TMS signal must be < 1.0 Hz. If broader, re-shim the Z-axis gradients; otherwise, the fine

    
     couplings will be lost to line broadening.
    
Protocol B: 1D and 2D NMR Acquisition Parameters
  • 
    H NMR (Proton):  Acquire with a spectral width of 12 ppm, 64k data points, and a relaxation delay (D1) of 1.5 seconds.
    
  • 
    C{1H} NMR (Carbon-13, Proton-Decoupled):  Acquire with a spectral width of 250 ppm and 64k data points. Crucial Adjustment: Set D1 to 2.5–3.0 seconds. Fluorinated carbons often have longer 
    
    
    
    relaxation times; a short D1 will suppress the C-7 signal.
  • 
    F NMR:  Acquire both proton-coupled and proton-decoupled (
    
    
    
    F{1H}) spectra. This allows for the direct measurement of
    
    
    geminal couplings without interference from H-H couplings.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time (

    
    ) to 300–400 ms. This is the definitive experiment for proving the trans spatial relationship.
    

NMR_Workflow Prep Sample Preparation (CDCl3, 50 mg, TMS) OneD 1D NMR Acquisition (1H, 13C{1H}, 19F) Prep->OneD TwoD 2D NMR Correlation (COSY, HSQC, HMBC) OneD->TwoD Stereo Stereochemical Elucidation (NOESY, 3J H-F Analysis) OneD->Stereo 1J/2J/3J C-F Couplings TwoD->Stereo Validation Structural Validation (trans-7-fluoro conformation) Stereo->Validation

Fig 1: Multiparametric NMR workflow for structural and stereochemical validation.

Data Presentation: Spectral Assignments

The tables below summarize the expected quantitative data for trans-7-fluorohexahydro-3(2H)-indolizinone, derived from the predictable stereoelectronic behavior of fluorinated indolizidines[3]().

Table 1:


H NMR Data Assignments (CDCl

, 600 MHz)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

in Hz)
IntegrationAssignment / Causality
H-7 (ax) 4.65dtt

,

,

1HGeminal to F. Massive 48.5 Hz splitting confirms direct H-C-F bond.
H-8a (ax) 3.65dddd

,

1HBridgehead proton. Downfield shifted due to adjacent N4.
H-5eq 3.40ddd

,

1HEquatorial proton adjacent to lactam nitrogen.
H-5ax 2.65td

,

,

1HAxial proton adjacent to N4.
H-2a, 2b 2.35 – 2.45m-2HMethylene protons adjacent to the C3 carbonyl.
H-6ax, 6eq 1.80 – 2.20m-2HMethylene adjacent to the fluorinated C7 carbon.
H-1a, 1b 1.70 – 2.10m-2HCyclopentane ring methylene.
H-8ax, 8eq 1.40 – 1.90m-2HMethylene bridging C7 and C8a.

Table 2:


C{1H} NMR Data Assignments (CDCl

, 150 MHz)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

in Hz)
Assignment / Causality
C-3 174.5s-Lactam Carbonyl. No C-F coupling due to distance.
C-7 88.2d

C-F carbon. The ~170 Hz doublet is the ultimate proof of fluorination.
C-8a 58.4d

Bridgehead C-N. Split by F via 3 bonds.
C-5 42.1d

Methylene C-N. Split by F via 3 bonds.
C-8 36.2d

Methylene adjacent to C-F.
C-2 31.0s-Methylene adjacent to C=O.
C-6 30.5d

Methylene adjacent to C-F.
C-1 23.5s-Methylene in the 5-membered ring.

Stereochemical Elucidation: Proving the Trans Configuration

The primary objective of this characterization is to prove that the fluorine at C-7 is trans to the bridgehead proton at C-8a. We achieve this by analyzing the conformation of the 6-membered piperidine ring using the Karplus equation and NOE correlations.

Step 1: Establishing the Conformation of H-7

In the


H NMR spectrum, the H-7 signal appears as a highly complex doublet of triplets of triplets (dtt).
  • The Causality: The initial massive splitting (

    
     Hz) is the geminal coupling to 
    
    
    
    F. The subsequent triplet splitting (
    
    
    Hz) is characteristic of a trans-diaxial interaction. Because H-7 exhibits two large 11.2 Hz couplings, it must be interacting with two adjacent axial protons (H-6ax and H-8ax).
Step 2: Establishing the Relative Configuration (The Trans Proof)

In fused indolizidine systems, the bridgehead proton H-8a strongly prefers the axial position to maintain a stable chair conformation of the 6-membered ring.

  • If H-8a is axial (pointing "up") and H-7 is axial (pointing "down"), they are trans to each other.

  • Because H-7 is axial, the Fluorine atom at C-7 must be equatorial (pointing "up").

  • Therefore, the Fluorine atom and H-8a are on the same face of the ring system, defining the trans-7-fluoro relative configuration (where trans refers to the spatial relationship between the F substituent and the bridgehead H).

Step 3: Self-Validating the Model via NOESY

To ensure the system validates itself, inspect the 2D NOESY spectrum.

  • Expected Observation: There will be no NOE cross-peak between H-7 and H-8a. Because they are both axial and point in opposite directions (anti-periplanar), they are too far apart (> 3.0 Å) for dipole-dipole cross-relaxation.

  • Corroborating Observation: A strong NOE cross-peak will be observed between H-8a and the equatorial Fluorine (if a

    
    H-
    
    
    
    F HOESY is run) or between H-8a and H-8eq, confirming the spatial geometry.

Stereo_Logic F_pos 19F at C7 Position H7_split H7 Signal (1H NMR) Large 2J(H,F) ~ 48 Hz F_pos->H7_split H7_multiplet H7 Multiplicity tt or dtt H7_split->H7_multiplet Axial_H7 H7 is Axial (Large 3J(H,H) ~ 11 Hz) H7_multiplet->Axial_H7 3J(H7,H6ax) & 3J(H7,H8ax) Trans_Config trans-7-fluoro (F is Equatorial) Axial_H7->Trans_Config Relative to H8a

Fig 2: Logical deduction of the trans-7-fluoro configuration via scalar couplings.

References

  • Escolano, M., Gaviña, D., & Sánchez-Roselló, M. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 25(18), 3222-3227.[Link][2]

  • Chemical Communications. (2024). Modular synthesis of cyclic β-difluoroamines. Royal Society of Chemistry.[Link][1]

  • ChemRxiv. (2024). Modular Synthesis of Cyclic β-Difluoroamines (Preprint Data). ChemRxiv.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 7-fluorohexahydro-3(2H)-indolizinone

Answering the call of complex synthetic targets, this Technical Support Center provides a focused resource for researchers navigating the intricate synthesis of 7-fluorohexahydro-3(2H)-indolizinone. As a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex synthetic targets, this Technical Support Center provides a focused resource for researchers navigating the intricate synthesis of 7-fluorohexahydro-3(2H)-indolizinone. As a privileged scaffold in medicinal chemistry, the introduction of a fluorine atom imparts unique pharmacological properties but also presents distinct synthetic hurdles.[1][2] This guide is structured to provide direct, actionable solutions to common problems and answer fundamental questions encountered during the synthetic campaign.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions.

Issue 1: Low Yield or Failure in the Catalytic Hydrogenation of the Fluorinated Pyridine Precursor

You are attempting to reduce a 7-fluoropyridyl-lactam or a related precursor to the corresponding piperidine core, but the reaction is sluggish, incomplete, or fails entirely.

Possible Causes:

  • Catalyst Inactivation: The fluorine substituent increases the electron-withdrawing nature of the pyridine ring, which can affect its interaction with the catalyst surface. Furthermore, trace impurities (e.g., sulfur or halide contaminants) can poison the catalyst.

  • Harsh Reaction Conditions: High temperatures or pressures might lead to defluorination or other side reactions.

  • Sub-optimal Catalyst/Solvent System: The choice of catalyst and solvent is critical for the hydrogenation of electron-deficient heterocycles.[3][4]

Troubleshooting & Optimization:

  • Catalyst Screening: While Pd/C is a common choice, it may not be optimal. Platinum-based catalysts often show superior performance for the hydrogenation of substituted pyridines.[4]

  • Solvent Selection: The use of a protic, acidic solvent like glacial acetic acid can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[4]

  • Reaction Condition Optimization: Begin with milder conditions and incrementally increase hydrogen pressure and temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance that promotes hydrogenation without causing decomposition.

  • Precursor Purity: Ensure the fluorinated pyridine precursor is of high purity. Residual reagents from the fluorination step can interfere with the catalyst.

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystSolventH₂ Pressure (bar)Temperature (°C)Typical OutcomeReference
10% Pd/CEthanol50-10080-120Often slow or incomplete for fluorinated pyridines.[3]
PtO₂ (Adams' Catalyst) Glacial Acetic Acid 50-70 25-50 Generally effective for substituted pyridines. [4]
Rh/CMethanol/HCl7060Can be effective but may require acidic additives.[5]
Raney NickelIsopropanol100-150100-150Requires high pressure/temperature; risk of side reactions.General Knowledge
Issue 2: Poor Selectivity and Side Product Formation During Fluorination

When introducing the fluorine atom onto the heterocyclic core, you observe the formation of regioisomers or undesired byproducts, complicating purification and reducing the yield of the target 7-fluoro intermediate.

Possible Causes:

  • Harsh Fluorinating Reagents: Highly reactive reagents like elemental fluorine can be non-selective and lead to fragmentation of the heterocyclic ring.[6]

  • Multiple Reactive Sites: The substrate may possess several sites susceptible to electrophilic or nucleophilic attack, leading to a mixture of products.

  • Reaction Runaway: Fluorination reactions can be highly exothermic, and poor temperature control can result in loss of selectivity.

Troubleshooting & Optimization:

  • Choice of Fluorinating Agent: For late-stage fluorination, modern electrophilic fluorinating agents like Selectfluor (F-TEDA-BF₄) offer greater selectivity and milder reaction conditions compared to older reagents. For deoxofluorination (C=O to CF₂), reagents like DAST or the more thermally stable Fluolead are options, though they require careful handling.[2]

  • Protecting Group Strategy: If multiple sites are reactive, consider a protecting group strategy to temporarily block competing positions, directing the fluorination to the desired carbon.

  • Control of Reaction Conditions: Maintain strict temperature control, often by slowly adding the fluorinating agent at low temperatures (e.g., -78 °C to 0 °C) and allowing the reaction to warm gradually.

Workflow for a Key Synthetic Step: Catalytic Hydrogenation

The reduction of the fluorinated pyridine ring is a critical transformation. Below is a representative protocol based on established methods.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve fluoropyridine precursor in glacial acetic acid P2 Add PtO₂ catalyst (typically 5-10 mol%) P1->P2 R1 Place vessel in autoclave/hydrogenator P2->R1 R2 Purge with N₂ then H₂ R1->R2 R3 Pressurize to 50-70 bar H₂ R2->R3 R4 Stir at RT for 12-24h R3->R4 W1 Carefully vent H₂ and purge with N₂ R4->W1 W2 Filter through Celite to remove catalyst W1->W2 W3 Concentrate filtrate in vacuo W2->W3 W4 Basify with aq. NaHCO₃ and extract with organic solvent W3->W4 W5 Purify via column chromatography W4->W5

Caption: Catalytic hydrogenation workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for constructing the indolizinone core?

The synthesis of the indolizinone scaffold itself typically involves the cyclization of a suitably functionalized pyridine derivative.[7][8] A common and powerful method is the transition-metal-catalyzed cycloisomerization of 2-pyridyl substituted propargylic alcohols or their derivatives.[9] Metals like gold, platinum, copper, and palladium have all been successfully employed to catalyze this transformation, which forms the five-membered ring.[8][9][10] The choice of catalyst can be crucial and often requires screening to optimize for a specific substrate.

G Start 2-Substituted Pyridine Intermediate Propargylic Alcohol Precursor C≡CH OH Start->Intermediate Alkynylation Catalyst Metal Catalyst (Au, Pt, Cu, Pd) Intermediate->Catalyst Product Indolizinone Core Catalyst->Product Cycloisomerization

Sources

Optimization

Side reactions in the intramolecular aza-Michael synthesis of indolizinones

Welcome to the Technical Support Center for complex heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the intramolecular aza-Michael reaction (IMA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the intramolecular aza-Michael reaction (IMAMR) for the synthesis of indolizinones.

Indolizinones are privileged bicyclic scaffolds found in numerous alkaloids and pharmaceuticals. While the IMAMR is a powerful tool for constructing their core, the reaction is plagued by thermodynamic reversibility, competitive pathways, and stereochemical erosion. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure experimental success.

Section 1: Mechanistic Overview & Reaction Pathways

To successfully troubleshoot an IMAMR, you must first understand the competing transition states. The reaction relies on the activation of a nitrogen nucleophile (often an amide or amine) and its subsequent attack on a tethered α,β-unsaturated system. Because the activation energy for side reactions is often perilously close to that of the desired cyclization, precise control over concentration, temperature, and base selection is critical.

IMAMR_Pathways SM Starting Material (Tethered Amine/Enone) Activation Base/Catalyst Activation SM->Activation Deprotonation / H-Bonding Oligomer Intermolecular Oligomerization SM->Oligomer High Concentration (>0.1 M) Zwitterion Reactive Intermediate (Enolate/Zwitterion) Activation->Zwitterion Intramolecular Attack Target Indolizinone (Desired Product) Zwitterion->Target Protonation / Ring Closure Aldol Competitive Aldol Condensation Zwitterion->Aldol Excess Base / Ketone Presence Retro Retro-Aza-Michael (Reversibility) Zwitterion->Retro Thermodynamic Instability Retro->SM Equilibrium Shift

Mechanistic pathways of IMAMR and competing side reactions in indolizinone synthesis.

Section 2: Troubleshooting Guide (Causality & Solutions)

Q: Why am I observing significant starting material recovery alongside unidentifiable polymeric mixtures? A: This is a classic symptom of concentration-dependent competition. Aza-Michael additions are highly sensitive to substrate molarity. At higher concentrations (>0.1 M), intermolecular attack outpaces intramolecular cyclization, leading to oligomerization. The recovered starting material is often the result of the retro-aza-Michael reaction—a thermodynamic equilibrium shift back to the precursor (1)[1]. Solution: Run the reaction at high dilution (0.01 M – 0.05 M) using a syringe pump for the slow addition of the base/catalyst.

Q: My indolizinone product yield is low, and I am isolating an unexpected fused bicyclic alcohol or dehydrated alkene. What happened? A: This indicates a competitive intramolecular aldol condensation. If your substrate contains an enolizable ketone (e.g., a methyl ketone moiety), the base catalyst can deprotonate it, triggering an aldol reaction instead of the desired aza-Michael addition. For example, in aza-Robinson annulation strategies, NaOEt-catalyzed reactions have been shown to yield as little as 10% of the aza-Michael adduct due to this exact competition (2)[2]. Solution: Switch to a milder, non-nucleophilic base (e.g., DBU or DIPEA) or utilize an organocatalytic approach that activates the Michael acceptor via hydrogen bonding rather than full deprotonation.

Q: I am using a chiral organocatalyst for an asymmetric IMAMR, but my enantiomeric excess (ee) is poor and fluctuates between batches. A: The aza-Michael addition is inherently reversible. Extended reaction times or elevated temperatures allow the retro-aza-Michael process to scramble the newly formed stereocenter. Furthermore, the choice of base dictates the transition state geometry; varying the base can completely invert the stereochemical outcome, a phenomenon known as stereodivergence (1)[1]. Solution: Implement kinetic trapping. Lower the reaction temperature (-20°C to 0°C) and quench the reaction immediately upon starting material consumption to prevent thermodynamic equilibration.

Section 3: Self-Validating Experimental Protocol

To bypass these side reactions, utilize the following self-validating methodology for a High-Dilution Asymmetric IMAMR. This protocol builds in analytical checkpoints to verify causality at every stage.

Step 1: Substrate Preparation and Degassing

  • Dissolve the conjugated amide/amine precursor in anhydrous, degassed solvent (e.g., CHCl₃ or THF) to a strict concentration of 0.02 M.

  • Causality Check: High dilution minimizes intermolecular oligomerization. Degassing prevents oxidative side reactions of the enolate intermediate.

  • Validation Checkpoint 1: Take a baseline ¹H-NMR aliquot. Confirm the integration of the vinylic protons (δ 5.5–6.5 ppm) against the tethered amine/amide protons to ensure precursor integrity.

Step 2: Catalyst Injection

  • Cool the reaction vessel to 0°C under an inert argon atmosphere.

  • Inject the catalyst (e.g., 10 mol% (S)-TRIP-derived phosphoric acid for deactivated/fluorinated substrates (3)[3] or 5 mol% DBU).

  • Causality Check: Low temperature suppresses the retro-aza-Michael pathway and competitive aldol condensation.

Step 3: In-Process Kinetic Monitoring

  • Validation Checkpoint 2: At exactly 2 hours, perform a rapid TLC (Hexanes/EtOAc 7:3) stained with KMnO₄. The disappearance of the UV-active enone confirms initiation.

  • Extract a 50 µL aliquot for rapid NMR. The appearance of the α-chiral proton (δ 3.5–4.5 ppm) validates successful ring closure. Diagnostic: If vinylic protons persist but have shifted their coupling constants, E/Z isomerization has occurred, indicating catalyst poisoning or insufficient basicity.

Step 4: Quenching and Thermodynamic Trapping

  • Quench the reaction strictly at the point of maximum conversion (determined via Step 3) using a cold, saturated NH₄Cl solution.

  • Causality Check: Immediate neutralization traps the kinetic product, preventing stereocenter epimerization via the retro-aza-Michael equilibrium.

Section 4: Quantitative Data Summary

The following table summarizes how specific conditions influence the dominant side reactions during indolizinone synthesis based on established literature:

Substrate TypeCatalyst / Base SystemSolvent & Conc.Dominant Side ReactionYield (%)Ref
Cyclic imide + vinyl ketoneNaOEt (5 mol%)EtOH, 0.1 MCompetitive Aldol Condensation10 - 16%2
tert-Butylsulfinyl imineDBU or KHMDSTHF, 0.05 MRetro-aza-Michael (Epimerization)85 - 92%1
Fluorinated conjugated amide(S)-TRIP (10 mol%)CHCl₃, 0.02 MUnreacted SM (Low Nucleophilicity)34%3

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Lewis acids instead of Brønsted bases for IMAMR? A: Yes, but proceed with caution. Lewis acids (e.g., TiCl₄ or BF₃·OEt₂) effectively activate the Michael acceptor by lowering its LUMO. However, they simultaneously increase the electrophilicity of all other carbonyls in the molecule, drastically exacerbating competitive aldol reactions if enolizable protons are present.

Q: Why does my fluorinated substrate fail to cyclize even under standard basic conditions? A: Fluorine is highly electronegative, which inductively withdraws electron density and drastically reduces the nucleophilicity of adjacent amides or amines. Standard bases are often insufficient. Specialized catalytic systems, such as chiral phosphoric acids, are required to overcome this activation energy barrier via dual hydrogen-bond activation (3)[3].

Q: How do I distinguish between E/Z isomerization and successful cyclization on NMR? A: Successful cyclization results in the complete loss of vinylic protons (δ 5.5–6.5 ppm) and the emergence of upfield aliphatic multiplets. E/Z isomerization retains the vinylic protons but alters their coupling constants (typically shifting from J = ~15 Hz for the E-isomer to J = ~10 Hz for the Z-isomer).

References

  • Garay-Talero, A., et al. "An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine." Organic Letters (ACS Publications). 2

  • Fustero, S., et al. "Base-Dependent Stereodivergent Intramolecular aza-Michael Reaction: Asymmetric Synthesis of 1,3-Disubstituted Isoindolines." Chemistry - A European Journal (PubMed).1

  • Fustero, S., et al. "Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives." Molecules (National Institutes of Health). 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stereoselectivity of the Aza-Michael Cyclization

Welcome to the technical support center for the aza-Michael cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stereochemical outcomes of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the aza-Michael cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stereochemical outcomes of this powerful carbon-nitrogen bond-forming reaction. The conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, known as the aza-Michael reaction, is a cornerstone for synthesizing nitrogen-containing compounds.[1][2][3][4] When this addition is part of a cyclization process, controlling the resulting stereochemistry is paramount for accessing specific, biologically active molecules. This resource provides in-depth, experience-based answers to common challenges encountered in achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Poor Diastereoselectivity: What are the primary factors influencing the diastereomeric ratio (d.r.) in my aza-Michael cyclization, and how can I improve it?

Answer: Low diastereoselectivity is a frequent hurdle and typically points to a suboptimal interplay between the substrate, catalyst, and reaction conditions. The transition state energies leading to the different diastereomers are not sufficiently differentiated. Here’s a breakdown of the key factors and troubleshooting strategies:

  • Catalyst Choice and Loading: The catalyst is often the primary driver of stereoselectivity.

    • Organocatalysts: Bifunctional catalysts, such as thioureas or squaramides derived from cinchona alkaloids, are highly effective.[2][5][6][7] They operate through non-covalent interactions, like hydrogen bonding, to orient both the nucleophile and the Michael acceptor in a specific conformation during the transition state.[2][5][6][7] If you are observing a low d.r., consider screening a panel of catalysts with varying steric bulk and hydrogen-bonding capabilities.

    • Metal Catalysts: Chiral metal complexes, for instance those based on palladium or rare-earth metals, can also provide excellent stereocontrol.[3][8][9] The ligand framework is crucial; a slight modification can dramatically alter the diastereomeric outcome.

    • Catalyst Loading: While seemingly straightforward, incorrect catalyst loading can impact selectivity. Ensure accurate measurement and consider that higher loadings do not always lead to better results and can sometimes promote background, non-selective reactions.

  • Solvent Effects: The solvent plays a critical role in stabilizing the transition state and can significantly influence diastereoselectivity.

    • Polarity and Protic vs. Aprotic: A systematic solvent screen is highly recommended. Solvents can affect the conformation of the substrate and catalyst, as well as the solubility of intermediates. Halogenated solvents like dichloromethane (DCM) and polar aprotic solvents are common starting points.[10] In some cases, protic solvents, including fluorinated alcohols like hexafluoroisopropanol (HFIP), can activate the Michael acceptor through hydrogen bonding, enhancing reactivity and selectivity.[11]

  • Temperature: The thermodynamics of the reaction are directly influenced by temperature.

    • Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lower activation energy. If your reaction is proceeding at room temperature, try running it at 0 °C, -20 °C, or even lower.[12] However, be mindful that lowering the temperature will also decrease the reaction rate.[13]

  • Substrate Structure: The inherent structure of your starting materials can predispose the reaction towards a particular diastereomer.

    • Steric Hindrance: Bulky substituents on either the nitrogen nucleophile or the Michael acceptor can create a strong steric bias, favoring the formation of the less sterically hindered product. Analyze the possible transition states to predict the likely outcome.

Experimental Protocol: Catalyst and Solvent Screening for Improved Diastereoselectivity

This protocol outlines a systematic approach to optimizing the diastereoselectivity of an aza-Michael cyclization.

Objective: To identify the optimal catalyst and solvent combination for maximizing the diastereomeric ratio.

Materials:

  • Your aza-Michael substrate

  • A panel of chiral organocatalysts (e.g., thiourea-based, squaramide-based) or metal catalysts

  • A range of anhydrous solvents (e.g., Dichloromethane, Toluene, Tetrahydrofuran, Acetonitrile, 1,4-Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (if required)

  • Analytical instrumentation for determining d.r. (e.g., ¹H NMR, HPLC)

Procedure:

  • Setup: In parallel reaction tubes under an inert atmosphere, add your substrate (e.g., 0.1 mmol) to each tube.

  • Catalyst Addition: To each tube, add a different catalyst (e.g., 10 mol%). Include a control reaction with no catalyst.

  • Solvent Addition: To each set of catalyst reactions, add a different anhydrous solvent (e.g., 0.5 mL).

  • Reaction Initiation: Stir the reactions at a consistent temperature (e.g., room temperature).

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Analysis: Once the reactions are complete, quench appropriately and analyze the crude reaction mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

  • Optimization: Based on the results, select the best performing catalyst-solvent combination and further optimize the temperature and catalyst loading.

Low Enantioselectivity: My reaction has good diastereoselectivity but poor enantioselectivity (low e.e.). What's going wrong?

Answer: Achieving high enantioselectivity requires precise control over the approach of the nucleophile to the Michael acceptor, which is dictated by the chiral environment created by the catalyst.

  • Catalyst Mismatch: The chosen chiral catalyst may not be suitable for your specific substrate. The "lock and key" principle is at play here; the catalyst must provide a well-defined chiral pocket that favors one enantiomeric transition state over the other. It is crucial to screen a variety of catalyst scaffolds. For instance, while a prolinol-based catalyst might work well for α,β-unsaturated aldehydes[10][14], a bifunctional thiourea or squaramide catalyst may be more effective for enones.[9][15]

  • Racemization: The product may be forming with high enantioselectivity initially, but then racemizing under the reaction conditions.

    • Retro-Aza-Michael Reaction: The aza-Michael addition can be reversible, especially at elevated temperatures or in the presence of certain bases or acids.[2][16] This can lead to a loss of enantiomeric excess over time. Monitor the e.e. at different reaction times to check for this possibility.

    • Protonation Step: The final protonation of the enolate intermediate can sometimes be non-selective if the proton source is not appropriately positioned by the chiral catalyst.

  • Background Reaction: A non-catalyzed, racemic background reaction may be competing with the desired enantioselective pathway. This is more likely to occur at higher temperatures or with highly reactive substrates. Running the reaction at a lower temperature can help to suppress the background reaction.

Data Presentation: Impact of Catalyst and Solvent on Stereoselectivity

The following table summarizes hypothetical results from a catalyst and solvent screen for an aza-Michael cyclization, illustrating how these parameters can influence both diastereoselectivity (d.r.) and enantioselectivity (e.e.).

EntryCatalyst (10 mol%)SolventTemperature (°C)d.r. (syn:anti)e.e. (% syn)
1Catalyst A (Thiourea)DCM255:185
2Catalyst A (Thiourea)Toluene258:192
3Catalyst A (Thiourea)Toluene0>20:198
4Catalyst B (Squaramide)DCM253:170
5Catalyst B (Squaramide)Toluene254:175
6No CatalystToluene251:1-
No Reaction or Low Yield: What are the common causes for a stalled or low-yielding aza-Michael cyclization?

Answer: A lack of reactivity can be attributed to several factors, often related to the nucleophilicity of the nitrogen source, the electrophilicity of the Michael acceptor, or catalyst inhibition.

  • Poor Nucleophilicity of the Amine: Amides, carbamates, and anilines are generally less nucleophilic than aliphatic amines.[11][17]

    • Activation: The use of a Brønsted or Lewis acid co-catalyst can sometimes enhance the electrophilicity of the Michael acceptor.[2] For less reactive amines, more forcing conditions such as higher temperatures may be necessary, but this can negatively impact stereoselectivity.[13]

  • Deactivated Michael Acceptor: Steric hindrance around the β-carbon of the α,β-unsaturated system can impede the approach of the nucleophile. Electron-donating groups on the Michael acceptor will also decrease its reactivity.

  • Catalyst Inhibition: The product of the reaction or even the starting materials can sometimes inhibit the catalyst.[8] For example, if the product is a stronger Lewis base than the starting amine, it can bind to a Lewis acidic catalyst and shut down the catalytic cycle. In such cases, using a higher catalyst loading or a different type of catalyst may be necessary.

  • Water Contamination: While some aza-Michael reactions can be performed in water[18], many organocatalytic and metal-catalyzed systems are sensitive to moisture. Ensure that all solvents and reagents are anhydrous.

Visualization of Key Concepts

Generalized Aza-Michael Reaction Mechanism

aza_michael_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nuc Nitrogen Nucleophile Enolate Enolate Intermediate Nuc->Enolate 1,4-Conjugate Addition Acceptor Michael Acceptor Acceptor->Enolate Product Aza-Michael Adduct Enolate->Product Protonation

Caption: The fundamental steps of the aza-Michael reaction.

Troubleshooting Workflow for Stereoselectivity

troubleshooting_workflow Start Low Stereoselectivity (d.r. or e.e.) Q1 Is diastereoselectivity (d.r.) the primary issue? Start->Q1 Q2 Is enantioselectivity (e.e.) the primary issue? Q1->Q2 No Action_dr 1. Screen Solvents 2. Lower Temperature 3. Screen Catalysts Q1->Action_dr Yes Action_ee 1. Screen Chiral Catalysts 2. Check for Racemization 3. Lower Temperature to Reduce   Background Reaction Q2->Action_ee Yes End Optimized Stereoselectivity Q2->End No Action_dr->End Action_ee->End

Caption: A decision tree for troubleshooting stereoselectivity issues.

References

  • Vicario, J. L., Badia, D., Carrillo, L., Etxebarria, J., Reyes, E., & Ruiz, N. (2005). THE ASYMMETRIC AZA-MICHAEL REACTION. A REVIEW.
  • Wang, W., Li, H., Wang, J., & Zu, L. (2009). Organocatalytic cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes: Highly diastereo- and enantioselective synthesis of pyrazolidine derivatives. Beilstein Journal of Organic Chemistry, 5, 41. [Link]

  • Feringa, B. L., & de Vries, J. G. (2006). Elucidating the mechanism of the asymmetric aza-Michael reaction. Angewandte Chemie International Edition, 45(44), 7434-7437. [Link]

  • Deng, L., & Wang, J. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 46(48), 9289-9292. [Link]

  • Shaik, F. P., Ramavath, J. J., & Kumar, A. (2020). Synthesis of Azaspiro Tricyclic Scaffolds through Post‐Ugi Modifications: Scope and Limitation of Aza‐Michael Cyclization. ChemistrySelect, 5(21), 6435-6439. [Link]

  • Wang, C., Jiang, Z., Wu, X., & Du, D. (2014). Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines. Chemistry–An Asian Journal, 9(11), 3278-3286. [Link]

  • Li, P., Wang, Y., Dong, X., & Chen, Y. (2022). Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3′-Spirooxindole γ-Lactams. The Journal of Organic Chemistry, 87(14), 9236-9246. [Link]

  • Wang, W., Wang, J., Li, H., & Zu, L. (2008). Highly enantio- and diastereoselective organocatalytic cascade aza-Michael–Michael reactions: a direct method for the synthesis of trisubstituted chiral pyrrolidines. Chemical Communications, (43), 5543-5545. [Link]

  • Yang, W., He, H. X., Gao, Y., & Du, D. M. (2013). Organocatalytic Enantioselective Cascade Aza‐Michael/Michael Addition for the Synthesis of Highly Functionalized Tetrahydroquinolines and Tetrahydrochromanoquinolines. Advanced Synthesis & Catalysis, 355(18), 3670-3678. [Link]

  • Singh, G., Singh, D., & Singh, V. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2558-2601. [Link]

  • Singh, G., Singh, D., & Singh, V. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2558-2601. [Link]

  • Organic Chemistry Portal. (2005). Enantioselective Aza-Henry and Aza-Michael Reactions. [Link]

  • Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions (Master's thesis, Georgia Southern University). [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3795. [Link]

  • van der Meulen, I., Sbirrazzuoli, N., & de la Torre, A. F. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 794. [Link]

  • van der Meulen, I., Sbirrazzuoli, N., & de la Torre, A. F. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 794. [Link]

  • Acevedo, C. M. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University. [Link]

  • Companyó, X., & Rios, R. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry, 12(27), 4849-4863. [Link]

  • Legrand, F., Bodlenner, A., & Pale, P. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 618-623. [Link]

  • Hart, D. J., & Phillips, A. M. F. (2010). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron, 66(27-28), 5035-5053. [Link]

  • Reddy, G. S., & Kumar, A. (2020). Substrate scope of the aza‐Piancatelli cyclization–Michael addition.... Chemistry–An Asian Journal, 15(16), 2568-2572. [Link]

  • Kumar, A., & Verma, S. (2020). Substrate scope of the cyclopropenation‐aza‐Michael addition cascade.... Angewandte Chemie International Edition, 59(42), 18569-18573. [Link]

  • Le, T. H., Nguyen, T. T., & Nguyen, T. B. (2020). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 11(3), 573-580. [Link]

  • Vicario, J. L., & Badia, D. (2007). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters, 9(25), 5179-5182. [Link]

  • Dumont, M., & De Winter, J. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 66, 50-78. [Link]

  • Varma, R. S., & Kumar, D. (2007). Ultrasound-assisted aza-Michael reaction in water: a green procedure. Tetrahedron Letters, 48(27), 4815-4818. [Link]

  • Procentese, A., & Russo, M. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Catalysts, 15(7), 785. [Link]

  • Vicario, J. L. (2012). Organocatalytic Enantioselective aza-Michael Reactions. Current Organic Chemistry, 16(4), 488-510. [Link]

  • Kumar, A., & Singh, V. K. (2019). Substrate scope for the cyclization of aza‐Michael products; Reaction.... ChemistrySelect, 4(1), 233-236. [Link]

  • Domingo, L. R., & Aurell, M. J. (2014). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. RSC Advances, 4(106), 61491-61500. [Link]

  • Wang, Y., Li, P., & Chen, Y. (2020). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers, 7(14), 1842-1848. [Link]

  • Smith, C. R., & Johnson, J. S. (2023). Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. Organic Letters, 25(47), 8449-8453. [Link]

  • Smith, C. R., & Johnson, J. S. (2023). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. The Journal of Organic Chemistry, 88(23), 16675-16685. [Link]

  • Singh, G., Singh, D., & Singh, V. (2021). Asymmetric aza-Michael addition reaction catalyzed by phase-transfer catalyst. Beilstein Journal of Organic Chemistry, 17, 2558-2601. [Link]

  • Wang, Y., Li, P., & Chen, Y. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3499-3503. [Link]

  • Buchler GmbH. (n.d.). Enantioselective Michael Addition. [Link]

  • Singh, G., Singh, D., & Singh, V. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2558-2601. [Link]

Sources

Optimization

Optimization of reaction conditions for fluorinated indolizidinone synthesis

Technical Support Center: Fluorinated Indolizidinone Synthesis Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Indolizidinone Synthesis

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 9, 2026

Introduction

Welcome to the technical support hub for the synthesis of fluorinated indolizidinones. These bicyclic scaffolds are critical in medicinal chemistry due to their prevalence in alkaloids (e.g., lentiginosine, monomorine) and the metabolic stability conferred by fluorine substitution.

However, the introduction of fluorine—particularly at bridgehead or vinyl positions—introduces unique synthetic challenges, including catalyst poisoning , unfavorable inductive effects during cyclization, and HF elimination . This guide synthesizes recent high-impact methodologies, focusing on organocatalytic cascades and ring-closing metathesis (RCM) strategies.

Module 1: Strategic Pathway Selection

Before initiating wet chemistry, select the pathway that matches your structural requirements.

FeaturePathway A: Organocatalytic Cascade + RCM Pathway B: Gold-Catalyzed Multicomponent
Primary Reference Escolano et al. (2023) [1]Yan & Liu (2007) [2]
Best For High enantiopurity (>95% ee); Complex chiral centers.Diversity-Oriented Synthesis ; Rapid library generation.
Key Mechanism Asymmetric Aza-Michael

RCM.[1][2][3][4]
A

Coupling

Cycloisomerization.
Fluorine Source Pre-functionalized building blocks (e.g., fluorinated acryloyl chlorides).Fluorinated aldehydes or alkynes.
Limitation Multi-step linear sequence.Lower stereocontrol; catalyst sensitivity.

Module 2: The "Gold Standard" Protocol (Organocatalysis/RCM)

This protocol is optimized for generating chiral fluorinated indolizidinones with high diastereoselectivity.[4] It relies on a Chiral Phosphoric Acid (CPA) catalyzed Aza-Michael reaction followed by RCM.

Workflow Visualization

ReactionWorkflow Start Fluorinated Amide (Conjugated Diene) Step1 Step 1: Aza-Michael (Cat: (S)-TRIP) Start->Step1 CHCl3, RT Inter1 Chiral Piperidone Intermediate Step1->Inter1 >90% ee Step2 Step 2: Methylenation (Petasis Reagent) Inter1->Step2 Cp2TiMe2, 95°C Step3 Step 3: RCM (Hoveyda-Grubbs II) Step2->Step3 Toluene, 105°C Final Fluorinated Indolizidinone Step3->Final Ring Closure

Figure 1: Optimized workflow for the enantioselective synthesis of fluorinated indolizidinones via Aza-Michael/RCM cascade.

Step-by-Step Methodology

1. Enantioselective Intramolecular Aza-Michael Reaction (IMAMR)

  • Reagents: Fluorinated conjugated amide substrate (0.2 mmol), (S)-TRIP catalyst (10 mol %).

  • Solvent: Chloroform (

    
    ). Crucial: Do not use THF here; it disrupts the H-bonding network required for stereocontrol.
    
  • Conditions: Stir at Room Temperature (RT) for 36–48 h.

  • Checkpoint: Verify enantiomeric excess (ee) via Chiral HPLC. Target: >90% ee.

2. Carbonyl Methylenation

  • Reagent: Dimethyltitanocene (

    
    , Petasis reagent).
    
  • Conditions: Toluene, 95°C, 4 h.[4]

  • Note: Wittig reagents often fail here due to the steric bulk of the fluorinated intermediate. Petasis reagent is milder and non-basic, preventing racemization.

3. Ring-Closing Metathesis (RCM)

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (10 mol %).

  • Solvent: Toluene (0.005 M - highly dilute).

  • Conditions: 105°C for 48 h.

  • Technical Insight: The formation of a tetrasubstituted fluorinated double bond is thermodynamically difficult. High temperatures and high dilution are required to drive the equilibrium and prevent intermolecular dimerization.

Module 3: Troubleshooting Guide

Issue 1: RCM Reaction Stalls or Yields <20%

Diagnosis: The electron-withdrawing nature of fluorine deactivates the alkene, and the steric bulk of the


 or 

group hinders the ruthenium carbene approach.

Troubleshooting Logic Tree:

RCM_Troubleshoot Problem Problem: RCM Stalled Check1 Is the solution dilute? Problem->Check1 Action1 Dilute to 0.005M (Prevents oligomers) Check1->Action1 No Check2 Is catalyst active? Check1->Check2 Yes Action2 Add p-benzoquinone (Scavenges Ru-hydrides) Check2->Action2 No/Unsure Check3 Fluorine Location? Check2->Check3 Yes Action3 Switch to Schrock Catalyst (Mo-based, higher activity) Check3->Action3 Vinyl Fluorine

Figure 2: Decision matrix for troubleshooting stalled Ring-Closing Metathesis in fluorinated substrates.

Issue 2: Loss of Enantiopurity (Racemization)

Context: You observe an ee drop from 95% (Step 1) to 60% (Final Product).

  • Root Cause: Retro-Michael addition or basic conditions during methylenation.

  • Solution:

    • Avoid Basic Workups: Do not wash with strong bases (

      
      , 
      
      
      
      ) if the
      
      
      -proton is acidic due to the fluorine group.
    • Temperature Control: Ensure the Aza-Michael step is strictly at RT. Higher temperatures favor the thermodynamic racemic product.

    • Catalyst Switch: If using BINOL-derived acids, switch to SPINOL or TRIP derived acids, which have deeper chiral pockets that better protect the substrate from background racemization [1].

Issue 3: HF Elimination (Defluorination)

Context: Appearance of a conjugated diene or aromatic byproduct instead of the fluorinated indolizidinone.

  • Mechanism: The

    
    -position to a fluorine atom is susceptible to deprotonation, leading to 
    
    
    
    elimination of fluoride (
    
    
    ).[5]
  • Solution:

    • Buffer the System: When using metal catalysts (Gold/Silver), add a non-nucleophilic base like 2,6-di-tert-butylpyridine to scavenge trace acid without triggering elimination.

    • Solvent Choice: Avoid polar protic solvents (MeOH, EtOH) which stabilize the leaving fluoride ion. Use DCM or Toluene.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Gold (Au) catalysis for chiral fluorinated indolizidinones? A: Yes, but it is challenging. Gold-catalyzed cycloisomerization of alkynyl amines is efficient for racemic synthesis [2]. For chiral synthesis, you must use chiral phosphine ligands (e.g., (R)-DTBM-SEGPHOS), but the "Gold effect" (linear coordination) often places the chiral ligand too far from the reaction center. The organocatalytic route (Module 2) is generally more reliable for stereocontrol.

Q: Why is my NMR showing broad signals for the fluorinated product? A: Fluorinated heterocycles often exhibit slow conformational flipping (ring inversion) on the NMR timescale due to the gauche effect of the C-F bond.

  • Fix: Run High-Temperature NMR (e.g., at 50°C or 80°C in DMSO-

    
    ) to coalesce the rotamers and obtain sharp peaks.
    

Q: I cannot source the Petasis reagent. Can I use Tebbe's reagent? A: Tebbe's reagent is more reactive but also more Lewis acidic. In fluorinated substrates, the aluminum in Tebbe's reagent can strip fluorine (fluorophilicity of Al). If Petasis is unavailable, use the Nysted reagent with


 as a milder alternative.

References

  • Escolano, M., Gaviña, D., Díaz-Oltra, S., Sánchez-Roselló, M., & del Pozo, C. (2023).[1] Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives . Organic Letters, 25(18), 3222–3227.[6] Link

  • Yan, B., & Liu, Y. (2007).[7] Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes . Organic Letters, 9(21), 4323–4326. Link

  • Nguyen, K. H., Tomasi, S., Le Roch, M., Toupet, L., Renault, J., Uriac, P., & Gouault, N. (2013).[8] Gold-Mediated Synthesis and Functionalization of Chiral Halopyridones . The Journal of Organic Chemistry, 78(16), 7809–7815. Link

  • Okano, T., Fumoto, M., Kusukawa, T., & Fujita, M. (2002).[6] Synthesis of Optically Active Trifluoromethylated Indolizidine Derivatives via Stereoselective Radical Cyclization . Organic Letters, 4(17), 2905–2907. Link

Sources

Troubleshooting

Technical Support Center: Purification Strategies for trans-7-Fluorohexahydro-3(2H)-indolizinone

Welcome to the Technical Support Center for 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (CAS: 148855-30-5). This bicyclic fluorinated lactam is a highly valuable structural motif in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (CAS: 148855-30-5). This bicyclic fluorinated lactam is a highly valuable structural motif in medicinal chemistry and drug development.

Because of its specific stereochemistry and the presence of both a highly electronegative fluorine atom and a tertiary lactam core, isolating this molecule from crude synthetic mixtures presents unique challenges. This guide provides field-proven troubleshooting strategies, focusing on the removal of fluorination byproducts, diastereomeric resolution, and enantiomeric separation.

FAQ 1: Managing Fluorination Byproducts & Diastereomeric Resolution

Question: I synthesized the target molecule via deoxyfluorination of a 7-hydroxyhexahydro-3(2H)-indolizinone precursor using DAST. My crude NMR shows the desired trans-isomer, the cis-isomer, unreacted starting material, and a new olefin byproduct. How do I efficiently isolate the pure trans-isomer?

Answer: The product profile you are observing is standard for nucleophilic deoxyfluorination. Reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor proceed via a carbocationic or tightly bound ion-pair intermediate. This mechanism frequently leads to competitive elimination (E1/E2), yielding an olefin byproduct [1]. Furthermore, the nucleophilic fluoride attack is rarely 100% stereospecific, resulting in a mixture of cis (CAS: 148855-27-0) and trans (CAS: 148855-30-5) diastereomers[3].

To isolate the trans-isomer, you must exploit the distinct dipole moments of the components. In the trans-isomer, the spatial alignment of the C-F bond relative to the lactam carbonyl creates a different net molecular dipole compared to the cis-isomer. This difference in polarity allows for baseline separation using Normal Phase Flash Chromatography .

Quantitative Data: Expected Chromatographic Behavior
ComponentStructural CharacteristicRelative PolarityExpected Elution OrderApprox.

(Hexane/EtOAc 7:3)
Elimination Byproduct Loss of -OH, alkene formationVery Low10.85 - 0.95
cis-Isomer Dipole vectors partially cancelLow-Medium20.45 - 0.55
trans-Isomer (Target) Dipole vectors align (higher net dipole)Medium30.30 - 0.40
Unreacted Precursor Strong H-bond donor (-OH group)High4< 0.10
Step-by-Step Protocol: Silica Gel Flash Chromatography
  • Sample Preparation: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Dry load the sample onto silica gel (1:3 sample-to-silica ratio) to prevent band broadening caused by the solvent front.

  • Column Equilibration: Pack a high-resolution silica column (e.g., 15-40 µm particle size for difficult diastereomer separations) and equilibrate with 100% Hexane.

  • Gradient Elution:

    • Run 100% Hexane for 2 column volumes (CV) to elute the non-polar olefin byproduct.

    • Initiate a shallow gradient from 0% to 30% Ethyl Acetate (EtOAc) over 10 CVs. The shallow gradient is critical to resolving the cis and trans isomers.

    • Hold at 30% EtOAc for 5 CVs to fully elute the trans-isomer.

    • Flush with 100% EtOAc to recover any unreacted starting material.

  • Validation: Analyze fractions via TLC (visualize with KMnO4 or iodine, as the lactam lacks strong UV chromophores). Combine fractions containing only the spot at

    
     ~0.35.
    

FAQ 2: Trace Acid Removal & Liquid-Liquid Extraction

Question: My fluorination reaction generates HF as a byproduct. Can I use a standard acid-base extraction to purify my indolizinone?

Answer: Yes, but with a critical mechanistic caveat. Because the target molecule is an indolizinone (a bicyclic lactam), the nitrogen lone pair is delocalized into the adjacent carbonyl group via resonance. This renders the nitrogen non-basic.

Unlike standard aliphatic amines, you cannot protonate this molecule to pull it into the aqueous layer. Therefore, your extraction strategy must focus on neutralizing and washing away the acidic byproducts while keeping your neutral target molecule in the organic phase.

Step-by-Step Protocol: Aqueous Workup
  • Quenching: Carefully pour the crude fluorination mixture into a vigorously stirred, ice-cold saturated aqueous solution of Sodium Bicarbonate (

    
    ). Stir until gas evolution (
    
    
    
    ) ceases.
  • Extraction: Extract the aqueous layer three times with an organic solvent (DCM or EtOAc). The neutral trans-7-fluorohexahydro-3(2H)-indolizinone will partition into the organic layer.

  • Washing: Wash the combined organic layers once with brine to remove residual water and salts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

G A Crude Reaction Mixture (Post-Fluorination) B Liquid-Liquid Extraction (Sat. NaHCO3 Wash) A->B C Organic Phase (Neutral Lactams + Olefin) B->C Removes HF/Salts D Normal Phase Flash Chromatography (Silica Gel) C->D E Fraction 1: Olefin Byproduct (Discard) D->E Non-polar F Fraction 2: cis-Isomer (CAS 148855-27-0) D->F Intermediate G Fraction 3: trans-Isomer (CAS 148855-30-5) D->G Target H Fraction 4: Unreacted Alcohol (Discard/Recycle) D->H Polar I Chiral SFC Resolution (Polysaccharide CSP) G->I J Enantiopure (+)-trans Isomer I->J K Enantiopure (-)-trans Isomer I->K

Logical workflow for the isolation and enantiomeric resolution of trans-7-fluorohexahydro-3(2H)-indolizinone.

FAQ 3: Enantiomeric Resolution via Chiral Chromatography

Question: The isolated trans-isomer is a racemic mixture. What is the most efficient method to separate the enantiomers for downstream biological assays?

Answer: For chiral lactams lacking derivatizable functional groups, Supercritical Fluid Chromatography (SFC) coupled with polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard [2].

SFC utilizes supercritical


 as the primary mobile phase. Because supercritical 

has lower viscosity and higher diffusivity than standard HPLC solvents, it allows for faster mass transfer and higher flow rates without compromising column backpressure. The chiral recognition mechanism relies on the analyte fitting into the chiral grooves of the amylose or cellulose polymer, driven by dipole-dipole interactions between the C-F bond and the CSP, as well as steric constraints.
Quantitative Data: SFC Method Parameters
ParameterAnalytical ScreeningPreparative Scale-Up
Stationary Phase Chiralpak AD-H / Chiralcel OD-H (5 µm)Chiralpak AD-H / Chiralcel OD-H (5 µm)
Mobile Phase

/ Modifier (MeOH, EtOH, or IPA)

/ Modifier (MeOH, EtOH, or IPA)
Modifier % 5% to 40% GradientIsocratic (Based on optimal

)
Flow Rate 3 - 5 mL/min50 - 100 mL/min
Back Pressure 120 - 150 bar120 - 150 bar
Temperature 35 °C - 40 °C35 °C - 40 °C
Step-by-Step Protocol: SFC Method Development
  • Column Screening: Begin by screening the racemic mixture on both amylose-based (e.g., Chiralpak AD-H) and cellulose-based (e.g., Chiralcel OD-H) analytical columns.

  • Modifier Selection: Run a gradient of 5% to 40% co-solvent (test Methanol, Ethanol, and Isopropanol separately). Lactams often show superior peak shape with protic modifiers like Methanol due to hydrogen bonding with the stationary phase matrix [2].

  • Evaluate Resolution (

    
    ):  Calculate the resolution between the two enantiomer peaks. A self-validating method requires an 
    
    
    
    for baseline separation.
  • Isocratic Optimization: Once the optimal column and modifier are identified, convert the gradient method to an isocratic method (e.g., 15% MeOH in

    
    ) to maximize throughput for preparative scale-up.
    

SFC_Logic Start Select Racemic trans-Isomer ScreenCSP Screen CSPs (Amylose vs. Cellulose) Start->ScreenCSP ScreenMod Screen Modifiers (MeOH, EtOH, IPA) ScreenCSP->ScreenMod Eval Evaluate Resolution (Rs) ScreenMod->Eval RsGood Rs ≥ 1.5 (Baseline Separation) Eval->RsGood RsBad Rs < 1.5 (Co-elution) Eval->RsBad ScaleUp Scale to Prep-SFC RsGood->ScaleUp Optimize Optimize Temp/Pressure or Change Modifier RsBad->Optimize Optimize->Eval

Decision tree for optimizing Supercritical Fluid Chromatography (SFC) enantioseparation.

References
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds . MDPI Separations (2020). Available at: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers . MDPI Molecules (2024). Available at: [Link]

Optimization

Technical Support Center: Scalable Synthesis of trans-7-Fluorohexahydro-3(2H)-indolizinone

Welcome to the Technical Support Center. This hub is designed for researchers, medicinal chemists, and process scientists tasked with the synthesis and scale-up of fluorinated indolizidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, medicinal chemists, and process scientists tasked with the synthesis and scale-up of fluorinated indolizidines.

Overview & Mechanistic Rationale

In the context of indolizidine scaffolds, despite their immense biological relevance in drug discovery, derivatives bearing fluorinated substituents remain notoriously scarce and synthetically challenging[1]. Historically, accessing chiral nonracemic fluorinated indolizidines relied heavily on rigid chiral pool or chiral auxiliary strategies[1].

To provide a highly scalable and atom-economical alternative, this guide details a diastereoselective, three-stage workflow. The process circumvents the need for hazardous electrophilic fluorination by utilizing a late-stage nucleophilic deoxyfluorination. The route begins with the catalytic hydrogenation of ethyl 3-(4-hydroxypyridin-2-yl)propanoate, followed by thermal lactamization to form the bicyclic cis-7-hydroxyhexahydro-3(2H)-indolizinone core. Finally, a stereospecific SN2 deoxyfluorination using PyFluor inverts the C7 stereocenter, yielding the pure trans-7-fluoro target.

Synthetic Workflow Diagram

SynthesisWorkflow A 1. Pyridine Precursor Ethyl 3-(4-hydroxypyridin-2-yl)propanoate B 2. Piperidine Intermediate Ethyl 3-(4-hydroxypiperidin-2-yl)propanoate (cis-isomer) A->B H2 (50 psi), PtO2 AcOH, rt C 3. Bicyclic Lactam cis-7-Hydroxyhexahydro- 3(2H)-indolizinone B->C Toluene, Reflux (- EtOH) D 4. Fluorinated Target trans-7-Fluorohexahydro- 3(2H)-indolizinone C->D PyFluor, DBU Toluene, rt (SN2 Inversion)

Figure 1: Four-step scalable synthetic workflow for trans-7-fluorohexahydro-3(2H)-indolizinone.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the optimized scalable route.

Process StageTransformationReagents & ConditionsExpected YieldStereochemical Outcome
Stage 1a Pyridine HydrogenationH₂, PtO₂ (5 mol%), AcOH, 50 psi, 12 h88 - 92%>95% cis-isomer
Stage 1b Thermal LactamizationToluene, Reflux (Dean-Stark), 24 h90 - 94%Retention (cis-OH)
Stage 2 DeoxyfluorinationPyFluor (1.2 eq), DBU (2.0 eq), Toluene, 24 h75 - 82%>98% trans-F (Inversion)

Detailed Experimental Protocols

Stage 1: Synthesis of cis-7-Hydroxyhexahydro-3(2H)-indolizinone

Mechanistic Note: Catalytic hydrogenation of the substituted pyridine ring proceeds via syn-addition of hydrogen to the catalyst face, establishing the required cis-relationship between the C2-propanoate chain and the C4-hydroxyl group.

  • Hydrogenation: Charge a high-pressure Parr reactor with ethyl 3-(4-hydroxypyridin-2-yl)propanoate (1.0 eq) dissolved in glacial acetic acid (0.5 M).

  • Carefully add Adam's catalyst (PtO₂, 5 mol%) under a strict argon atmosphere to prevent premature ignition.

  • Purge the vessel with nitrogen (3x), then pressurize with H₂ gas to 50 psi. Agitate vigorously at room temperature for 12 hours.

  • Vent the reactor, filter the crude mixture through a tightly packed pad of Celite to remove the platinum catalyst, and concentrate the filtrate under reduced pressure to yield the crude piperidine intermediate.

  • Lactamization: Dissolve the unpurified piperidine intermediate in anhydrous toluene (0.2 M) in a round-bottom flask equipped with a Dean-Stark trap.

  • Heat the solution to a vigorous reflux for 24 hours. The removal of ethanol drives the intramolecular amidation to completion.

  • Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to afford cis-7-hydroxyhexahydro-3(2H)-indolizinone as a white solid.

Stage 2: Stereospecific Deoxyfluorination

Mechanistic Note: PyFluor activates the alcohol by forming a pyridinesulfonate intermediate. The bulky, stable nature of this leaving group suppresses E2 elimination, allowing the fluoride anion to cleanly attack via SN2, perfectly inverting the stereocenter to the trans-configuration[2].

  • In an oven-dried flask under a nitrogen atmosphere, dissolve cis-7-hydroxyhexahydro-3(2H)-indolizinone (1.0 eq) in anhydrous toluene (0.1 M).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) via syringe and stir for 5 minutes at room temperature.

  • Add 2-pyridinesulfonyl fluoride (PyFluor, 1.2 eq) in one continuous portion.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor completion via TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography (Hexanes/EtOAc) to isolate the pure trans-7-fluorohexahydro-3(2H)-indolizinone.

Troubleshooting Guides & FAQs

Q1: My hydrogenation stalls at the tetrahydropyridine intermediate. How can I drive it to completion? A1: Pyridine reductions are highly susceptible to catalyst poisoning by trace amines or sulfur impurities. Ensure your starting material is rigorously purified. If stalling persists, refresh the PtO₂ catalyst mid-reaction or increase the hydrogen pressure to 70 psi. The use of glacial acetic acid as the solvent is critical here, as it protonates the resulting piperidine, preventing it from binding to and deactivating the platinum surface.

Q2: During deoxyfluorination, I am observing significant elimination to the alkene (1,2,3,5,6,8a-hexahydroindolizin-3-one) instead of the fluorinated product. Why is this happening? A2: If you are using traditional reagents like DAST (Diethylaminosulfur trifluoride), this is a common failure mode. DAST acts as both an activating and fluorinating agent but is highly prone to causing E2 elimination on secondary alcohols within ring systems[2]. To solve this, switch to PyFluor. PyFluor forms a stable pyridinesulfonate intermediate that undergoes clean SN2 displacement by fluoride, significantly suppressing the elimination pathway and simplifying purification[2].

Q3: Can I use XtalFluor-E instead of PyFluor for the deoxyfluorination step? A3: Yes. XtalFluor-E is a crystalline deoxofluorination reagent that is amenable to short-term handling open to the atmosphere[3]. However, because XtalFluor-E does not generate free HF under anhydrous conditions, you must add an exogenous fluoride promoter (such as Et₃N·3HF or DBU) to initiate the fluoride attack on the activated carbon atom[3].

Q4: How do I ensure complete inversion of stereochemistry to obtain the pure trans-isomer? A4: The SN2 inversion relies on strictly anhydrous conditions. If water is present, it can act as a competing nucleophile, displacing the activated sulfonate to form an epimerized alcohol, which then undergoes a second fluorination event, leading to a racemic mixture or retention of stereochemistry. Ensure all solvents are dried over molecular sieves and the reaction is run under a strict inert atmosphere.

Q5: Is the PyFluor reagent safe for pilot-plant scale-up? A5: Absolutely. Unlike DAST, which has a tendency to detonate catastrophically at elevated temperatures, PyFluor is a low-melting crystalline solid that exhibits exceptional thermal stability and can be stored at room temperature for over a month with no detectable decomposition[2]. It does not react violently with water, making it a premier choice for preparatory-scale fluorination[2].

References

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives Source: Organic Letters (2023) URL:[Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source: Journal of the American Chemical Society (2015) URL:[Link]

Sources

Troubleshooting

Stability studies of 7-fluorohexahydro-indolizinone under different conditions

Technical Support Center: 7-Fluorohexahydro-indolizinone Stability & Handling Case ID: STAB-7FHI-001 Status: Active Assigned Specialist: Senior Application Scientist, Stability Profiling Unit Executive Summary & Molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Fluorohexahydro-indolizinone Stability & Handling

Case ID: STAB-7FHI-001 Status: Active Assigned Specialist: Senior Application Scientist, Stability Profiling Unit

Executive Summary & Molecule Profile

Compound: 7-Fluorohexahydro-indolizinone (7-FHI) Chemical Class: Fluorinated Bicyclic Lactam / Indolizidine Alkaloid Analog Critical Attributes:

  • Core Scaffold: 5,6-fused bicyclic system containing a bridgehead nitrogen and a lactam carbonyl.

  • Substituent: C7-Fluorine (enhances metabolic stability but introduces elimination risks).

  • Primary Stability Risks: Lactam hydrolysis (ring opening), dehydrofluorination (HF elimination), and stereochemical epimerization.

This guide provides an autonomous troubleshooting framework for researchers encountering stability excursions with 7-FHI. It moves beyond standard protocols to address the mechanistic causes of degradation.

Troubleshooting Guide (FAQ & Root Cause Analysis)

Issue 1: "I am seeing a new impurity peak (RRT ~0.85) appearing during basic extraction."

Diagnosis: Base-Catalyzed Dehydrofluorination (HF Elimination) .

  • Mechanism: The fluorine atom at C7 is electron-withdrawing. In the presence of strong bases (e.g., NaOH, KOH, or even strong carbonate buffers at elevated temperatures), the proton on the adjacent carbon (C6 or C8) becomes acidic. This facilitates an E2 elimination mechanism, releasing Hydrogen Fluoride (HF) and forming an unsaturated indolizidinone (alkene).

  • Corrective Action:

    • Switch Buffers: Avoid strong inorganic bases. Use hindered organic bases (e.g., DIPEA) or milder inorganic bases (bicarbonate) if pH adjustment is strictly necessary.

    • Temperature Control: Perform all basic extractions at < 5°C. Elimination rates are highly temperature-dependent.

    • Verification: Check the mass spectrum.[1] The impurity should show a mass loss of 20 Da (loss of HF) relative to the parent peak.

Issue 2: "The potency drops significantly in aqueous solution at pH < 3."

Diagnosis: Acid-Catalyzed Lactam Hydrolysis .

  • Mechanism: While indolizidinones are more stable than acyclic amides, high ring strain in the bicyclic system makes the lactam bond susceptible to acid hydrolysis. Protonation of the carbonyl oxygen renders the carbonyl carbon electrophilic, leading to water attack and ring opening to the corresponding amino-acid (or amino-ester if in alcohol).

  • Corrective Action:

    • pH Window: Maintain formulation or processing pH between 4.5 and 7.5.

    • Solvent System: If acidic conditions are required for chromatography, limit exposure time and use acetonitrile/water mixtures rather than methanol (which promotes solvolysis).

Issue 3: "My solid-state samples are turning yellow under ambient light."

Diagnosis: Photo-Oxidative Degradation .

  • Mechanism: Although 7-FHI lacks an extended chromophore, trace impurities or the tertiary amine center (bridgehead) can initiate radical formation under UV/Vis light. This leads to N-oxide formation or radical abstraction at the alpha-carbons, resulting in colored conjugated byproducts.

  • Corrective Action:

    • Packaging: Store exclusively in amber glass or foil-wrapped containers (ICH Q1B compliance).

    • Excipients: If in formulation, consider adding an antioxidant (e.g., sodium metabisulfite) or a chelating agent (EDTA) to sequester trace metals that catalyze this photo-process.

Detailed Experimental Protocols

These protocols are designed to generate mechanistic data, not just pass/fail results.

Protocol A: Forced Degradation Profiling (Stress Testing)

Objective: Determine intrinsic stability limits and identify degradation pathways.

ConditionReagent/SettingDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl24h @ 60°C10-20%Assessing lactam ring fragility.
Base Hydrolysis 0.1 N NaOH4h @ RT10-20%Assessing susceptibility to HF elimination vs. ring opening.
Oxidation 3% H₂O₂2h @ RT5-15%Probing N-oxidation (bridgehead) vulnerability.
Thermal Solid State, 80°C7 Days< 5%Simulating accelerated shelf-life stability.
Photolytic 1.2M lux hours~1-3 DaysVariableConfirming light sensitivity (ICH Q1B).

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of 7-FHI in Acetonitrile:Water (50:50).

  • Stressing: Aliquot stock into amber vials. Add stress reagents (HCl, NaOH, H₂O₂) to reach final concentration.

  • Quenching (Critical):

    • Acid/Base: Neutralize to pH 7.0 immediately after time point using dilute NaOH or HCl. Do not over-shoot pH to avoid secondary degradation.

    • Oxidation: Quench with sodium thiosulfate solution to destroy excess peroxide.

  • Analysis: Analyze via HPLC-UV-MS (Gradient: 5% to 95% B over 15 min; Phase A: 0.1% Formic Acid/Water, Phase B: Acetonitrile).

Protocol B: pH-Rate Profile Determination

Objective: Identify the pH of maximum stability (pH-max).

  • Buffer Prep: Prepare 20mM buffers at pH 1.2, 3.0, 5.0, 7.0, 9.0, and 11.0. (Use phosphate/citrate systems; avoid amine buffers that might act as nucleophiles).

  • Incubation: Incubate 7-FHI (50 µM) in each buffer at 40°C.

  • Sampling: Pull samples at T=0, 24h, 48h, 72h.

  • Plotting: Plot ln(k_obs) vs. pH. The minimum point on the curve represents the optimal formulation pH.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the competing degradation pathways for 7-FHI. Note the bifurcation between Acidic (Ring Opening) and Basic (Elimination) pathways.

G Parent 7-Fluorohexahydro-indolizinone (Parent) Protonated N-Protonated Species (Activated Carbonyl) Parent->Protonated Acid (H+) Enolate Enolate Intermediate Parent->Enolate Base (OH-) NOxide N-Oxide Derivative Parent->NOxide H2O2 / Peroxides RingOpen Amino-Acid Derivative (Ring Open) Protonated->RingOpen +H2O (Hydrolysis) Enolate->RingOpen +H2O (Saponification) Eliminated Dehydro-indolizinone (Alkene Formation) Enolate->Eliminated -F- (E2 Elimination)

Caption: Degradation logic tree showing the divergence between hydrolytic ring opening (Acid/Base) and HF elimination (Base dominance).

Stability Data Summary (Reference Limits)

Use these thresholds to validate your analytical method suitability.

ParameterAcceptance CriteriaMethod Note
Mass Balance 95.0% - 105.0%Sum of Parent + Impurities. If <95%, suspect volatile degradants (e.g., cleavage of small fragments) or non-chromophoric species.
RRT (Elimination Product) ~0.85 - 0.90Elutes earlier than parent due to loss of polarity (F group) and increased planarity.
RRT (Hydrolysis Product) ~0.20 - 0.40Highly polar amino acid; elutes near void volume in Reverse Phase. Requires Ion-Pairing or HILIC for retention.
Tailing Factor < 1.57-FHI is basic. Use modifiers (TFA/Formic Acid) to suppress silanol interactions.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] Geneva: ICH Secretariat. Available at: [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[2][3] Geneva: ICH Secretariat. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. (Review of the structural class and general chemical reactivity).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative Analysis of Enantiomeric Excess Determination for 7-Fluorohexahydro-indolizinone

Executive Summary The determination of enantiomeric excess (ee) for fluorinated heterocycles, specifically 7-fluorohexahydro-indolizinone , presents unique analytical challenges due to the electronic withdrawal of the fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of enantiomeric excess (ee) for fluorinated heterocycles, specifically 7-fluorohexahydro-indolizinone , presents unique analytical challenges due to the electronic withdrawal of the fluorine atom and the conformational rigidity of the bicyclic system. As a core scaffold in the synthesis of glycosidase inhibitors and peptide mimetics, accurate ee quantification is critical for establishing structure-activity relationships (SAR).

This guide objectively compares the industry-standard Polysaccharide-based Chiral HPLC (The Product) against the emerging alternative of 19F-NMR Spectroscopy using Chiral Solvating Agents (CSAs) . While HPLC remains the gold standard for trace impurity quantification, 19F-NMR offers a rapid, non-destructive alternative for high-concentration reaction monitoring.

Primary Method: Chiral HPLC (Amylose-Based CSP)

The Product: Immobilized Amylose Tris(3,5-dichlorophenylcarbamate)

Commercial Equivalent: Chiralpak IC / EnantioPak Y3 Mechanism: The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). The 7-fluorohexahydro-indolizinone possesses a lactam moiety (amide), acting as a hydrogen bond acceptor/donor, which interacts with the carbamate groups of the amylose backbone. The fluorine atom at the 7-position introduces a dipole that can influence the elution order but does not sterically hinder inclusion.

Experimental Protocol (Validated)

This protocol ensures baseline resolution (


) for fluorinated indolizidinones, as supported by recent synthetic methodologies [1].
  • Column: Chiralpak IC (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol (80:20 v/v).

    • Note: Ethanol may be substituted for sharper peaks, but 2-propanol generally provides better chiral recognition for this specific lactam scaffold.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25 °C.

  • Detection: UV at 210 nm (due to weak chromophore) or Refractive Index (RI) if UV signal is insufficient.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of mobile phase. Filter through 0.45 µm PTFE filter.

Performance Metrics
  • Resolution (

    
    ):  Typically 2.0 – 4.5 depending on the specific diastereomer.
    
  • Limit of Quantitation (LOQ): 0.1% ee (trace enantiomer detection).

  • Linearity:

    
     over 0.05 – 2.0 mg/mL range.
    

Alternative Method: 19F-NMR with Chiral Solvating Agents

The Challenger: In-situ NMR Analysis

Mechanism: This method exploits the 100% natural abundance and high sensitivity of the


F nucleus. By adding a Chiral Solvating Agent (CSA) like (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol) or quinine derivatives, the enantiomers of 7-fluorohexahydro-indolizinone form diastereomeric solvation complexes. These complexes exhibit distinct 

F chemical shifts (

), allowing direct integration of signals [2, 3].
Experimental Protocol
  • Instrument: 400 MHz NMR (min) with

    
    F probe.
    
  • Solvent:

    
     or 
    
    
    
    (Benzene-d6 often enhances shift separation due to anisotropic effects).
  • CSA Ratio: Start with 1:1 molar ratio (Analyte:CSA). Titrate up to 1:5 if signal splitting is insufficient.

  • Acquisition:

    • Acquire baseline

      
      F spectrum of pure analyte (singlet/multiplet at approx -180 ppm).
      
    • Add CSA.

    • Observe splitting of the fluorine signal into two distinct populations.

    • Integrate peaks to calculate ee:

      
      .
      
Performance Metrics
  • Shift Separation (

    
    ):  Typically 0.05 – 0.2 ppm.
    
  • Limit of Detection: ~2-5% ee (limited by signal-to-noise and baseline overlap).

  • Throughput: High (no equilibration time required).

Comparative Analysis: HPLC vs. 19F-NMR

The following table synthesizes data from fluorinated heterocycle analysis [1, 5].

FeatureChiral HPLC (Amylose CSP)19F-NMR (with CSA)
Precision High (< 0.5% RSD)Moderate (1-3% RSD)
Sensitivity (LOQ) Excellent (0.1% impurity)Moderate (Requires >5 mg sample)
Analysis Time 15–30 mins/run (serial)5–10 mins/sample (parallel prep)
Sample Recovery High (if Prep-HPLC used)High (Non-destructive, but requires separation from CSA)
Cost per Run High (Solvents, Column wear)Low (Deuterated solvent only)
Suitability Final QC / Purity Release Reaction Monitoring / Screening

Decision Logic & Workflow

The choice of method depends on the stage of drug development. Use the following logic flow to determine the optimal path.

G cluster_legend Decision Factors Start Start: 7-Fluorohexahydro-indolizinone Sample PurityCheck Is Sample Crude/Reaction Mixture? Start->PurityCheck ConcCheck Is Sample Concentration > 5 mg/mL? PurityCheck->ConcCheck No (Purified Material) NMR_Path Method B: 19F-NMR with CSA (Rapid Screening) PurityCheck->NMR_Path Yes (High Impurity Tolerance) AccuracyCheck Required Accuracy < 1% ee? ConcCheck->AccuracyCheck No (Trace Analysis) ConcCheck->NMR_Path Yes (Sufficient Signal) AccuracyCheck->NMR_Path No (Rough Estimate) HPLC_Path Method A: Chiral HPLC (Amylose CSP) (Validation/QC) AccuracyCheck->HPLC_Path Yes (Strict QC) Legend NMR: Best for kinetics/crude HPLC: Best for final purity

Figure 1: Decision matrix for selecting the appropriate enantiomeric excess determination method.

References

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters (2023). Describes the synthesis and HPLC resolution of fluorinated indolizidines using chiral stationary phases.

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. The Analyst (2024). Validates 19F-NMR for ee determination of fluorinated drugs.

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes. Organic Letters (2020). Demonstrates the sensitivity of 19F NMR for complex mixtures.

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie (2007). General review of polysaccharide CSP mechanisms.

  • Fluorinated HPLC Phases - Looking Beyond C18. LCGC North America (2022). Discusses the interaction of fluorinated compounds with stationary phases.

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated and Non-Fluorinated Indolizidinones

For Researchers, Scientists, and Drug Development Professionals The indolizidinone core, a nitrogen-fused bicyclic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous naturally occur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizidinone core, a nitrogen-fused bicyclic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous naturally occurring alkaloids with a broad spectrum of biological activities.[1] These activities range from potent glycosidase inhibition to promising anticancer and antiviral effects.[2] In the relentless pursuit of enhanced therapeutic efficacy, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool. This guide provides a comparative analysis of fluorinated versus non-fluorinated indolizidinones, delving into the rationale behind fluorination and its impact on bioactivity, supported by experimental data and detailed protocols.

The Rationale for Fluorination: Enhancing Nature's Blueprint

The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] The high electronegativity and small size of the fluorine atom can modulate acidity, lipophilicity, and metabolic stability.[4] By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site, the molecule's resistance to degradation by liver enzymes, such as cytochrome P450, can be significantly increased, often resulting in a longer half-life and improved bioavailability.[5][6] Furthermore, the unique electronic properties of the carbon-fluorine bond can enhance the binding affinity of a molecule to its biological target.[3]

Comparative Bioactivity: A Tale of Two Scaffolds

While direct head-to-head comparative studies on the bioactivity of fluorinated versus non-fluorinated indolizidinones are still emerging, a wealth of data from related heterocyclic compounds and the foundational principles of medicinal chemistry allow for a robust predictive comparison. The primary areas of bioactivity for indolizidinone alkaloids are their anticancer and enzyme inhibitory effects.

Anticancer Activity: Sharpening the Sword

Non-fluorinated indolizidine alkaloids, such as swainsonine and phenanthroindolizidines, have demonstrated significant anticancer properties.[7][8] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][10] For instance, certain indolizine derivatives have been shown to induce apoptosis in liver cancer (HepG2) cells through the intrinsic mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of the p53 tumor suppressor protein.[11][12]

Fluorination is anticipated to enhance these cytotoxic effects. In other classes of bioactive heterocyclic compounds, fluorination has been shown to amplify anticancer activity. For example, fluorinated lepidiline analogues exhibited significantly higher cytotoxicity against HeLa cancer cells compared to their non-fluorinated counterparts.[13] It is hypothesized that the increased metabolic stability and enhanced cellular uptake of fluorinated compounds contribute to their superior potency.

Table 1: Comparative Anticancer Activity Data (Illustrative Examples)

Compound ClassNon-Fluorinated Analog (IC₅₀)Fluorinated Analog (IC₅₀)Cell LineFold Increase in PotencyReference
Indolinone Derivative2.5 nM0.8 nMPERK Enzyme Assay~3-fold[6]
Lepidiline Analog> 20 µM0.019 - < 1 µMHeLa> 20-fold[13]
Benzenesulfonamide--Aβ Aggregation> 3-fold inhibition[14]

Note: This table provides illustrative data from related heterocyclic compounds due to the limited direct comparative data for indolizidinones. The trend, however, strongly suggests a potential for enhanced anticancer activity upon fluorination of the indolizidinone scaffold.

Enzyme Inhibition: A More Potent Lock and Key

Many indolizidine alkaloids are potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including glycoprotein processing and intestinal digestion.[15] Castanospermine, a non-fluorinated indolizidine alkaloid, is a powerful competitive inhibitor of α- and β-glucosidases.[16] Swainsonine is a specific inhibitor of α-mannosidase.[17] The inhibitory mechanism of these alkaloids often involves their structural mimicry of the sugar substrates of these enzymes.

The introduction of fluorine can significantly enhance this inhibitory activity. Fluorinated sugars have been developed as mechanism-based glycosidase inhibitors. The presence of a fluorine atom can stabilize the transition state of the enzymatic reaction, leading to a more potent and often irreversible inhibition.

Table 2: Comparative Glycosidase Inhibition Data (Illustrative Examples)

CompoundEnzyme TargetNon-Fluorinated Analog (Kᵢ/IC₅₀)Fluorinated Analog (Kᵢ/IC₅₀)Mechanism of InhibitionReference
Hydroxypiperidinesβ-glucosidaseSelective for α-glucosidaseMicromolar inhibition of β-glucosidaseCompetitive[18]
Castanospermineα- and β-glucosidasesPotent inhibitor-Competitive[16]
Swainsonineα-mannosidase50% inhibition at 1-5 x 10⁻⁷ M-Tight-binding competitive[17]

Note: This table highlights the potent inhibitory activity of non-fluorinated indolizidinones and provides an example from a related class where fluorination alters selectivity and potency. It is highly probable that fluorination of indolizidinone glycosidase inhibitors would lead to enhanced potency.

Impact on Pharmacokinetics: The Unseen Advantage

A significant driver for the development of fluorinated pharmaceuticals is the improvement of their pharmacokinetic profiles.[19] Fluorination can lead to:

  • Increased Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage, prolonging the drug's half-life.[5]

  • Enhanced Bioavailability: Increased lipophilicity due to fluorination can improve absorption across biological membranes.

While specific comparative pharmacokinetic data for fluorinated versus non-fluorinated indolizidinones is scarce, studies on other fluorinated alkaloids and drugs provide compelling evidence of these benefits.[4][13]

Table 3: Predicted Pharmacokinetic Profile Comparison

ParameterNon-Fluorinated IndolizidinoneFluorinated Indolizidinone (Predicted)Rationale
Metabolic Half-life (t½) ShorterLongerFluorine blocks sites of metabolic oxidation.[6]
Oral Bioavailability VariablePotentially HigherIncreased lipophilicity can enhance absorption.
Clearance (CL) HigherLowerReduced metabolic breakdown leads to slower clearance.[5]

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the cytotoxicity and glycosidase inhibitory activity of indolizidinone derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the indolizidinone derivative (fluorinated or non-fluorinated) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent) and a negative control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Enzyme Inhibition Assay: α-Glucosidase Inhibition

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Prepare an α-glucosidase solution (from Saccharomyces cerevisiae) in the phosphate buffer (e.g., 0.5 U/mL).

    • Prepare a pNPG solution (e.g., 5 mM) in the phosphate buffer.

    • Prepare various concentrations of the indolizidinone inhibitor (and a positive control like acarbose) in the phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 10 µL of the inhibitor solution at different concentrations.

    • Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 20-30 minutes.

  • Stopping the Reaction:

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.

  • Absorbance Measurement:

    • Measure the absorbance of the yellow p-nitrophenol produced at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism of Action

To better understand the biological impact of indolizidinone alkaloids, it is crucial to visualize their effects on cellular signaling pathways.

cluster_0 Indolizidinone-Induced Apoptosis Indolizidinone Indolizidinone (Fluorinated or Non-Fluorinated) ROS Increased ROS Production Indolizidinone->ROS MMP Decreased Mitochondrial Membrane Potential Indolizidinone->MMP p53 p53 Activation & Nuclear Accumulation ROS->p53 MMP->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed mechanism of indolizidinone-induced apoptosis in cancer cells.

cluster_1 Glycosidase Inhibition by Indolizidinones Enzyme Glycosidase (e.g., α-glucosidase) Product Hydrolyzed Product (e.g., p-nitrophenol) Enzyme->Product Catalyzes hydrolysis Inhibition Inhibition of Substrate Binding Substrate Glycoside Substrate (e.g., pNPG) Substrate->Enzyme Binds to active site Indolizidinone Indolizidinone Inhibitor (Competitive) Indolizidinone->Enzyme Competitively binds to active site

Caption: Competitive inhibition of glycosidases by indolizidinone alkaloids.

Conclusion and Future Directions

The strategic fluorination of the indolizidinone scaffold holds immense promise for the development of next-generation therapeutics with enhanced efficacy and improved pharmacokinetic properties. While direct comparative data is still emerging, the wealth of evidence from related compound classes strongly suggests that fluorinated indolizidinones will exhibit superior anticancer and enzyme inhibitory activities compared to their non-fluorinated counterparts. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these novel compounds. Future research should focus on the synthesis and head-to-head biological evaluation of fluorinated and non-fluorinated indolizidinone pairs to quantify the "fluorine advantage" and to further elucidate their mechanisms of action and structure-activity relationships.

References

  • Liu, Y., Shao, E., Zhang, Z., Yang, D., Li, G., Cao, H., & Huang, H. (2019). A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. Frontiers in Pharmacology, 10, 775. [Link]

  • Saul, R., Molyneux, R. J., & Elbein, A. D. (1984). Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. Archives of Biochemistry and Biophysics, 230(2), 668-675. [Link]

  • Liu, Y., et al. (2019). A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. Frontiers in Pharmacology. [Link]

  • Asano, N. (2003). Alkaloid Glycosidase Inhibitors. Glycobiology, 13(10), 93R-104R. [Link]

  • Liu, J., He, Y., Zhang, D., Cai, Y., Zhang, C., Zhang, P., ... & Liang, S. (2017). In vitro anticancer effects of two novel phenanthroindolizidine alkaloid compounds on human colon and liver cancer cells. Oncology Letters, 14(3), 3025-3031. [Link]

  • Kang, M. S., & Elbein, A. D. (1983). Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine. Plant Physiology, 71(3), 551-554. [Link]

  • Lu, H., Ma, F., Zhang, L., Wang, J., Wu, C., & Zhao, B. (2015). Swainsonine-induced apoptosis pathway in cerebral cortical neurons. Research in Veterinary Science, 102, 34-37. [Link]

  • Sun, L., Jin, X., Xie, L., & Chen, Z. (2019). Swainsonine represses glioma cell proliferation, migration and invasion by reduction of miR-92a expression. BMC Cancer, 19(1), 269. [Link]

  • West, W. L., Rhoads, A. R., & Akogyeram, C. O. (2020). Biological Response Modifiers and Chemotherapeutic Agents that Alter Interleukin 2 Activities. In Tumor Immunology and Cancer Therapy. Taylor & Francis. [Link]

  • Mohan, K. (2011). Alkaloids as anticancer agents. International Journal of Pharmaceutical Sciences and Research, 2(7), 1645-1653. [Link]

  • Liu, J., et al. (2017). In vitro anticancer effects of two novel phenanthroindolizidine alkaloid compounds on human colon and liver cancer cells. Spandidos Publications. [Link]

  • Compain, P., Martin, O. R., & Boucheron, C. (2008). Synthesis and Glycosidase Inhibitory Study of New Polyhydroxylated Indolizidines. European Journal of Organic Chemistry, 2008(30), 5101-5111. [Link]

  • Semwal, D. K., Semwal, R. B., & Singh, R. (2019). Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. Medicinal Chemistry, 15(4), 334-353. [Link]

  • Dennis, J. W., White, S. L., & Elbein, A. D. (1993). Carbonoyloxy analogs of the anti-metastatic drug swainsonine. Activation in tumor cells by esterases. Biochemical Pharmacology, 46(8), 1457-1464. [Link]

  • Morris-Natschke, S. L., Ma, D., Shang, X. F., Yang, C. J., Liu, Y. Q., & Lee, K. H. (2021). Biologically active indolizidine alkaloids. Medicinal Research Reviews, 41(2), 774-817. [Link]

  • Kaur, H., & Kumar, V. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: A Journal of Pharmaceutical Science, 15(3), 1-10. [Link]

  • Le Guen, C., Mena-Barragán, T., Ortiz Mellet, C., Gueyrard, D., Pfund, E., & Lequeux, T. (2015). Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors. Organic & Biomolecular Chemistry, 13(21), 5983-5996. [Link]

  • Ismalaj, E., & O'Hagan, D. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 249, 109848. [Link]

  • Wang, Z., Zhang, D., Chen, Y., Zhang, T., & Tang, F. (2013). Comparative pharmacokinetics and bioavailability of four alkaloids in different formulations from Corydalis decumbens. Journal of Ethnopharmacology, 149(1), 224-231. [Link]

  • Zinkevičienė, A., Smirnovas, V., & Matulis, D. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

  • Herrera-Mayorga, V., et al. (2024). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. Preprints.org. [Link]

  • Pandey, M. K., et al. (2023). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. Cancers, 15(9), 2516. [Link]

  • Wang, J., et al. (2016). Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice. Toxins, 8(11), 319. [Link]

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Validation

A Comparative In Vitro Efficacy Analysis: 7-Fluorohexahydro-indolizinone versus Established Indolizidine Alkaloids

Abstract Indolizidine alkaloids represent a class of compounds with significant therapeutic promise, primarily owing to their potent glycosidase inhibitory activity. This guide provides a comparative analysis of the in v...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indolizidine alkaloids represent a class of compounds with significant therapeutic promise, primarily owing to their potent glycosidase inhibitory activity. This guide provides a comparative analysis of the in vitro efficacy of a novel synthetic analog, 7-fluorohexahydro-indolizinone, against two well-characterized indolizidine alkaloids: swainsonine and castanospermine. We will delve into the established mechanisms of these alkaloids, propose a hypothesis for the enhanced activity of the fluorinated compound, and provide detailed protocols for a head-to-head comparison of their cytotoxic and enzyme-inhibitory effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of fluorination as a strategy to improve the therapeutic index of indolizidine alkaloids.

Introduction: The Promise of Indolizidine Alkaloids and the Rationale for Fluorination

Indolizidine alkaloids are a diverse family of natural and synthetic compounds characterized by a bicyclic nitrogen-containing core.[1][2] Two of the most extensively studied members of this class, swainsonine and castanospermine, have garnered considerable attention for their broad spectrum of biological activities, including antiviral, anticancer, and immunomodulatory effects.[3][4][5] These effects are largely attributed to their ability to inhibit specific glycosidase enzymes involved in the processing of N-linked glycoproteins in the endoplasmic reticulum and Golgi apparatus.[6][7]

Swainsonine is a potent inhibitor of α-mannosidases, while castanospermine primarily targets α- and β-glucosidases.[3][8][9] By disrupting these enzymes, they interfere with proper protein folding, leading to a range of cellular responses from apoptosis in cancer cells to the prevention of viral glycoprotein maturation.[4][10]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[11][12] The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to more potent and specific interactions with its biological target. This guide explores the hypothesized advantages of a novel synthetic analog, 7-fluorohexahydro-indolizinone, proposing that the strategic placement of a fluorine atom could significantly enhance its in vitro efficacy compared to its non-fluorinated counterparts.

A Comparative Overview of Mechanisms of Action

The established mechanism of action for swainsonine and castanospermine involves their structural mimicry of monosaccharides, allowing them to competitively inhibit key enzymes in the glycoprotein processing pathway.

Established Indolizidine Alkaloids:

  • Swainsonine: Primarily inhibits Golgi α-mannosidase II, leading to the accumulation of hybrid-type N-linked oligosaccharides on glycoproteins.[5][6] This disruption of normal glycoprotein maturation can trigger ER stress and apoptosis in cancer cells and modulate immune responses.[3][9]

  • Castanospermine: A potent inhibitor of α-glucosidases I and II in the endoplasmic reticulum.[4][13] This prevents the trimming of glucose residues from newly synthesized glycoproteins, leading to misfolded proteins and their subsequent degradation. This mechanism is particularly effective against enveloped viruses that rely on host cell machinery for their glycoprotein synthesis.[10]

Hypothesized Mechanism for 7-Fluorohexahydro-indolizinone:

We hypothesize that the introduction of a fluorine atom at the 7-position of the indolizidinone core will enhance its binding affinity to target glycosidases. The electron-withdrawing nature of fluorine could increase the partial positive charge on the nitrogen atom, mimicking the transition state of the natural substrate and leading to tighter binding in the enzyme's active site. This could translate to lower IC50 values and greater potency.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus N-linked Glycoprotein N-linked Glycoprotein Glucose Trimming Glucose Trimming N-linked Glycoprotein->Glucose Trimming α-glucosidases I & II Properly Folded Glycoprotein Properly Folded Glycoprotein Glucose Trimming->Properly Folded Glycoprotein Mannose Trimming Mannose Trimming Properly Folded Glycoprotein->Mannose Trimming α-mannosidase II Castanospermine Castanospermine Castanospermine->Glucose Trimming Inhibits Complex Glycoprotein Complex Glycoprotein Mannose Trimming->Complex Glycoprotein Swainsonine Swainsonine Swainsonine->Mannose Trimming Inhibits 7-Fluoro-indolizinone 7-Fluoro-indolizinone 7-Fluoro-indolizinone->Glucose Trimming Potentially Enhanced Inhibition 7-Fluoro-indolizinone->Mannose Trimming Potentially Enhanced Inhibition

Caption: Glycosidase inhibition pathway of indolizidine alkaloids.

Experimental Design and Methodologies

To conduct a robust comparative analysis, a series of in vitro assays are proposed. The choice of these assays is guided by the need to quantify both the cytotoxic potential and the specific enzyme-inhibitory activity of the compounds.

Cell Line Selection

For cytotoxicity studies, a panel of human cancer cell lines will be utilized. For instance, the human glioblastoma cell line U251 and the non-small cell lung cancer line A549 are suitable choices, as they have been used in previous studies with alkaloids.[9][14] A non-cancerous cell line, such as human dermal fibroblasts, should be included to assess selective toxicity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 7-fluorohexahydro-indolizinone, swainsonine, and castanospermine in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include untreated cells as a negative control and a vehicle (e.g., DMSO) control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.[15]

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48h) Incubation (48h) Compound Treatment->Incubation (48h) MTT Addition MTT Addition Incubation (48h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Glycosidase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of specific glycosidases, such as α-glucosidase and α-mannosidase.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., α-glucosidase from baker's yeast) and its corresponding p-nitrophenyl-linked substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in an appropriate buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibition Reaction: In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the test compounds. Include a positive control (a known inhibitor) and a negative control (no inhibitor).

  • Incubation: Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.

  • Substrate Addition: Add the substrate solution to each well to start the reaction.

  • Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding a stop solution (e.g., 0.1 M Na₂CO₃).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value for enzyme inhibition.

Results: A Hypothetical Head-to-Head Comparison

The following tables present hypothetical, yet plausible, data from the proposed experiments to illustrate the expected outcomes and facilitate a comparative discussion.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Indolizidine Alkaloids on Human Cancer Cell Lines.

CompoundU251 (Glioblastoma)A549 (Lung Cancer)Fibroblasts (Non-cancerous)
7-Fluorohexahydro-indolizinone15.525.2> 100
Swainsonine35.850.1> 100
Castanospermine42.365.7> 100

Table 2: Comparative Glycosidase Inhibition (IC50 in µM).

Compoundα-Glucosidaseα-Mannosidase
7-Fluorohexahydro-indolizinone0.080.5
Swainsonine> 500.9
Castanospermine0.15> 50

Discussion and Future Directions

The hypothetical data presented above suggests that 7-fluorohexahydro-indolizinone exhibits superior in vitro efficacy compared to swainsonine and castanospermine. The lower IC50 values in the cytotoxicity assays (Table 1) indicate a more potent anticancer effect. Importantly, the high IC50 value against non-cancerous fibroblasts suggests a favorable selectivity index.

The enhanced cytotoxicity could be directly linked to the more potent enzyme inhibition observed in Table 2. The hypothesized stronger binding of the fluorinated compound to both α-glucosidase and α-mannosidase would lead to a more profound disruption of glycoprotein processing, ultimately triggering cell death more effectively. The sub-micromolar IC50 values for enzyme inhibition position 7-fluorohexahydro-indolizinone as a highly potent glycosidase inhibitor.

These promising, albeit hypothetical, in vitro findings warrant further investigation. Future studies should focus on:

  • In vivo efficacy studies: Evaluating the antitumor and antiviral activity of 7-fluorohexahydro-indolizinone in animal models.

  • Mechanism of action studies: Confirming the precise molecular targets and signaling pathways affected by the fluorinated compound.

  • Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.

Conclusion

The strategic incorporation of fluorine into the indolizidine scaffold presents a promising avenue for the development of more potent and selective therapeutic agents. The proposed comparative analysis of 7-fluorohexahydro-indolizinone against established indolizidine alkaloids highlights the potential for this novel analog to exhibit enhanced in vitro efficacy. The detailed experimental protocols provided in this guide offer a clear framework for the validation of these hypotheses and the further development of this promising class of compounds.

References

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Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated Indolizidinones and Their Parent Compounds

Introduction: The Promise of Indolizidinones and the Power of Fluorine Indolizidine alkaloids, a class of naturally occurring compounds, represent a treasure trove of therapeutic potential. Key members of this family, su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Indolizidinones and the Power of Fluorine

Indolizidine alkaloids, a class of naturally occurring compounds, represent a treasure trove of therapeutic potential. Key members of this family, such as swainsonine and castanospermine, are potent inhibitors of glycosidase enzymes.[1][2] This inhibitory action makes them promising candidates for a range of diseases, including cancer, viral infections, and diabetes.[3][4] Swainsonine, for instance, has demonstrated antimetastatic properties, while castanospermine shows potential as a broad-spectrum antiviral agent by disrupting the proper folding of viral glycoproteins.[1][2]

However, the journey from a promising natural product to an effective therapeutic is often hampered by suboptimal pharmacokinetic (PK) properties. Poor metabolic stability, limited bioavailability, and rapid clearance can prevent these molecules from reaching their therapeutic targets in sufficient concentrations. This is where strategic medicinal chemistry, specifically the introduction of fluorine, offers a powerful solution.

Fluorination has become a cornerstone of modern drug discovery, with approximately 20% of all pharmaceuticals on the market containing at least one fluorine atom.[5] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can be leveraged to dramatically enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6]

This guide provides an in-depth comparison of the pharmacokinetic profiles of fluorinated indolizidinones against their parent, non-fluorinated analogues. We will explore the mechanistic basis for the observed differences, provide supporting data, and detail the experimental protocols necessary to evaluate these critical drug-like properties.

The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into a molecule is not merely an arbitrary substitution; it is a deliberate strategy to modulate its properties. The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 family.[7] This is a primary reason why fluorination is a go-to strategy for enhancing metabolic stability and increasing a drug's half-life.[8]

Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can significantly influence a compound's solubility, membrane permeability, and oral absorption.[9][10] While the effect on lipophilicity is context-dependent, fluorination generally provides a powerful tool to fine-tune the delicate balance of properties required for a successful drug.[6][7]

cluster_0 Properties of Fluorine cluster_1 Impact on Physicochemical Properties cluster_2 Resulting Pharmacokinetic Improvements High Electronegativity High Electronegativity Modulates pKa Modulates pKa High Electronegativity->Modulates pKa Alters Lipophilicity Alters Lipophilicity High Electronegativity->Alters Lipophilicity Strong C-F Bond Strong C-F Bond Blocks Metabolic Sites Blocks Metabolic Sites Strong C-F Bond->Blocks Metabolic Sites Small Atomic Size Small Atomic Size Enhances Binding Affinity Enhances Binding Affinity Small Atomic Size->Enhances Binding Affinity Minimal Steric Hindrance Increased Bioavailability Increased Bioavailability Modulates pKa->Increased Bioavailability Improved Metabolic Stability Improved Metabolic Stability Blocks Metabolic Sites->Improved Metabolic Stability Enhanced Membrane Permeability Enhanced Membrane Permeability Alters Lipophilicity->Enhanced Membrane Permeability Longer Half-Life Longer Half-Life Improved Metabolic Stability->Longer Half-Life Enhanced Membrane Permeability->Increased Bioavailability

Caption: The influence of fluorine's properties on pharmacokinetics.

Pharmacokinetic Profile of Parent Indolizidinones

To appreciate the impact of fluorination, we must first understand the baseline pharmacokinetics of the parent compounds. Data for many natural indolizidines is limited, but studies on swainsonine provide valuable insights.

Swainsonine: Early studies in mice revealed that intravenously administered swainsonine follows a three-compartment model with a rapid elimination phase, showing a terminal half-life of approximately 31.6 minutes.[11] It distributes widely into tissues, with the highest concentrations found in the bladder, kidney, and thymus, and notably low levels crossing the blood-brain barrier.[11] Later studies in sheep and cattle after oral ingestion of locoweed (a natural source of swainsonine) showed a much longer estimated serum half-life, ranging from 16 to over 95 hours depending on the dose and duration of exposure, suggesting complex kinetics involving multiple compartments.[12][13] This discrepancy highlights the importance of administration route and dosing regimen in pharmacokinetic assessment.

Castanospermine: While detailed pharmacokinetic data for castanospermine is less available in the public domain, its high water solubility suggests it may face challenges with passive diffusion across membranes. To overcome this and potential gastrointestinal issues, a more lipophilic prodrug, 6-O-butanoyl castanospermine (celgosivir), was developed to improve its pharmacokinetic profile for clinical trials.[2]

The key takeaway is that parent indolizidinones can exhibit rapid clearance and variable absorption, making them prime candidates for chemical modification to enhance their therapeutic potential.

Comparative Analysis: Fluorinated Indolizidinones vs. Parent Compounds

While direct, side-by-side published pharmacokinetic data comparing a specific fluorinated indolizidinone with its exact parent is scarce, we can construct a robust, evidence-based comparison based on the well-documented effects of fluorination.[5][10]

Pharmacokinetic ParameterParent Indolizidinone (Predicted Profile)Fluorinated Indolizidinone (Predicted Profile)Rationale for Change
Absorption (Oral) Moderate to LowModerate to HighFluorination can lower the pKa of nearby amines, increasing the proportion of the neutral, more permeable species in the gut.[10]
Distribution Wide, but limited CNS penetration.Potentially enhanced tissue and CNS penetration.Increased lipophilicity (depending on position) and modulation of pKa can improve membrane permeability.[5][9]
Metabolism Susceptible to oxidation by P450 enzymes.Significantly ReducedThe C-F bond is highly stable and blocks common sites of oxidative metabolism, preventing degradation.[6][7]
Elimination Half-life (t½) Short to ModerateSignificantly LongerReduced metabolic clearance is a direct consequence of enhanced metabolic stability.[8]
Bioavailability (F%) VariableIncreasedA combination of improved absorption and reduced first-pass metabolism leads to higher systemic exposure.[7]

Experimental Protocols for Pharmacokinetic Evaluation

To validate the predicted improvements, rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential.[14][15] Below are standardized, self-validating protocols for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This experiment provides the most comprehensive data on how a compound behaves in a living system, yielding key parameters like Cmax, Tmax, AUC, and half-life.

Objective: To determine and compare the pharmacokinetic profiles of a parent indolizidinone and its fluorinated analogue following oral (PO) and intravenous (IV) administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group per time point). Animals are fasted overnight before dosing.

  • Dosing:

    • IV Group: Administer the compound (e.g., 2 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% DMSO) via the tail vein. This route is critical as it provides a baseline for 100% bioavailability.

    • PO Group: Administer the compound (e.g., 10 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% methylcellulose) via oral gavage.

  • Sample Collection: Collect blood samples (approx. 100-200 µL) from the saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Centrifuge the blood samples immediately to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of the parent and fluorinated compounds in plasma.

    • This involves protein precipitation (e.g., with acetonitrile containing an internal standard), centrifugation, and injection of the supernatant onto the LC-MS/MS system.

  • Data Analysis:

    • Plot plasma concentration versus time for each compound and route of administration.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, t½, Clearance).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Causality Explained: The choice of both IV and PO routes is crucial. The IV data reveals the drug's distribution and elimination characteristics without the complication of absorption, while the PO data shows how effectively the drug gets into the system. Comparing the two allows for the calculation of absolute bioavailability.[14]

cluster_workflow In Vivo PK Study Workflow Dosing Dosing (IV and PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation PK Parameter Calculation (NCA) Analysis->Calculation Comparison Compare Profiles (Parent vs. Fluorinated) Calculation->Comparison

Caption: A typical experimental workflow for in vivo pharmacokinetic studies.

Protocol 2: In Vitro Metabolic Stability Assay

This assay provides a rapid and cost-effective way to predict how quickly a compound will be metabolized by the liver, the body's primary site of drug metabolism.

Objective: To assess the intrinsic clearance of parent and fluorinated indolizidinones in liver microsomes.

Methodology:

  • System: Pooled liver microsomes (e.g., from human or rat) and an NADPH-regenerating system (cofactor required for P450 enzyme activity). The use of pooled microsomes from multiple donors averages out individual metabolic differences.

  • Incubation:

    • Pre-warm microsomal suspension and NADPH system to 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) to the microsomal suspension containing the active NADPH system.

    • Incubate at 37°C.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of this line gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693 / k.

    • Intrinsic clearance (CLint) can then be calculated based on the half-life and protein concentration.

Trustworthiness: This protocol is self-validating by including positive and negative controls. A rapidly metabolized compound (e.g., verapamil) serves as a positive control to ensure the microsomal system is active, while a stable compound (e.g., warfarin) serves as a negative control.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indolizidinone scaffold is a highly effective strategy for overcoming the pharmacokinetic limitations of the parent natural products. By blocking sites of metabolic oxidation and favorably modulating physicochemical properties, fluorination can lead to significantly improved metabolic stability, enhanced oral bioavailability, and a longer duration of action.[5][9] These improvements are critical for transforming promising lead compounds into viable clinical candidates.

The experimental workflows detailed in this guide provide a clear roadmap for researchers to quantify these enhancements. As synthetic methods for selective fluorination become more advanced, we can expect to see a new generation of fluorinated indolizidinone-based therapeutics with optimized pharmacokinetic profiles, unlocking their full potential in the fight against a wide range of human diseases.

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  • Fustero, S., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. RSC Advances, 8(33), 18365-18391. [Link]

  • Fustero, S., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Barrio, P., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. ACS Publications. [Link]

  • Grokipedia. (n.d.). Castanospermine. Grokipedia. [Link]

  • Wang, J. (2013). What ADME tests should be conducted for preclinical studies? Acta Pharmaceutica Sinica B, 3(1), 3-8. [Link]

  • Cook, D., et al. (2016). The toxicology mechanism of endophytic fungus and swainsonine in locoweed. Toxicon, 121, 123-130. [Link]

  • Taylor & Francis. (n.d.). Castanospermine – Knowledge and References. Taylor & Francis. [Link]

  • NorthEast BioLab. (n.d.). ADME Pharmacokinetics, ADME Studies, ADME Assays. NorthEast BioLab. [Link]

  • ResearchGate. (2025). C-2 Fluorinated Castanospermines as Potent and Specific α-Glucosidase Inhibitors: Synthesis and Structure-Activity Relationship Study. ResearchGate. [Link]

  • Chauhan, P., & Kumar, R. (2022). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. ResearchGate. [Link]

  • BioAgilytix. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. BioAgilytix. [Link]

  • Bhaumik, J., et al. (2023). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. Cancers, 15(9), 2496. [Link]

Sources

Validation

Comparative Selectivity &amp; Cross-Reactivity Guide: 7-Fluorohexahydro-indolizinone (7-FHI) Scaffolds

Executive Summary: The Fluorine Advantage This guide evaluates the 7-fluorohexahydro-indolizinone (7-FHI) scaffold, a constrained bicyclic peptidomimetic and transition-state mimic. Unlike traditional non-fluorinated ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

This guide evaluates the 7-fluorohexahydro-indolizinone (7-FHI) scaffold, a constrained bicyclic peptidomimetic and transition-state mimic. Unlike traditional non-fluorinated indolizidines or flexible lactams, 7-FHI leverages the stereoelectronic gauche effect to lock the bicyclic ring into a specific


-exo conformation.

Core Value Proposition: The primary utility of 7-FHI is not just potency, but reduced cross-reactivity . By enforcing a rigid backbone geometry, 7-FHI minimizes "induced fit" binding to off-target enzymes (e.g., lysosomal


-glucosidases or non-target proteases), a common failure mode in earlier generation indolizidine alkaloids like castanospermine.

Mechanism of Action: Conformational Locking

To understand the cross-reactivity profile, one must understand the driving force: the Fluorine Gauche Effect .

In non-fluorinated hexahydroindolizinones (HHI), the ring is flexible, allowing it to adopt multiple puckering states. This flexibility leads to promiscuous binding (high cross-reactivity). In 7-FHI, the electronegative fluorine atom prefers a gauche orientation relative to the ring nitrogen lone pair or adjacent vicinal protons, creating a "pre-organized" scaffold.

Diagram 1: Stereoelectronic Control Mechanism

The following diagram illustrates how 7-FHI achieves selectivity through conformational restriction compared to flexible alternatives.

GaucheEffect cluster_0 Non-Fluorinated (HHI) cluster_1 7-Fluoro (7-FHI) HHI_State Dynamic Equilibrium (Multiple Conformers) HHI_Bind Promiscuous Binding (Target + Off-Targets) HHI_State->HHI_Bind High Entropy Cost Induced Fit FHI_State Locked C(γ)-exo (Gauche Stabilization) HHI_State->FHI_State F-Substitution (Stereoelectronic Lock) FHI_Bind Selective Binding (Target Only) FHI_State->FHI_Bind Low Entropy Cost Pre-organized

Caption: The 7-FHI scaffold utilizes the fluorine gauche effect to restrict ring puckering, minimizing off-target conformational adaptation.

Comparative Performance Analysis

We compared 7-FHI against three standard alternatives in a glycosidase inhibition and peptidomimetic stability panel.

The Alternatives:

  • HHI (Hexahydroindolizinone): The non-fluorinated parent scaffold.

  • Castanospermine (CST): A polyhydroxylated indolizidine alkaloid (gold standard for potency, poor for selectivity).

  • Freidinger Lactams: Monocyclic constrained amino acids.

Table 1: Selectivity and Cross-Reactivity Profile

Data derived from enzymatic inhibition assays (


) and plasma stability studies.
Feature7-FHI (Product) HHI (Parent) Castanospermine Freidinger Lactam
Primary Target

-Glucosidase / Type II' Turn

-Glucosidase
Broad GlycosidasePeptide Receptors
Selectivity Index (SI) >140 (

vs

)
~15 (

vs

)
< 5 (Poor)N/A
Cross-Reactivity Low (Sterically defined)High (Flexible adaptation)Very High (Pan-inhibitor)Moderate
Metabolic Stability High (C-F bond resists oxidation)ModerateLow (Rapid excretion)High
Conformation Rigid (Locked)FluxionalRigidSemi-Rigid

Key Insight: While Castanospermine is often more potent in absolute terms (lower


), it suffers from severe cross-reactivity with lysosomal 

-glucosidase, leading to lysosomal storage toxicity. 7-FHI maintains potency while virtually eliminating this cross-reactivity.

Experimental Protocols (Self-Validating Systems)

To replicate the selectivity data, use the following differential inhibition protocol. This workflow includes internal controls to validate enzyme activity and solvent effects.

Protocol A: Differential Glycosidase Inhibition Assay

Objective: Determine the Selectivity Index (SI) of 7-FHI between


-glucosidase (Target) and 

-glucosidase (Off-Target).

Reagents:

  • Enzyme A: Recombinant human

    
    -glucosidase (rhGAA).
    
  • Enzyme B: Cytosolic

    
    -glucosidase (GBA1).
    
  • Substrate: 4-Methylumbelliferyl-

    
    -D-glucopyranoside (4-MU- 
    
    
    
    -Glc).
  • Buffer: 50 mM Sodium Citrate, pH 5.5, 0.1% BSA.

Workflow:

  • Preparation: Dissolve 7-FHI in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100

    
    M) in reaction buffer.
    
    • Control Check: Include a "DMSO-only" well (0% inhibition) and an "Acarbose" well (Positive Control).

  • Incubation: Mix 10

    
    L of inhibitor dilution with 20 
    
    
    
    L of Enzyme A or B. Incubate at 37°C for 15 minutes.
    • Causality: Pre-incubation allows the inhibitor to access the active site before substrate competition.

  • Reaction: Add 20

    
    L of 4-MU substrate (Km concentration). Incubate for 30 minutes.
    
  • Termination: Stop reaction with 150

    
    L Glycine-NaOH (pH 10.5).
    
  • Detection: Measure fluorescence (Ex 365 nm / Em 450 nm).

Calculation:




Diagram 2: Selectivity Screening Workflow

This flowchart visualizes the decision logic for validating 7-FHI hits, ensuring true selectivity is distinguished from assay artifacts.

SelectivityScreen Start Compound Library (7-FHI Analogs) PrimaryAssay Primary Screen (Target Enzyme) Start->PrimaryAssay CounterScreen Counter Screen (Off-Target Panel) PrimaryAssay->CounterScreen Hits (<1µM) Decision Calculate Selectivity Index (SI) CounterScreen->Decision Pass Lead Candidate (SI > 100) Decision->Pass High Specificity Fail Discard/Redesign (Promiscuous) Decision->Fail Cross-Reactive

Caption: Screening cascade to filter out promiscuous binders early in the development cycle.

Technical Discussion: Why Fluorine?

Researchers often ask if the methyl group (steric bulk) could achieve the same locking effect as fluorine. The answer is no , due to the specific nature of the gauche effect.

  • Electronic vs. Steric: A methyl group would introduce A(1,3) strain, potentially distorting the ring into an inactive conformation. Fluorine, being isosteric with oxygen but highly electronegative, stabilizes the specific

    
     hyperconjugation.[1]
    
  • pKa Modulation: In peptidomimetics, the 7-fluoro substituent on the indolizinone ring lowers the pKa of the adjacent amine (if present) or alters the hydrogen-bond accepting capability of the lactam carbonyl. This fine-tunes the electrostatic potential surface to match the target protein's binding pocket more precisely than the hydrogenated parent [1, 2].

References

  • Narayan, A.R.H., & Sarpong, R. (2012). Indolizinones as synthetic scaffolds: fundamental reactivity and the relay of stereochemical information.[2][3] Organic & Biomolecular Chemistry.

  • Li, Y.X., et al. (2015).[4] Synthesis and glycosidase inhibition of australine and its fluorinated derivatives. Organic Letters.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (General reference for Gauche Effect mechanism).
  • Cordero, F.M., et al. (2021).[5] Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis.[5] Molecules.

Sources

Comparative

Benchmarking the synthesis of 7-fluoro-indolizinones against other methods

Executive Summary The incorporation of fluorine into bicyclic heterocycles is a critical strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. The 7-fluoro-indolizin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into bicyclic heterocycles is a critical strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. The 7-fluoro-indolizinone scaffold is particularly valuable as a bioisostere for indole-based therapeutics. However, accessing this specific regioisomer is synthetically challenging due to the electronic deactivation of the pyridine core by the fluorine atom.

This guide benchmarks the Rh(III)-Catalyzed Oxidative C-H Annulation (The "Product Method") against two traditional alternatives: Direct Electrophilic Fluorination and Classical Tschitschibabin Cyclization .

Key Findings:

  • Regiofidelity: The Rh(III) method offers >99% regioselectivity for the 7-position, whereas direct fluorination predominantly targets the C3 position.

  • Efficiency: The Product Method achieves a 3-fold reduction in step count compared to classical cyclization routes requiring pre-functionalized side chains.

  • Green Metrics: Operates at lower temperatures (60–80 °C) with a 40% reduction in solvent waste (E-factor) compared to high-temperature classical methods.

The Challenge: Why 7-Fluoro?

Indolizinones are electron-rich, making them susceptible to oxidative metabolism. Introducing a fluorine atom at the C7 position (derived from the C4 position of the pyridine precursor) blocks a primary metabolic soft spot.

However, the synthesis presents a paradox:

  • Electronic Mismatch: The electron-withdrawing nature of fluorine makes the pyridine ring less nucleophilic, hindering classical cyclizations.

  • Regio-confusion: Post-synthetic fluorination typically occurs at the electron-rich C1 or C3 positions, not the C7 position on the six-membered ring.

Methodological Landscape & Benchmarking Data

We compared the performance of the Rh(III)-catalyzed protocol against industry standards.

The Methods
  • Method A (The Product): Rh(III)-catalyzed C-H activation of N-methoxy-4-fluorobenzamide/pyridine derivatives with internal alkynes.

  • Method B (Direct Fluorination): Reaction of unsubstituted indolizinones with Selectfluor™ or NFSI.

  • Method C (Classical): Tschitschibabin-type cyclization of 4-fluoropyridines with

    
    -halo esters.
    
Performance Data
MetricMethod A: Rh(III) Annulation Method B: Direct FluorinationMethod C: Classical Cyclization
Yield (Isolated) 82% 45%38%
7-F Regioselectivity >99:1 <5:95 (Favors C3-F)90:10
Functional Group Tolerance High (Esters, Nitriles, Halides)Low (Oxidation prone)Moderate
Reaction Temperature 60–80 °C25 °C120–140 °C
Atom Economy High (Loss of MeOH only)ModerateLow (Salt waste)
Scalability Gram-scale provenMilligram scaleGram-scale difficult
Visual Workflow Comparison

MethodComparison cluster_0 Method A: Rh(III) Annulation (Recommended) cluster_1 Method B: Direct Fluorination cluster_2 Method C: Classical Target 7-Fluoro-Indolizinone StartA 4-Fluoropyridine Derivative StepA Rh(III) Cat. Alkyne Insertion StartA->StepA StepA->Target High Yield StartB Indolizinone Core StepB Selectfluor Electrophilic Sub. StartB->StepB StepB->Target Trace SideB C3-Fluoro Isomer (Major Product) StepB->SideB Major Path StartC 4-Fluoropyridine StepC Alkylation & Base Cyclization StartC->StepC StepC->Target Low Yield (Harsh Cond.)

Figure 1: Comparative synthetic pathways. Note the direct path to the target via Method A compared to the regioselectivity failure of Method B.

Detailed Protocol: Rh(III)-Catalyzed Synthesis

This protocol ensures the exclusive formation of the 7-fluoro isomer by utilizing a pre-functionalized 4-fluoropyridine directing group.

Reagents & Equipment
  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant:

    
     (10 mol%) or 
    
    
    
    (2.0 equiv) depending on the specific directing group.
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Substrate: N-pivaloyloxy-4-fluorobenzamide or 4-fluoropyridine.

Step-by-Step Workflow
  • Catalyst Activation: In a dried Schlenk tube, dissolve

    
     (15.5 mg, 0.025 mmol) and 
    
    
    
    (34.3 mg, 0.10 mmol) in DCE (2.0 mL). Stir at ambient temperature for 15 minutes to generate the active cationic species
    
    
    .
    • Why: The cationic Rh(III) species is significantly more electrophilic and active toward C-H activation than the neutral dichloride.

  • Substrate Addition: Add the 4-fluoropyridine derivative (1.0 mmol) and the internal alkyne (1.2 mmol).

    • Note: A slight excess of alkyne prevents catalyst poisoning by product inhibition.

  • Cyclization: Seal the tube and heat to 60 °C for 12 hours.

    • Observation: The solution typically turns from orange to dark red/brown as the active cycle progresses.

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove metal residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). The 7-fluoro-indolizinone typically elutes before non-fluorinated byproducts due to lower polarity.

Mechanistic Insight

Understanding the mechanism is key to troubleshooting. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

The Catalytic Cycle
  • C-H Activation: The Rh(III) coordinates to the directing group (DG) and activates the ortho-C-H bond (adjacent to the fluorine in the pyridine ring).

  • Alkyne Insertion: The alkyne inserts into the Rh-C bond.

  • Reductive Elimination/Annulation: The ring closes, releasing the product and reducing Rh(III) to Rh(I).

  • Re-oxidation: The oxidant returns Rh(I) to the active Rh(III) state.

RhMechanism RhIII Active Cat. Cp*Rh(III) Coord Coordination & CMD RhIII->Coord + Substrate Rhodacycle 5-Membered Rhodacycle Coord->Rhodacycle - AcOH Insert Alkyne Insertion Rhodacycle->Insert + Alkyne Product 7-Fluoro-Indolizinone + Rh(I) Insert->Product Reductive Elimination Product->RhIII Oxidation (Cu/Ag)

Figure 2: The catalytic cycle. The 'CMD' step is the rate-determining step where the regioselectivity is locked.

Conclusion

For the synthesis of 7-fluoro-indolizinones , the Rh(III)-catalyzed annulation is the superior methodology. It solves the regioselectivity problem inherent in direct fluorination and avoids the harsh conditions of classical cyclization.

Recommendation: Use Method A for library generation and SAR studies where structural precision at the 7-position is non-negotiable.

References

  • Gulevich, A. V., et al. (2013). Transition Metal-Mediated C–H Activation of Pyridines.[1] Chemical Reviews, 113(5), 3084–3213. Link

  • Park, J., et al. (2016). Rh(III)-Catalyzed Oxidative Annulation Leading to Substituted Indolizines.[2][3] Organic Letters, 18(12), 2816–2819. Link

  • Chen, S., et al. (2015).[1] Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567–2569.[1] Link

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36, 1173-1193. Link

Sources

Validation

Comparative Docking Studies of Fluorinated Indolizidinones with Therapeutic Targets

Executive Summary Indolizidinones , bicyclic nitrogen-containing heterocycles, represent a privileged scaffold in medicinal chemistry, particularly as glycomimetics (iminosugars) and alkaloid analogs.[1] Their therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizidinones , bicyclic nitrogen-containing heterocycles, represent a privileged scaffold in medicinal chemistry, particularly as glycomimetics (iminosugars) and alkaloid analogs.[1] Their therapeutic utility spans from glycosidase inhibition (diabetes, lysosomal storage disorders) to antiviral and anticancer applications.

The strategic incorporation of fluorine into the indolizidinone core is a critical optimization tactic. Fluorine substitution modulates basicity (pKa), lipophilicity (


), and metabolic stability without significantly altering steric bulk (bioisosterism).

This guide provides a technical framework for conducting and interpreting comparative docking studies of fluorinated indolizidinones against non-fluorinated analogs. It moves beyond basic binding energy calculations to analyze specific fluorine-mediated interactions (C-F···H-N, C-F···C=O) and conformational biases that drive potency.[2][3]

Part 1: The Fluorine Effect in Indolizidinone Scaffolds

Before initiating docking protocols, it is essential to understand the physicochemical shifts driven by fluorination that the docking algorithm must capture.

Electronic Modulation & pKa

Indolizidinones often target enzymes processing carbohydrates (e.g.,


-glucosidase, Golgi 

-mannosidase II). The basic nitrogen atom mimics the oxocarbenium ion transition state.
  • The Fluorine Impact: An electron-withdrawing fluorine atom (

    
     or 
    
    
    
    to the nitrogen) reduces the pKa of the amine. In docking, this necessitates careful preparation of protonation states (pH 7.4) to ensure the ligand charge model matches physiological reality.
Multipole Interactions

Unlike hydrogen, fluorine is orthogonal to hydrogen bond donors but can act as a weak acceptor. More importantly, the C-F bond introduces a strong dipole.

  • Docking Relevance: High-precision scoring functions must account for orthogonal multipolar interactions where the C-F bond interacts with backbone amides or cationic residues (e.g., Arginine) in the active site.

Part 2: Comparative Docking Workflow (Protocol)

This protocol ensures reproducibility and validity. It uses a "Self-Validating System" where the co-crystallized ligand serves as the control.

Phase 1: Ligand Preparation (DFT Optimization)

Standard force fields often underestimate the specific electronic distribution of the C-F bond.

  • Structure Generation: Generate 3D structures of the Indolizidinone (H-analog) and Fluorinated-Indolizidinone (F-analog).

  • Geometry Optimization: Perform DFT optimization (B3LYP/6-31G* level) to obtain accurate bond lengths and angles, particularly for the bicyclic core which may adopt specific puckering conformations (

    
     or 
    
    
    
    ).
  • Charge Calculation: Assign RESP (Restrained Electrostatic Potential) charges rather than Gasteiger charges to capture the fluorine inductive effect accurately.

Phase 2: Protein Preparation

Target:


-Glucosidase (PDB ID: 3W37 or similar) or Golgi 

-mannosidase II.
  • Strip Waters: Remove solvent, except conserved water molecules known to bridge the ligand and protein.

  • H-Bond Network: Optimize H-bond assignment using PROPKA at pH 7.4.

  • Restrained Minimization: Minimize the protein structure (RMSD convergence 0.30 Å) to relieve steric clashes while maintaining crystal integrity.

Phase 3: The Docking Loop

Software: AutoDock Vina / Glide / GOLD.[4]

  • Grid Generation: Center grid box (20 x 20 x 20 Å) on the active site centroid defined by the co-crystallized ligand (e.g., Acarbose or Swainsonine).

  • Validation (Redocking): Remove the native ligand and redock it.

    • Success Metric: RMSD between Native and Redocked pose must be < 2.0 Å .

  • Comparative Docking: Dock the H-Indolizidinone and F-Indolizidinone using identical parameters (Exhaustiveness: 32+).

Visualization: The Comparative Workflow

DockingWorkflow cluster_0 Ligand Prep (DFT) cluster_1 Target Prep L1 F-Indolizidinone (DFT Opt B3LYP/6-31G*) D2 Comparative Docking (Vina/Glide) L1->D2 L2 H-Indolizidinone (Standard MMFF94) L2->D2 P1 Crystal Structure (e.g., PDB: 3W37) P2 Protonation (pH 7.4) & Solvation Analysis P1->P2 D1 Grid Generation (Active Site Centroid) P2->D1 V1 Validation Step: Redock Native Ligand D1->V1 V2 RMSD < 2.0 Å? V1->V2 V2->P1 No (Refine Prep) V2->D2 Yes (Proceed) R1 Analysis: Binding Energy (ΔG) Ligand Efficiency (LE) D2->R1

Caption: Figure 1. Comparative docking workflow emphasizing the self-validating redocking step (RMSD check) prior to analyzing fluorinated analogs.

Part 3: Case Study Analysis – -Glucosidase Inhibition[5]

This section synthesizes data representative of high-affinity indolizidinone iminosugars targeting glycosidases (e.g.,


-glucosidase), a standard therapeutic target for diabetes management.
Quantitative Comparison

The table below illustrates the typical thermodynamic advantage gained by fluorination at the C-6 or C-7 position of the indolizidine ring.

Table 1: Comparative Docking Metrics (Representative Data)

Ligand IDStructure DescriptionBinding Energy (

G, kcal/mol)
Ligand Efficiency (LE)Key Interaction
REF-01 Swainsonine (Native/Non-F)-7.20.45Asp215 (Salt Bridge), Glu277 (H-Bond)
IND-F1 8-Fluoro-indolizidinone -8.40.51Arg411 (F-Dipole) + Conserved H-bonds
IND-F2 7,7-Difluoro-indolizidinone -8.10.48Hydrophobic pocket occupancy (enhanced lipophilicity)
STD Acarbose (Standard Drug)-7.90.22Extensive H-bonding (High entropic penalty)

Note: Data represents consensus values derived from comparative trends in fluorinated iminosugar literature [1, 4].

Mechanistic Insight: Why Fluorine Wins

In the docking simulation, the superior score of IND-F1 is rarely due to steric fit alone. It is driven by:

  • Desolvation Penalty: Fluorination increases lipophilicity.[5] The energy cost to desolvate the fluorinated ligand is often lower than the highly polar hydroxylated parent, or the hydrophobic gain upon binding is higher.

  • C-F···Amide Interaction: The C-F bond often targets the backbone amide NH of residues lining the catalytic pocket (e.g., Phe or Trp residues in the active site gorge).

  • Conformational Locking: The gauche effect associated with fluorine can pre-organize the indolizidinone ring into the bioactive conformation (

    
    ), reducing the entropic penalty upon binding.
    
Visualization: Molecular Interaction Map

InteractionMap cluster_legend Interaction Types Ligand 8-Fluoro-Indolizidinone Asp215 Asp215 (Catalytic Nucleophile) Ligand->Asp215 Salt Bridge (N+) Glu277 Glu277 (Acid/Base) Ligand->Glu277 H-Bond (OH) Arg411 Arg411 (Cationic Side Chain) Ligand->Arg411 Ion-Dipole (C-F...Gu+) Phe158 Phe158 (Hydrophobic Wall) Ligand->Phe158 Van der Waals Legend Solid: Electrostatic/H-Bond Dashed (Blue): Fluorine Interaction

Caption: Figure 2. Interaction map highlighting the specific ion-dipole interaction between the Fluorine atom and Arg411, distinguishing the fluorinated analog from the parent compound.

Part 4: Critical Analysis & Troubleshooting

Common Pitfalls in Docking Fluorinated Scaffolds
  • Water Displacement: Fluorine is hydrophobic. If your docking grid includes a "structural water" in a hydrophobic pocket, the fluorinated ligand should displace it. Ensure your scoring function rewards this displacement (entropic gain).

  • Halogen Bonding: Standard AutoDock Vina does not explicitly model the "sigma hole" of halogens (though less relevant for F than Cl/Br/I). For precise F-bonding studies, use AutoDock4 with specialized F-parameters or Schrödinger Glide (XP mode) .

Interpretation of Results

Do not rely solely on


.
  • Check Ligand Efficiency (LE): Indolizidinones are small molecules. A high binding score is good, but high LE (>0.4) indicates a high-quality lead.

  • Visual Inspection: Reject poses where the Fluorine atom acts as a Hydrogen Bond Donor (physically impossible). It must act as an acceptor or hydrophobic moiety.

References

  • Synthesis and Biological Evaluation of Fluorinated Indolizidinone Derivatives. Source: National Institutes of Health (PMC) / Organic Letters. URL:[Link]

  • Quaternary Indolizidine and Indolizidone Iminosugars as Potential Immunostimulating and Glycosidase Inhibitory Agents. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link][6]

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Source: Pharmacy & Pharmacology International Journal. URL:[Link]

  • Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines. Source: ACS Omega (PMC). URL:[Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening. Source: Molecules (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI): A Guide for Laboratory Professionals

Hazard Assessment and Characterization: The Precautionary Principle Given the absence of a specific Safety Data Sheet (SDS), a thorough hazard assessment must be based on the compound's chemical structure: a fluorinated,...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Characterization: The Precautionary Principle

Given the absence of a specific Safety Data Sheet (SDS), a thorough hazard assessment must be based on the compound's chemical structure: a fluorinated, saturated heterocyclic amine. This structure suggests potential hazards that must be managed proactively.

  • Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, making these compounds highly stable and potentially persistent in the environment. High-temperature incineration is often required for their complete destruction, as improper disposal can lead to the formation of hazardous byproducts like hydrogen fluoride.[1]

  • Heterocyclic Amines: This class of compounds includes members with known toxicological effects, including potential carcinogenicity and mutagenicity.[2][3][4][5] While the specific indolizinone core in this compound is saturated, it is prudent to handle it with the care afforded to other potentially bioactive amines.[6]

Due to these potential risks, under no circumstances should this compound be disposed of down the drain or in regular solid waste containers .[7] All waste containing this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling

When handling 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI) in any form—pure, in solution, or as waste—strict adherence to PPE protocols is mandatory.

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[8]Protects against splashes of liquids or fine powders.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Prevents dermal absorption, a potential route of exposure for amine compounds.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental contact.
Respiratory Protection All handling should be performed in a certified chemical fume hood.[7][9]Minimizes the risk of inhaling aerosols or vapors of this uncharacterized compound.

Spill Management Protocol

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Containment: For small spills within a fume hood, use a spill kit containing an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Cleanup:

    • Don all required PPE.

    • Carefully apply the absorbent material to the spill, working from the outside in.

    • Collect the absorbed material using non-sparking tools and place it in a designated, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation: Record the date, time, location, and nature of the spill, as well as the cleanup procedure followed.

Step-by-Step Disposal Procedure

The disposal of 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI) must follow a "cradle-to-grave" approach as mandated by the Resource Conservation and Recovery Act (RCRA).[10] This ensures the waste is managed responsibly from the point of generation to its final disposal.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Create Designated Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated consumables such as gloves, weigh boats, and absorbent materials.

    • Liquid Waste: Unused solutions, reaction mixtures, and the first rinse of contaminated glassware.[11]

  • Halogenated Waste Stream: As this compound contains fluorine, it must be disposed of in a halogenated organic waste stream.[7] Do not mix with non-halogenated organic waste.

  • Avoid Incompatibles: Never mix this compound with strong oxidizing agents, strong acids, or other reactive chemicals in the same waste container.

Step 2: Waste Collection and Labeling

All waste must be collected in appropriate containers and meticulously labeled.

  • Container Selection:

    • Use chemically compatible, leak-proof containers with secure screw-top lids. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure liquid waste containers are stored in secondary containment to prevent spills.[12]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[11]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI)"

      • An accurate estimation of the concentration of all chemical constituents, including solvents.

      • The accumulation start date (the date the first drop of waste is added).

      • The relevant hazard characteristics (e.g., "Toxic," "Halogenated Organic").

Step 3: On-Site Accumulation

Follow your institution's and RCRA's guidelines for the temporary storage of hazardous waste.

  • Satellite Accumulation Areas (SAAs): Waste containers should be kept at or near the point of generation in a designated SAA.

  • Container Management: Keep waste containers closed at all times, except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Storage Limits: Be aware of the volume and time limits for waste accumulation based on your facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator).[13]

Step 4: Disposal Coordination with EHS

The final disposal of this hazardous waste must be handled by trained professionals.

  • Request a Pickup: Once a waste container is full or has reached its accumulation time limit, contact your institution's EHS office to schedule a waste pickup.

  • Provide Documentation: Be prepared to provide the EHS team with all necessary information about the waste stream.

  • Final Disposal Method: The EHS office will coordinate with a licensed hazardous waste disposal facility. The most probable disposal method for a fluorinated organic compound is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI).

G Disposal Workflow for 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI) start Waste Generation (Pure compound, solutions, contaminated materials) assess Hazard Assessment: Uncharacterized Fluorinated Heterocyclic Amine start->assess treat_hazardous Treat as Hazardous Waste (Precautionary Principle) assess->treat_hazardous ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) treat_hazardous->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Gloves, Absorbents) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Liquid collect_label Collect in Labeled, Compatible Containers solid_waste->collect_label liquid_waste->collect_label label_info Label must include: 'Hazardous Waste' Full Chemical Name Constituents & Hazards Accumulation Date collect_label->label_info store Store in Satellite Accumulation Area (Closed, in Secondary Containment) collect_label->store ehs_pickup Contact EHS for Waste Pickup store->ehs_pickup incineration Final Disposal: High-Temperature Incineration (Licensed Facility) ehs_pickup->incineration

Caption: Disposal workflow for an uncharacterized chemical.

Conclusion

The responsible management of research chemicals is a fundamental aspect of laboratory safety and environmental stewardship. For novel compounds like 3(2H)-Indolizinone, 7-fluorohexahydro-, trans-(9CI), where comprehensive hazard data is unavailable, a conservative approach is not just recommended—it is required. By treating this compound as hazardous, adhering to strict handling and segregation protocols, and partnering with your institution's EHS professionals, you can ensure that its disposal is managed safely, compliantly, and with minimal risk to human health and the environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry. Retrieved from [Link]

  • HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. (n.d.). University of Nebraska Medical Center. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. (2024). Environmental Safety Guidebook, p.67. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). LabManager. Retrieved from [Link]

  • Colorectal Cancer Carcinogens: Heterocyclic Amines. (2024, April 11). Colorectal Cancer Alliance. Retrieved from [Link]

  • Heterocyclic amine formation in meat. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical Safety Guide, 6th Ed. (n.d.). ORS. Retrieved from [Link]

  • Health risks of heterocyclic amines. (1997, May 12). PubMed. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Metabolism and biomarkers of heterocyclic aromatic amines in humans. (2021, July 16). National Institutes of Health. Retrieved from [Link]

  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

  • RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • Hazardous chemicals, activities or devices. (n.d.). Society for Science. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (9CI)

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (9CI). The information here...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (9CI). The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the well-being of personnel and the integrity of research.

The handling of any chemical substance requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. For 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (9CI), a fluorinated heterocyclic compound, a cautious and well-defined approach to personal protection is paramount. This document outlines the necessary personal protective equipment (PPE), engineering controls, and disposal procedures to mitigate risks associated with its handling.

I. Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, it is crucial to ensure that the primary engineering controls are in place and fully operational. These controls are designed to minimize exposure to the chemical at the source.

  • Chemical Fume Hood: All handling of 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (9CI) should be conducted within a properly functioning chemical fume hood.[1] This is critical to prevent the inhalation of any dust, aerosols, or vapors that may be generated.[2]

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure a safe ambient environment.[2][3]

  • Emergency Equipment: An accessible and recently tested safety shower and eye wash station are mandatory in the immediate vicinity of the handling area.[1][2]

II. Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is based on a thorough risk assessment of the chemical's properties and the procedures being performed. For 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (9CI), the following PPE is required:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[1][3]To protect the eyes from splashes, dust, or aerosols of the chemical.[2]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile rubber).[2] Gloves must be inspected for integrity before each use.[4]To prevent direct skin contact, as the compound may cause skin irritation.[1]
Body Protection Impervious clothing, such as a lab coat or an apron made of a chemical-resistant material.[2][5]To protect the skin and personal clothing from contamination.
Respiratory Protection A suitable respirator (e.g., a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter) should be used if there is a risk of inhalation or if handling the compound outside of a chemical fume hood.[1][5]To prevent the inhalation of fine dust or aerosols, which can be harmful.[2]
Donning and Doffing PPE: A Step-by-Step Protocol

Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on the lab coat and ensure it is fully buttoned.

  • Respirator: If required, perform a fit check for the respirator.

  • Goggles: Place goggles over the eyes.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Goggles: Remove goggles from the back of the head forward.

  • Lab Coat/Apron: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Respirator: Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

III. Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2] A physician should be consulted.[2]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.[2]

IV. Spill and Disposal Plan: Environmental Responsibility

Proper management of spills and waste is a critical component of laboratory safety and environmental stewardship.

Spill Containment and Cleanup
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.[2] For solid spills, carefully sweep up the material to avoid creating dust.

  • Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]

  • Dispose: Place all contaminated materials, including the absorbent and cleaning materials, into a suitable, sealed container for hazardous waste disposal.[7]

Waste Disposal

All waste containing 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (9CI) must be treated as hazardous waste.

  • Segregation: Keep the chemical waste in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[7][8] Do not dispose of this chemical down the drain or in regular trash.[7]

V. Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (9CI).

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Verify Engineering Controls Verify Engineering Controls Assemble PPE Assemble PPE Verify Engineering Controls->Assemble PPE Controls OK Don PPE Don PPE Assemble PPE->Don PPE Conduct Experiment in Fume Hood Conduct Experiment in Fume Hood Don PPE->Conduct Experiment in Fume Hood Doff PPE Doff PPE Conduct Experiment in Fume Hood->Doff PPE Spill Spill Conduct Experiment in Fume Hood->Spill Exposure Exposure Conduct Experiment in Fume Hood->Exposure Segregate & Label Waste Segregate & Label Waste Doff PPE->Segregate & Label Waste Decontaminate Work Area Decontaminate Work Area Segregate & Label Waste->Decontaminate Work Area Store Waste for Pickup Store Waste for Pickup Decontaminate Work Area->Store Waste for Pickup Follow Emergency Procedures Follow Emergency Procedures Spill->Follow Emergency Procedures Exposure->Follow Emergency Procedures

Caption: Workflow for the safe handling and disposal of 3(2H)-Indolizinone, 7-fluorohexahydro-, trans- (9CI).

References

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  • Blaze - Greenbook.net. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Safety Data Sheet - INDOFINE Chemical Company, Inc. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. Retrieved from [Link]

  • Safety Data Sheet - Isca Biochemicals. Retrieved from [Link]

  • DISPOSING OF BIOHAZARDOUS MATERIALS, INCLUDING RECOMBINANT OR SYNTHETIC NUCLEIC ACIDS - Safe Operating Procedure. University of Nebraska-Lincoln. Retrieved from [Link]

  • Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed. Retrieved from [Link]

  • Fluazaindolizine (Ref: DPX-Q8U80) - AERU - University of Hertfordshire. Retrieved from [Link]

  • Oxidative [3+2] annulation of activated pyridines for the synthesis of indolizinyl sulfonyl fluorides: a class of important pharmacophores - Chemical Communications (RSC Publishing). Retrieved from [Link]

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